molecular formula C3H8NO6P B091419 dl-O-Phosphoserine CAS No. 17885-08-4

dl-O-Phosphoserine

Cat. No.: B091419
CAS No.: 17885-08-4
M. Wt: 185.07 g/mol
InChI Key: BZQFBWGGLXLEPQ-UHFFFAOYSA-N
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Description

O-phosphoserine is a serine derivative that is serine substituted at the oxygen atom by a phosphono group. It has a role as a human metabolite. It is a non-proteinogenic alpha-amino acid, a serine derivative and an O-phosphoamino acid. It is a conjugate acid of an O-phosphonatooxyserine(2-).
DL-O-Phosphoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Mycoplasma gallisepticum, Arabidopsis thaliana, and Claviceps purpurea with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

2-amino-3-phosphonooxypropanoic acid
Source PubChem
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InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFBWGGLXLEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00859358
Record name O-Phosphonoserine
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Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name DL-O-Phosphoserine
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CAS No.

17885-08-4
Record name O-Phospho-DL-serine
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Record name Phosphoserine
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Record name 17885-08-4
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Record name DL-serine dihydrogen phosphate
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Record name PHOSPHOSERINE, DL-
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Record name DL-O-Phosphoserine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The DL-O-Phosphoserine Biosynthesis Pathway in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phosphoserine is a critical intermediate in the biosynthesis of the amino acid serine in bacteria. The primary and well-established pathway leads to the formation of L-O-phosphoserine, a precursor to L-serine. The existence of a dedicated biosynthetic pathway for D-O-phosphoserine is not well-documented in bacteria; however, the presence of D-serine in various bacterial species and the enzymatic machinery capable of acting on D-isomers suggest potential routes for its formation and metabolism. This technical guide provides a comprehensive overview of the core pathways involved in the biosynthesis of L-O-phosphoserine, explores the potential for D-O-phosphoserine metabolism, presents quantitative data on the key enzymes, details experimental protocols for their characterization, and provides visualizations of the relevant biochemical and experimental workflows.

The Core L-O-Phosphoserine Biosynthesis Pathway

The biosynthesis of L-O-phosphoserine in bacteria is a three-step pathway that converts the glycolytic intermediate 3-phospho-D-glycerate into L-O-phosphoserine. This pathway is catalyzed by three core enzymes: 3-phosphoglycerate dehydrogenase (SerA), phosphoserine aminotransferase (SerC), and phosphoserine phosphatase (SerB), with O-phosphoserine being the product of the second reaction.

Enzymatic Steps
  • Oxidation of 3-Phospho-D-glycerate: The pathway is initiated by the NAD⁺-dependent oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (SerA) . This is the committed step in L-serine biosynthesis.[1][2]

  • Transamination to form L-O-Phosphoserine: The second step involves the transamination of 3-phosphohydroxypyruvate. Phosphoserine aminotransferase (SerC) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding L-O-phosphoserine and α-ketoglutarate.[2][3]

  • Hydrolysis to L-Serine: In the final step of serine biosynthesis, phosphoserine phosphatase (SerB) catalyzes the hydrolysis of L-O-phosphoserine to produce L-serine and inorganic phosphate.[4][5]

Genetic Regulation

The genes encoding these enzymes, serA, serC, and serB, are often subject to regulation to meet the cell's demand for serine and its downstream products. In Escherichia coli, the expression of these genes is carefully controlled.[6] For instance, the activity of SerA is allosterically inhibited by the final product of the pathway, L-serine, providing a feedback mechanism to control the metabolic flux.[1]

The Question of D-O-Phosphoserine Biosynthesis

A dedicated biosynthetic pathway for D-O-phosphoserine analogous to the L-isomer pathway has not been clearly established in bacteria. However, the presence and metabolic roles of D-amino acids, including D-serine, are well-recognized in bacteria.[7][8] The primary route for D-serine production in bacteria is through the racemization of L-serine, catalyzed by serine racemase .[2][9]

While a direct pathway to D-O-phosphoserine is not apparent, the potential for its formation or metabolism exists through the promiscuous activity of the L-pathway enzymes. For instance, phosphoserine phosphatase (SerB) from Bacillus subtilis has been shown to catalyze the dephosphorylation of O-phospho-D-serine to D-serine.[5][10] The promiscuous activities of SerA and SerC with D-isomers of their substrates are less characterized.

Quantitative Data

Table 1: Kinetic Parameters of L-O-Phosphoserine Biosynthesis Enzymes in Bacteria
EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Vmax (µmol/mg/h)Optimal pH
SerA (3-Phosphoglycerate Dehydrogenase) Pseudomonas stutzeri A1501D-3-Phosphoglycerate0.13 ± 0.0210.8 ± 0.4-8.5 (reductase), 9.0 (dehydrogenase)[1]
2-Ketoglutarate0.21 ± 0.0311.2 ± 0.5-
SerC (Phosphoserine Aminotransferase) Escherichia coli3-Phosphohydroxypyruvate---7.5-8.8
Bacillus alcalophilusL-O-Phosphoserine----
SerB (Phosphoserine Phosphatase) Bacillus subtilisO-phospho-L-serine0.1166.9--
O-phospho-D-serine----
Phosphothreonine2.919.5--
Serine Racemase Rat Brain (for comparison)L-Serine~10-5~8.0
D-Serine~60-22

Note: Kinetic data for bacterial enzymes can vary between species and experimental conditions. The data presented here are representative examples.

Table 2: Intracellular Metabolite Concentrations in E. coli
MetaboliteConditionConcentration (µM)
L-SerineWild-type~70[11]
O-PhosphoserineWild-typeNot typically detected
ΔserB mutantElevated levels, comparable to standard amino acids[12][13]
Acetyl PhosphateWild-type~3000[14]

Experimental Protocols

Assay for 3-Phosphoglycerate Dehydrogenase (SerA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of SerA by monitoring the production of NADH.[6]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrate solution: 100 mM 3-phospho-D-glycerate

  • Cofactor solution: 10 mM NAD⁺

  • Purified SerA enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 1 mM 3-phospho-D-glycerate, and 0.5 mM NAD⁺.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified SerA enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Aminotransferase (SerC) Activity

This protocol outlines a coupled enzyme assay for SerC activity, where the production of α-ketoglutarate is coupled to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT, 0.17 mM Pyridoxal 5'-phosphate (PLP)

  • Substrate solution 1: 10 mM 3-phosphohydroxypyruvate

  • Substrate solution 2: 100 mM L-glutamate

  • Coupling enzyme: Glutamate dehydrogenase (GDH)

  • Cofactor solution: 10 mM NADH

  • Purified SerC enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 0.2 mM NADH, an excess of GDH, and 5 mM L-glutamate.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding a known concentration of purified SerC enzyme and 0.5 mM 3-phosphohydroxypyruvate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve.

Assay for Phosphoserine Phosphatase (SerB) Activity

This protocol describes a discontinuous colorimetric assay for SerB activity based on the quantification of released inorganic phosphate using the Malachite Green reagent.[1][9]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Substrate solution: 10 mM O-phospho-L-serine

  • Purified SerB enzyme

  • Malachite Green reagent

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer and 1 mM O-phospho-L-serine.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the reactions by adding a known amount of purified SerB enzyme.

  • At specific time points, stop the reaction by adding the Malachite Green reagent.

  • Incubate for 10-20 minutes at room temperature to allow color development.

  • Measure the absorbance at a wavelength of ~620-650 nm.

  • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reactions.

Assay for Serine Racemase Activity

This protocol describes a method to measure serine racemase activity by quantifying the conversion of L-serine to D-serine using HPLC.[6]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 15 µM PLP, 2 mM DTT

  • Substrate solution: 40 mM L-serine

  • Purified serine racemase enzyme

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a chiral column capable of separating D- and L-serine

Procedure:

  • Prepare the reaction mixture containing Assay Buffer and 20 mM L-serine.

  • Equilibrate to 37°C.

  • Initiate the reaction by adding the purified serine racemase.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by chiral HPLC to quantify the amount of D-serine produced.

Visualizations

L-O-Phosphoserine Biosynthesis Pathway

L_O_Phosphoserine_Biosynthesis 3-Phospho-D-glycerate 3-Phospho-D-glycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phospho-D-glycerate->3-Phosphohydroxypyruvate SerA (3-Phosphoglycerate Dehydrogenase) NAD+ -> NADH L-O-Phosphoserine L-O-Phosphoserine 3-Phosphohydroxypyruvate->L-O-Phosphoserine SerC (Phosphoserine Aminotransferase) Glutamate -> α-Ketoglutarate L-Serine L-Serine L-O-Phosphoserine->L-Serine SerB (Phosphoserine Phosphatase) H2O -> Pi

Caption: The three-step enzymatic pathway for the biosynthesis of L-serine from 3-phospho-D-glycerate.

D-Serine Biosynthesis via Racemization

D_Serine_Biosynthesis L-Serine L-Serine D-Serine D-Serine L-Serine->D-Serine Serine Racemase (PLP-dependent) SerB_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, O-Phosphoserine) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_enzyme Add Purified SerB pre_incubate->add_enzyme incubate Incubate for Timed Intervals add_enzyme->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction color_dev Color Development stop_reaction->color_dev read_abs Read Absorbance (~630 nm) color_dev->read_abs quantify Quantify Released Phosphate read_abs->quantify std_curve Generate Phosphate Standard Curve std_curve->quantify

References

An In-depth Technical Guide to the Chemical Properties of DL-O-Phosphoserine for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine is a phosphorylated derivative of the amino acid serine, existing as a racemic mixture of its D- and L-isomers. As a key metabolite and a component of phosphoproteins, it plays a crucial role in a multitude of cellular processes, including signal transduction, protein regulation, and biosynthesis.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable data and methodologies for researchers in drug development and various scientific fields.

Chemical and Physical Properties

This compound is a white to faint beige crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₃H₈NO₆P[4]
Molecular Weight 185.07 g/mol [4]
Melting Point 190 °C (decomposes)[3]
Water Solubility 19.9 g/L
25 mg/mL
11.67 mg/mL (with sonication and heating to 60°C)[3]
pKa (Strongest Acidic) 1.2
pKa (Strongest Basic) 9.39
Appearance White to faint beige crystalline powder[3]
Storage Conditions 4°C, stored under nitrogen[3]
In solution: -80°C for up to 6 months, -20°C for up to 1 month (stored under nitrogen)[3]

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in experimental settings.

pH Stability: O-Phosphoserine is known to undergo hydrolysis under both acidic and alkaline conditions. The phosphate ester linkage is susceptible to cleavage, yielding serine and inorganic phosphate.[5] Studies on phosphoserine-containing peptides indicate that the stability is influenced by the surrounding amino acid sequence and local chemical environment. While specific kinetic data for the free amino acid is limited in the search results, it is generally understood that prolonged exposure to strong acids or bases will lead to decomposition.

Thermal Stability: As indicated by its melting point of 190 °C with decomposition, this compound has limited thermal stability.[3] For solutions, it is recommended to store them frozen to minimize degradation.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This method allows for the separation and quantification of this compound.

Methodology:

  • Column: A mixed-mode stationary phase column is suitable for retention and separation.

  • Mobile Phase: An isocratic mobile phase can be employed, consisting of a mixture of acetonitrile and an aqueous buffer such as phosphoric acid.

  • Detection: UV detection at 200 nm is a common method for observing the analyte.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Injector Injector Filter->Injector Inject Column Mixed-Mode Column Injector->Column Detector UV Detector (200 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is a powerful technique for the structural elucidation and characterization of this compound. Both ¹H and ³¹P NMR are particularly informative.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized based on the spectrometer's sensitivity.[6][7]

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing if quantitative analysis is required.

  • Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[7]

  • Degassing: For high-resolution spectra, degassing the sample to remove dissolved oxygen may be necessary.[7]

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum. The expected chemical shifts for the protons in this compound will be influenced by the pH of the solution. At a pH of 5.5 in D₂O, characteristic signals can be observed.[4]

³¹P NMR Spectroscopy:

  • Acquire a one-dimensional ³¹P NMR spectrum. This will show a single resonance corresponding to the phosphate group. The chemical shift of this peak is highly sensitive to the pH of the solution and can be used to determine the pKa of the phosphate group.[8]

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve, Filter, Degas) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR P31_NMR Acquire ³¹P NMR Spectrum Spectrometer->P31_NMR Processing Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Processing P31_NMR->Processing Analysis Analyze Chemical Shifts and Coupling Constants Processing->Analysis

NMR Analysis Workflow

Biological Role and Signaling Pathways

Phosphorylation of serine residues is a fundamental post-translational modification that regulates the function of a vast number of proteins.[2] This process is central to many signal transduction pathways that control cell growth, proliferation, differentiation, and apoptosis.

A key pathway involving serine phosphorylation is initiated by the activation of Receptor Tyrosine Kinases (RTKs). The binding of a ligand (e.g., a growth factor) to an RTK leads to its dimerization and autophosphorylation on tyrosine residues.[9][10] These phosphotyrosine sites then serve as docking sites for adaptor proteins containing SH2 domains, such as Grb2.[11][12] This initiates a signaling cascade that often involves the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[13][14] The activated ERK, a serine/threonine kinase, then phosphorylates various downstream targets, including transcription factors, leading to changes in gene expression and cellular responses.[12][15]

Receptor Tyrosine Kinase (RTK) to Serine Phosphorylation Signaling Pathway:

RTK_Serine_Phosphorylation cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization RTK Dimerization & Autophosphorylation (Tyr) Grb2 Adaptor Protein (Grb2) Dimerization->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAP Kinase) MEK->ERK Phosphorylates TargetProtein Target Protein (e.g., Transcription Factor) ERK->TargetProtein Phosphorylates Serine PhosphoSerine Phosphorylated Serine Residue TargetProtein->PhosphoSerine GeneExpression Altered Gene Expression PhosphoSerine->GeneExpression Leads to

RTK to Serine Phosphorylation Pathway

References

The Discovery and Enduring Significance of dl-O-Phosphoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phosphoserine, a seemingly simple molecule, stands at the crossroads of numerous pivotal biological processes. As an ester of the amino acid serine and phosphoric acid, it is a fundamental component of many proteins, arising from the crucial post-translational modification of phosphorylation. This modification, catalyzed by a vast array of kinases, acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. The discovery and subsequent study of phosphoserine, particularly its racemic form, dl-O-Phosphoserine, have been instrumental in unraveling the complexities of cellular signaling and metabolism. This technical guide delves into the history of its discovery, its physicochemical properties, key experimental methodologies, and its role in fundamental signaling pathways.

The Discovery and Early History

The initial preparation of the racemic mixture, this compound, was first described by F. C. Neuhaus and S. Korkes in 1958.[1] Their work laid the foundation for the chemical synthesis of this important biomolecule, enabling further investigation into its biological roles. In the years that followed, research increasingly focused on the significance of protein phosphorylation. It is now understood that the phosphorylation of serine, threonine, and tyrosine residues is a primary mechanism for regulating a vast number of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2] The identification of O-phosphoserine in proteins was a critical step in understanding these regulatory networks. Early methods for detecting and quantifying phosphoserine in biological samples were challenging and often involved radioisotope labeling, a technique that, while sensitive, posed significant safety and logistical hurdles.[3][4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₈NO₆PPubChem
Molecular Weight 185.07 g/mol PubChem[5]
Melting Point 228 °CPubChem[5]
CAS Number 17885-08-4Biosynth[6]
Appearance White to faint beige powder or crystalsSigma-Aldrich[7]

Key Experimental Protocols

The study of this compound and its role in biology has been driven by the development of various experimental techniques. This section details the methodologies for its synthesis and identification.

Synthesis of this compound

While the full, detailed experimental protocol from the original 1958 publication by Neuhaus and Korkes remains elusive in readily available literature, the general chemical approach involved the phosphorylation of serine. Modern synthetic methods provide a clearer and more accessible protocol. A common approach involves the reaction of a protected serine derivative with a phosphorylating agent, followed by deprotection.

Example of a Modern Synthesis Approach (Conceptual):

  • Protection of Serine: The amino and carboxyl groups of DL-serine are protected to prevent side reactions. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified.

  • Phosphorylation: The hydroxyl group of the protected serine is then reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a coupling agent.

  • Deprotection: The protecting groups (Boc, benzyl, and ester) are removed through catalytic hydrogenation and hydrolysis to yield this compound.

  • Purification: The final product is purified, typically by crystallization or chromatography.

Identification and Quantitation of O-Phosphoserine in Proteins

Historically, the identification of phosphorylated amino acids in proteins was a significant challenge. Early methods relied heavily on the use of radioactive phosphorus (³²P) labeling.

Historical Method: Radiolabeling and Autoradiography

  • Cell Culture and Labeling: Cells are cultured in a medium containing [³²P]orthophosphate.

  • Protein Isolation: The protein of interest is isolated from the cell lysate, often through immunoprecipitation.

  • Electrophoresis and Transfer: The isolated protein is separated by SDS-PAGE and transferred to a membrane.

  • Autoradiography: The membrane is exposed to X-ray film. The radioactive ³²P emits beta particles that expose the film, revealing the presence of the phosphorylated protein.

  • Hydrolysis and Amino Acid Analysis: To confirm the presence of phosphoserine, the radiolabeled protein is hydrolyzed, and the resulting amino acids are separated by chromatography or electrophoresis, followed by autoradiography to identify the radioactive phosphoserine.

Modern Method: Mass Spectrometry

Mass spectrometry has become the gold standard for identifying and quantifying protein phosphorylation with high specificity and sensitivity.[3]

  • Protein Digestion: The protein of interest is digested into smaller peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended): Due to the low abundance of phosphopeptides, they are often enriched from the peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and introduced into a mass spectrometer.

  • Fragmentation and Analysis: In the mass spectrometer, peptides are ionized and fragmented. The fragmentation pattern of a phosphopeptide will show a characteristic neutral loss of the phosphate group (98 Da), which helps in its identification. The precise mass of the peptide and its fragments allows for the determination of the amino acid sequence and the exact site of phosphorylation.

Signaling Pathways Involving Serine Phosphorylation

Serine phosphorylation is a cornerstone of intracellular signaling. Kinases, the enzymes that add phosphate groups, and phosphatases, the enzymes that remove them, create a dynamic system that controls a vast array of cellular functions.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Extracellular signal-Regulated Kinase (ERK) pathway, is a classic example of a signaling cascade heavily reliant on serine/threonine phosphorylation. This pathway is crucial for cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates (Ser/Thr Kinase) MEK MEK Raf->MEK Phosphorylates (Ser/Thr) ERK ERK MEK->ERK Phosphorylates (Thr/Tyr) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates (Ser/Thr) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

Generic Serine/Threonine Kinase Signaling Workflow

The following diagram illustrates a generalized workflow for a signaling pathway initiated by the activation of a serine/threonine kinase.

Serine_Threonine_Kinase_Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Inactive Kinase Inactive Kinase Receptor->Inactive Kinase Activates Active Kinase Active Kinase Inactive Kinase->Active Kinase Conformational Change Inactive Substrate Protein Inactive Substrate Protein Active Kinase->Inactive Substrate Protein Phosphorylates Ser/Thr Active Phosphorylated Substrate Active Phosphorylated Substrate Inactive Substrate Protein->Active Phosphorylated Substrate Cellular Response Cellular Response Active Phosphorylated Substrate->Cellular Response Initiates Phosphatase Phosphatase Active Phosphorylated Substrate->Phosphatase Dephosphorylates Phosphatase->Inactive Substrate Protein

Caption: A generalized serine/threonine kinase signaling pathway.

Conclusion

From its initial synthesis in the mid-20th century to its current central role in our understanding of cellular regulation, this compound has been a molecule of profound scientific importance. The development of sophisticated analytical techniques has allowed researchers to move from simply detecting its presence to mapping its precise location on thousands of proteins, providing a dynamic view of the phosphoproteome. For professionals in drug development, the enzymes that regulate serine phosphorylation—kinases and phosphatases—represent a rich landscape of therapeutic targets. A thorough understanding of the history, properties, and biological context of this compound is therefore not merely an academic exercise, but a fundamental requirement for innovation in both basic research and clinical application.

References

Understanding the Racemic Nature of dl-O-Phosphoserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

dl-O-Phosphoserine is a racemic mixture of the D- and L-enantiomers of O-Phosphoserine, a critical intermediate in the biosynthesis of L-serine and a signaling molecule in its own right. The phosphorylation of serine residues is a fundamental post-translational modification that governs a vast array of cellular processes. While the L-enantiomer is the predominantly studied form due to its role in protein synthesis and established signaling pathways, the presence and distinct biological activities of the D-enantiomer are of growing interest in neuroscience and drug development. This guide provides a comprehensive technical overview of the racemic nature of this compound, including its synthesis, the differential biological activities of its enantiomers, and the methodologies used for their separation and analysis.

Introduction

O-Phosphoserine, an ester of serine and phosphoric acid, is a key metabolite in all living organisms. It is a central component of the "phosphorylated pathway" for L-serine biosynthesis, starting from the glycolytic intermediate 3-phosphoglycerate.[1][2] The reversible phosphorylation of serine residues on proteins, catalyzed by kinases and phosphatases, is a ubiquitous mechanism for regulating cellular signaling, impacting processes such as cell division, differentiation, and signal transduction.[1]

This compound is the synthetically produced racemic form, containing equal amounts of D-O-Phosphoserine and L-O-Phosphoserine. The stereochemistry of O-Phosphoserine is crucial to its biological function. L-O-Phosphoserine is a known competitive inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine, a co-agonist of the NMDA receptor.[3][4] Furthermore, L-O-Phosphoserine can inhibit phagocytosis by mimicking the phosphatidylserine headgroup, a key "eat-me" signal on apoptotic cells.[5][6] The distinct roles of each enantiomer underscore the importance of understanding their synthesis, separation, and specific biological activities for applications in research and drug development.

Data Presentation

Quantitative Comparison of Biological Activity

Table 1: Inhibition of Serine Racemase by O-Phosphoserine Enantiomers

EnantiomerTarget EnzymeInhibition Constant (Ki)IC50
L-O-PhosphoserineSerine RacemaseData not availableData not available
D-O-PhosphoserineSerine RacemaseData not availableData not available

Table 2: Inhibition of Phagocytosis by O-Phosphoserine Enantiomers

EnantiomerCellular ProcessIC50
L-O-PhosphoserinePhagocytosisData not available
D-O-PhosphoserinePhagocytosisData not available

Experimental Protocols

Synthesis of Racemic this compound

A foundational method for the synthesis of racemic this compound was described by Neuhaus and Korkes in 1958. While the full, detailed protocol from the original publication is not readily accessible, the general approach involves the phosphorylation of serine. Modern solid-phase synthesis techniques are also employed for creating phosphoserine-containing peptides.[7]

General Solid-Phase Synthesis Approach (Conceptual):

  • Resin Preparation: A suitable solid support (resin) is functionalized with a protected serine residue.

  • Phosphorylation: The hydroxyl group of the serine is phosphorylated using a phosphoramidite reagent.

  • Oxidation: The phosphite triester is oxidized to a phosphate triester.

  • Deprotection and Cleavage: The protecting groups are removed, and the phosphoserine is cleaved from the resin.

  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Resolution of this compound Enantiomers

The separation of the D- and L-enantiomers from the racemic mixture is crucial for studying their individual biological effects. This can be achieved through enzymatic resolution or chiral chromatography.

Experimental Protocol: Enzymatic Resolution of this compound (Conceptual)

This protocol is based on the general principle of using stereospecific enzymes, such as certain phosphatases, to selectively act on one enantiomer.

  • Enzyme Selection: Choose a phosphatase that exhibits high stereoselectivity for either D- or L-O-Phosphoserine.

  • Reaction Setup:

    • Dissolve this compound in a suitable buffer at the optimal pH for the selected enzyme.

    • Add the stereoselective phosphatase to the solution.

    • Incubate the reaction mixture at the optimal temperature for a predetermined time to allow for the selective dephosphorylation of one enantiomer.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding a specific inhibitor.

  • Separation: The resulting mixture will contain one enantiomer of O-Phosphoserine and the dephosphorylated serine of the other enantiomer. These can be separated using standard chromatographic techniques like ion-exchange chromatography.

  • Analysis: The purity of the separated enantiomers should be confirmed using chiral HPLC.

Experimental Protocol: Chiral HPLC Resolution of this compound

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[8]

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or zwitterionic chiral selectors are often effective for separating amino acid enantiomers.[8][9]

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the chosen chiral column. This typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer can be critical for achieving good separation.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Run the analysis using an isocratic or gradient elution method.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry).

  • Optimization:

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the D- and L-enantiomer peaks.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the racemic nature of this compound.

L_Serine_Biosynthesis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH L-O-Phosphoserine L-O-Phosphoserine 3-Phosphohydroxypyruvate->L-O-Phosphoserine PSAT1 L-Serine L-Serine L-O-Phosphoserine->L-Serine PSPH

L-Serine Biosynthesis Pathway.

Serine_Racemase_Inhibition cluster_0 Serine Racemase Activity L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine D-Serine Serine Racemase->D-Serine L-O-Phosphoserine L-O-Phosphoserine L-O-Phosphoserine->Serine Racemase Inhibition

Inhibition of Serine Racemase by L-O-Phosphoserine.

Phagocytosis_Inhibition Apoptotic Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine Apoptotic Cell->Phosphatidylserine exposes Macrophage Macrophage Phosphatidylserine->Macrophage binds to receptor Phagocytosis Phagocytosis Macrophage->Phagocytosis initiates L-O-Phosphoserine L-O-Phosphoserine L-O-Phosphoserine->Macrophage blocks receptor

Inhibition of Phagocytosis by L-O-Phosphoserine.

Chiral_HPLC_Workflow This compound Sample This compound Sample Chiral HPLC Column Chiral HPLC Column This compound Sample->Chiral HPLC Column Separation Separation Chiral HPLC Column->Separation D-O-Phosphoserine D-O-Phosphoserine Separation->D-O-Phosphoserine L-O-Phosphoserine L-O-Phosphoserine Separation->L-O-Phosphoserine Detector Detector D-O-Phosphoserine->Detector L-O-Phosphoserine->Detector

Workflow for Chiral HPLC Resolution.

Conclusion

The racemic nature of this compound presents both a challenge and an opportunity in the fields of biochemistry, pharmacology, and drug development. While the L-enantiomer has well-documented roles in cellular metabolism and signaling, the biological significance of the D-enantiomer is an emerging area of research with potential implications for neurological disorders. The ability to synthesize and, more importantly, resolve the racemic mixture into its constituent enantiomers is paramount for elucidating their distinct physiological and pathological functions. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to investigate the stereospecific effects of O-Phosphoserine. Further quantitative studies are needed to fully characterize the potency and selectivity of each enantiomer, which will undoubtedly pave the way for the development of novel therapeutic strategies targeting pathways modulated by these critical signaling molecules.

References

The Contrasting Biological Roles of D-Phosphoserine and L-Phosphoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoserine, a key metabolite at the intersection of amino acid and lipid metabolism, exists in two stereoisomeric forms: D-phosphoserine and L-phosphoserine. While structurally similar, these enantiomers exhibit distinct and vital roles within the central nervous system. L-phosphoserine is an essential intermediate in the biosynthesis of L-serine and subsequently D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Emerging evidence also points to a direct neuromodulatory role for L-phosphoserine as a competitive antagonist at the NMDA receptor. In contrast, the biological significance of D-phosphoserine is less defined, primarily considered as a potential precursor for D-serine. This technical guide provides an in-depth comparison of the biological functions of D- and L-phosphoserine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biochemical pathways to facilitate further research and drug development in this area.

Introduction

The stereochemistry of biomolecules is a fundamental determinant of their biological activity. In the case of phosphoserine, the L-enantiomer is the predominantly synthesized and utilized form in mammalian systems. It is a central player in the phosphorylated pathway of L-serine biosynthesis, which is crucial for providing the brain with this essential amino acid, as L-serine itself has limited permeability across the blood-brain barrier. Furthermore, the enzymatic product of L-phosphoserine dephosphorylation, L-serine, is the direct precursor for the synthesis of D-serine, a major gliotransmitter that modulates synaptic plasticity and neuronal function through its action at the glycine-binding site of the NMDA receptor.

Recent studies have also implicated L-phosphoserine itself as a direct modulator of NMDA receptor activity, acting as a competitive antagonist. This dual function as both a metabolic precursor and a direct neuromodulator highlights the complexity of its biological role.

The biological role of D-phosphoserine is less understood. While it can be dephosphorylated to D-serine, evidence for its endogenous presence and specific signaling functions in the brain is scarce. This guide will dissect the available literature to provide a clear comparison of the known biological roles of these two enantiomers.

Comparative Biological Roles

The primary distinction in the biological roles of D- and L-phosphoserine lies in their metabolic prevalence and their direct interactions with cellular machinery.

  • L-Phosphoserine:

    • Metabolic Intermediate: L-phosphoserine is an indispensable intermediate in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] This pathway is the primary source of L-serine in the brain.[1]

    • Precursor to D-Serine: Through its conversion to L-serine, L-phosphoserine is the ultimate precursor for the synthesis of the NMDA receptor co-agonist D-serine.[3]

    • NMDA Receptor Antagonist: L-phosphoserine has been shown to act as a competitive antagonist at the NMDA receptor recognition site.[4] This suggests a direct role in modulating glutamatergic neurotransmission.

    • Endogenous Presence: Studies have confirmed the exclusive presence of L-phosphoserine in various regions of the rat brain, with no detectable levels of D-phosphoserine.

  • D-Phosphoserine:

    • Potential D-Serine Precursor: D-phosphoserine can be hydrolyzed by phosphoserine phosphatase to produce D-serine.[5][6] This suggests a potential, albeit perhaps minor, pathway for D-serine synthesis.

    • Limited Endogenous Evidence: As mentioned, studies have failed to detect endogenous D-phosphoserine in the brain, questioning its physiological relevance as a significant biological player. Its primary role in research is often as an experimental tool to probe the stereospecificity of enzymes.

Quantitative Data

The following tables summarize the key quantitative data comparing the interactions of D- and L-phosphoserine with relevant enzymes and receptors.

Table 1: Michaelis-Menten Constants (Km) for Human Brain Phosphoserine Phosphatase (PSPase)

SubstrateKm (M)Source
O-phospho-L-serine3.6 x 10-5[6]
O-phospho-D-serine1.0 x 10-4[6]

This data indicates that while phosphoserine phosphatase can act on both enantiomers, it has a nearly threefold higher affinity for the naturally occurring L-form.

Table 2: Inhibitory Concentration (IC50) of L-Phosphoserine at the NMDA Receptor

Assay ConditionsIC50 (µM)Source
[3H]MK-801 binding in the presence of L-glutamate and glycine373 - 721[4]

This data establishes L-phosphoserine as a competitive antagonist of the NMDA receptor, with inhibitory concentrations that may be physiologically relevant under certain conditions, such as in Alzheimer's disease where its levels are elevated.

Signaling and Metabolic Pathways

The distinct roles of D- and L-phosphoserine are best understood in the context of their respective metabolic and signaling pathways.

L-Serine Biosynthesis Pathway

L-phosphoserine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis. This pathway is crucial for providing the central nervous system with L-serine, which is then used for protein synthesis, as a precursor for other amino acids like glycine and cysteine, and for the synthesis of D-serine.

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoglycerate->Phosphohydroxypyruvate 3-Phosphoglycerate Dehydrogenase (PHGDH) NAD+ -> NADH L-Phosphoserine L-Phosphoserine Phosphohydroxypyruvate->L-Phosphoserine Phosphoserine Aminotransferase (PSAT) Glutamate -> α-Ketoglutarate L-Serine L-Serine L-Phosphoserine->L-Serine Phosphoserine Phosphatase (PSP)

L-Serine biosynthesis via the phosphorylated pathway.
Modulation of NMDA Receptor Signaling

L-phosphoserine can directly influence NMDA receptor activity, while D-phosphoserine's influence is indirect, through its potential conversion to D-serine.

NMDA_Receptor_Modulation cluster_precursor Metabolic Pathway cluster_receptor NMDA Receptor Interaction L-Phosphoserine_met L-Phosphoserine L-Serine L-Serine L-Phosphoserine_met->L-Serine PSP D-Serine D-Serine L-Serine->D-Serine Serine Racemase D-Serine_ago D-Serine (Co-agonist) D-Serine->D-Serine_ago D-Phosphoserine D-Phosphoserine D-Phosphoserine->D-Serine PSP NMDA_Receptor NMDA Receptor L-Phosphoserine_ant L-Phosphoserine (Antagonist) L-Phosphoserine_ant->NMDA_Receptor Inhibition D-Serine_ago->NMDA_Receptor Activation

Differential modulation of the NMDA receptor.

Experimental Protocols

Protocol for Phosphoserine Phosphatase (PSP) Activity Assay (Colorimetric)

This protocol is adapted from methods utilizing the malachite green assay to quantify the release of inorganic phosphate from phosphoserine.

Materials:

  • Enzyme source (e.g., purified PSP, brain tissue homogenate)

  • L-phosphoserine and D-phosphoserine substrates

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add 0.01% Tween-20.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader (620 nm)

Procedure:

  • Prepare Substrate Solutions: Prepare stock solutions of L-phosphoserine and D-phosphoserine (e.g., 10 mM) in Assay Buffer.

  • Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer (e.g., 0 to 50 µM).

  • Enzyme Reaction:

    • In a 96-well plate, add 25 µL of Assay Buffer.

    • Add 10 µL of the enzyme sample (appropriately diluted) to each well.

    • To initiate the reaction, add 15 µL of the substrate solution (to achieve a final concentration in the desired range, e.g., 0.1-1 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Determine the amount of phosphate released using the phosphate standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Protocol for HPLC Separation of D- and L-Phosphoserine

This protocol is based on pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by reversed-phase HPLC.

Materials:

  • Sample containing phosphoserine (e.g., brain tissue extract)

  • D- and L-phosphoserine standards

  • Marfey's Reagent

  • 1 M NaHCO3

  • 2 M HCl

  • Acetone

  • HPLC system with UV detector (340 nm)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.05 M triethylamine phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer and deproteinize (e.g., with perchloric acid).

    • Neutralize the extract and centrifuge to remove precipitate.

  • Derivatization:

    • To 50 µL of the sample or standard solution, add 100 µL of 1% (w/v) Marfey's reagent in acetone.

    • Add 20 µL of 1 M NaHCO3.

    • Incubate at 40°C for 1 hour in the dark.

    • Stop the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

    • Perform a gradient elution. For example:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B (linear gradient)

      • 35-40 min: 50% B

      • 40-45 min: 10% B (re-equilibration)

    • Set the flow rate to 1.0 mL/min.

    • Detect the derivatives at 340 nm.

  • Quantification:

    • Identify the peaks corresponding to the D- and L-phosphoserine derivatives based on the retention times of the standards.

    • Quantify the amounts of D- and L-phosphoserine by comparing the peak areas with those of the standards.

Conclusion

The biological roles of D- and L-phosphoserine are distinct and non-interchangeable. L-phosphoserine is a cornerstone of central nervous system metabolism, serving as an essential precursor to L-serine and, consequently, the neuromodulator D-serine. Its newly recognized role as a direct competitive antagonist of the NMDA receptor adds another layer of complexity to its function, suggesting it may act to fine-tune glutamatergic signaling. In stark contrast, D-phosphoserine appears to be, at most, a minor contributor to the D-serine pool, with no significant endogenous presence or independent signaling role identified to date.

For researchers and drug development professionals, this distinction is critical. Targeting the L-serine biosynthesis pathway, for instance, could have profound effects on both D-serine levels and L-phosphoserine-mediated NMDA receptor antagonism. Conversely, the development of stereospecific inhibitors or probes for enzymes that metabolize phosphoserine could help to further elucidate the subtle, yet important, differences in the biological activities of these enantiomers. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for pursuing these and other avenues of investigation into the fascinating and complex world of phosphoserine stereoisomers.

References

Enzymatic Synthesis of dl-O-Phosphoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of dl-O-Phosphoserine, a crucial molecule in various biological processes and a valuable building block in pharmaceutical research. While the direct enzymatic synthesis of the racemic mixture presents challenges due to the high stereospecificity of many relevant enzymes, this document outlines a robust two-step chemoenzymatic strategy. This approach involves the chemical synthesis of a racemic precursor followed by enzymatic resolution to yield both D- and L-O-Phosphoserine, which can then be combined to produce the desired this compound.

Introduction to O-Phosphoserine

O-Phosphoserine is a phosphorylated derivative of the amino acid serine. The L-enantiomer, O-Phospho-L-serine, is a key intermediate in the biosynthesis of L-serine and plays a vital role in cellular signaling through protein phosphorylation, a post-translational modification that regulates a vast array of cellular processes.[1] The D-enantiomer, O-Phospho-D-serine, is also of interest for its potential roles in the nervous system and as a component in the design of novel therapeutics. The racemic mixture, this compound, is a useful standard for analytical purposes and a starting material for the synthesis of various compounds where stereochemistry is not critical or where both enantiomers are desired.

Enzymatic Approaches to O-Phosphoserine Synthesis

The enzymatic synthesis of O-Phosphoserine can be approached through several key enzyme classes:

  • Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate. Serine/threonine kinases specifically phosphorylate the hydroxyl group of serine or threonine residues.[2] While highly efficient, these enzymes are generally stereospecific for L-serine.

  • Phosphatases: In the reverse reaction, phosphatases can catalyze the formation of phosphate esters. For instance, acid phosphatases have been used for phosphorylation reactions, achieving high product concentrations.

  • Phosphoserine Aminotransferases: These enzymes catalyze the reversible transamination of 3-phosphohydroxypyruvate to O-phosphoserine.[3]

  • Amino Acid Racemases: These enzymes can interconvert L- and D-amino acids. A serine racemase could potentially be used to convert O-Phospho-L-serine to its D-enantiomer, thus allowing for the production of a racemic mixture from a single enantiomer.[4]

Given the stereospecificity of most biosynthetic enzymes, a practical approach for obtaining this compound involves a chemoenzymatic method. This guide focuses on a strategy that first involves the non-stereoselective chemical synthesis of a racemic precursor, N-acetyl-dl-serine, followed by enzymatic resolution using stereospecific aminoacylases to obtain both D- and L-serine, which can then be phosphorylated.

Experimental Protocols

Protocol 1: Chemical N-acetylation of dl-Serine

This protocol describes the chemical synthesis of N-acetyl-dl-serine, a key precursor for enzymatic resolution.

Materials:

  • dl-Serine

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution

  • Purified water

  • Reaction vessel with stirring and pH monitoring capabilities

Procedure:

  • Dissolve dl-Serine in purified water in the reaction vessel.

  • While stirring, add sodium hydroxide solution to fully dissolve the serine.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride to the solution, maintaining the pH between 9 and 11 by the controlled addition of sodium hydroxide solution.

  • Continue the reaction at <30°C until completion, which can be monitored by a suitable analytical method (e.g., TLC or HPLC).

  • The resulting solution contains N-acetyl-dl-serine and can be used directly in the next enzymatic resolution step.

Protocol 2: Enzymatic Resolution of N-acetyl-dl-serine using D-Aminoacylase

This protocol outlines the stereoselective hydrolysis of N-acetyl-D-serine to produce D-serine.

Materials:

  • N-acetyl-dl-serine solution (from Protocol 1)

  • D-aminoacylase

  • pH adjustment solution (e.g., dilute HCl or NaOH)

  • Incubation vessel with temperature and pH control

Procedure:

  • Adjust the pH of the N-acetyl-dl-serine solution to the optimal range for the D-aminoacylase (typically pH 7.9-8.2).

  • Add the D-aminoacylase to the solution.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 38–39°C) with gentle stirring.

  • Monitor the reaction for the formation of D-serine. The reaction is typically run for 48–72 hours.

  • The resulting mixture will contain D-serine, unreacted N-acetyl-L-serine, and the enzyme.

Protocol 3: Enzymatic Hydrolysis of N-acetyl-L-serine using L-Aminoacylase

This protocol describes the hydrolysis of the remaining N-acetyl-L-serine to produce L-serine.

Materials:

  • Solution containing N-acetyl-L-serine (from the previous step after removal of D-serine)

  • L-aminoacylase

  • pH adjustment solution

Procedure:

  • Adjust the pH of the N-acetyl-L-serine solution to the optimal range for the L-aminoacylase (typically pH 6.9–7.2).

  • Add the L-aminoacylase to the solution.

  • Incubate the mixture at the optimal temperature (38–39°C) with gentle stirring for 48–72 hours.

  • The enzyme will hydrolyze N-acetyl-L-serine to L-Serine.

Protocol 4: Enzymatic Phosphorylation of D- and L-Serine

This protocol describes the phosphorylation of the resolved D- and L-serine enantiomers using a suitable kinase. While many kinases are specific for L-serine, some may exhibit broader specificity or a non-specific serine/threonine kinase could be employed. For the purpose of this guide, a generic protocol is provided.

Materials:

  • Purified D-serine and L-serine

  • A suitable serine kinase (e.g., a non-specific serine/threonine protein kinase)[5][6]

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., HEPES, Tris-HCl) at optimal pH for the kinase

  • Reaction vessel with temperature control

Procedure:

  • Prepare a reaction mixture containing the purified serine enantiomer (D- or L-serine), ATP, and MgCl₂ in the appropriate buffer.

  • Initiate the reaction by adding the serine kinase.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 37°C).

  • Monitor the formation of O-Phosphoserine over time using a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Once the reaction is complete, the O-Phospho-D-serine and O-Phospho-L-serine can be purified.

  • To obtain this compound, combine equimolar amounts of the purified D- and L-enantiomers.

Data Presentation

The following tables summarize typical quantitative data for the key enzymatic steps. Note that specific values can vary depending on the exact enzyme and conditions used.

Table 1: Quantitative Data for Enzymatic Resolution of N-acetyl-dl-serine

ParameterD-AminoacylaseL-Aminoacylase
Substrate N-acetyl-D-serineN-acetyl-L-serine
Optimal pH 7.9 - 8.26.9 - 7.2
Optimal Temp. 38 - 39°C38 - 39°C
Reaction Time 48 - 72 hours48 - 72 hours
Typical Yield >95% (for D-serine)>95% (for L-serine)

Table 2: Quantitative Data for Enzymatic Phosphorylation of Serine

ParameterValue
Enzyme Non-specific Serine/Threonine Kinase
Substrate D-Serine or L-Serine
Co-substrate ATP
Cofactor Mg²⁺
Optimal pH 7.0 - 8.0
Optimal Temp. 30 - 37°C
Typical Yield Variable (dependent on enzyme and conditions)

Visualization of Workflows and Pathways

Chemoenzymatic Synthesis of this compound Workflow

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Enzymatic Phosphorylation cluster_3 Final Product dl_serine dl-Serine n_acetyl_dl_serine N-acetyl-dl-serine dl_serine->n_acetyl_dl_serine Acetic Anhydride, NaOH d_serine D-Serine n_acetyl_dl_serine->d_serine Hydrolysis n_acetyl_l_serine N-acetyl-L-serine n_acetyl_dl_serine->n_acetyl_l_serine Unhydrolyzed d_aminoacylase D-Aminoacylase d_aminoacylase->d_serine l_aminoacylase L-Aminoacylase l_serine L-Serine l_aminoacylase->l_serine o_phospho_d_serine O-Phospho-D-serine d_serine->o_phospho_d_serine n_acetyl_l_serine->l_serine Hydrolysis o_phospho_l_serine O-Phospho-L-serine l_serine->o_phospho_l_serine kinase Serine Kinase, ATP, Mg²⁺ kinase->o_phospho_d_serine kinase->o_phospho_l_serine dl_o_phosphoserine This compound o_phospho_d_serine->dl_o_phosphoserine Mixing o_phospho_l_serine->dl_o_phosphoserine Mixing

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Potential Enzymatic Racemization Pathway

G o_phospho_l_serine O-Phospho-L-serine serine_racemase Serine Racemase o_phospho_l_serine->serine_racemase o_phospho_d_serine O-Phospho-D-serine serine_racemase->o_phospho_d_serine

Caption: Proposed enzymatic racemization of O-Phosphoserine.

Conclusion

The enzymatic synthesis of this compound is most effectively achieved through a chemoenzymatic approach that combines the robustness of chemical synthesis for precursor preparation with the high stereoselectivity of enzymatic resolution. This guide provides a foundational framework for researchers and drug development professionals to produce both D- and L-enantiomers of O-Phosphoserine, which can then be combined to form the desired racemic mixture. Further research into kinases with broader substrate specificity or the application of racemases to O-Phosphoserine could pave the way for a more direct and efficient one-pot enzymatic synthesis of this compound in the future.

References

An In-depth Technical Guide to the Physicochemical Properties of dl-O-Phosphoserine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine is a phosphorylated derivative of the amino acid serine, existing as a racemic mixture of its D and L-isomers.[1] It is a crucial intermediate in the biosynthesis of L-serine and plays a significant role in various metabolic pathways.[2][3] In biological systems, the phosphorylation of serine residues in proteins is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4][5][6][7] Understanding the fundamental physicochemical properties of O-Phosphoserine in solution is therefore critical for researchers in biochemistry, drug development, and materials science, as these properties govern its stability, reactivity, and interactions with biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in aqueous solutions, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties

The behavior of this compound in solution is dictated by its molecular structure, which contains a carboxyl group, an amino group, and a phosphate group.[8] These functional groups influence its solubility, acidity, and stability.

Acidity Constants (pKa)

This compound is a polyprotic acid with three distinct ionizable groups. The pKa values determine the charge state of the molecule at a given pH, which is fundamental to its interaction with other molecules and its behavior in biological and chemical systems.

Ionizable Group pKa Value Description
Carboxyl (-COOH)~1.2 - 2.2The first dissociation corresponds to the loss of a proton from the carboxylic acid group.
Phosphate (-OPO(OH)₂)~5.8The second dissociation is from one of the hydroxyl groups on the phosphate moiety.[9][10][11]
Amino (-NH₃⁺)~9.4 - 9.85The final dissociation is the loss of a proton from the protonated amino group.[9]
Note: Exact pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.
Solubility

This compound is a solid crystalline powder that exhibits moderate to high solubility in water.[12] This solubility is attributed to its polar functional groups which can form hydrogen bonds with water molecules.

Property Value Source/Method
Water Solubility19.9 g/LALOGPS (Predicted)[13]
Water Solubility25 mg/mL (135.08 mM)GlpBio (Experimental)[14]
Water Solubility50 mg/mL (hot water)ChemicalBook (Experimental)[12]
Water Solubility71 mg/mLHMP (Experimental, for L-isomer)[13]

The solubility can be enhanced by heating the solution.[12][14] Stock solutions should be prepared carefully, and for long-term storage, it is recommended to store them in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14][15][16]

Stability in Solution

The stability of this compound is influenced by factors such as pH and temperature. The ester linkage between the serine and the phosphate group is susceptible to hydrolysis, which breaks the molecule down into serine and inorganic phosphate. This reaction is catalyzed by enzymes known as phosphoserine phosphatases in biological systems.[2][17][18]

  • pH-dependence : The rate of hydrolysis is pH-dependent. While specific kinetic data for non-enzymatic hydrolysis in various conditions is sparse in readily available literature, peptide-bound phosphoserine stability is known to be lowest in alkaline conditions.

  • Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, solutions should be stored at low temperatures.[14][15][16]

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. The following sections detail standard methodologies for key properties.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa values of amino acids.[19][20][21]

Objective: To determine the acid dissociation constants (pKa) of this compound by monitoring pH changes during titration with a strong base.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution[22]

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution[22]

  • Deionized, boiled water (to remove dissolved CO₂)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 25 mL of a 20 mM solution).[21]

  • Acidification: Place the solution in a beaker with a magnetic stir bar. Use the 0.1 M HCl to titrate the solution to a starting pH below the first pKa (e.g., pH 1.5-2.0).[19][21] This ensures all functional groups are fully protonated.

  • Titration with Base: Begin titrating the acidified solution with the standardized 0.1 M NaOH from the burette. Add the titrant in small, precise increments (e.g., 0.1-0.5 mL).[19]

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[19][20][21] Continue this process until the pH reaches approximately 12.5.[19]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added (in mL or molar equivalents) to generate a titration curve.

    • The curve will show three distinct buffering regions corresponding to the three pKa values.

    • The pKa is the pH at the midpoint of each buffering region (i.e., where the functional group is 50% titrated).

    • Alternatively, the pKa values can be determined from the pH at the half-equivalence points. The equivalence points are the points of maximum slope on the curve, which can be found using the first or second derivative of the titration curve.

G Protocol for pKa Determination cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Prepare 0.1M Phosphoserine Solution C Acidify sample to pH ~1.5 A->C B Calibrate pH Meter D Titrate with 0.1M NaOH B->D C->D E Record pH vs. Volume of NaOH D->E Repeat in increments F Plot Titration Curve (pH vs. Volume) E->F G Identify Midpoints of Buffering Regions F->G H Determine pKa Values G->H

Workflow for Potentiometric Titration to Determine pKa Values.
Stability Assessment by HPLC

Objective: To quantify the degradation of this compound into serine and phosphate over time under specific conditions (e.g., pH, temperature).

Materials:

  • This compound stock solution

  • Buffers of desired pH values

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Appropriate HPLC column (e.g., reverse-phase C18 or ion-exchange)

  • Mobile phase solvents

  • Incubator or water bath for temperature control

Procedure:

  • Sample Incubation: Prepare several samples of this compound in the desired buffer and at a known initial concentration. Incubate these samples at a constant, controlled temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from a sample. Immediately stop the reaction by flash-freezing or by adding a quenching agent (e.g., strong acid), if necessary.

  • HPLC Analysis:

    • Inject the time-point sample into the HPLC system.

    • Elute the sample through the column using an appropriate mobile phase gradient to separate this compound from its degradation product, serine.

    • Monitor the column effluent with the detector. The retention times for phosphoserine and serine will be distinct.

  • Quantification:

    • Create a standard curve by running known concentrations of both this compound and serine through the HPLC.

    • Use the peak areas from the chromatograms of the time-point samples to quantify the concentration of remaining this compound at each time point, using the standard curve for reference.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this plot, determine the degradation kinetics (e.g., half-life) of the molecule under the tested conditions.

Biological Context: Serine Phosphorylation in Signaling

In eukaryotes, the reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism for controlling protein function.[5][6] This process is mediated by protein kinases, which transfer a phosphate group from ATP to the hydroxyl group of the amino acid, and protein phosphatases, which reverse the process by hydrolysis.[6]

This dynamic interplay acts as a molecular switch, altering a protein's conformation, activity, and interaction with other proteins, thereby propagating signals through complex cellular networks.[4][6] O-Phosphoserine is the product of this kinase activity on serine residues and is central to pathways regulating metabolism, gene expression, and cell division.[4][5][6]

G Generic Kinase-Phosphatase Signaling Cycle cluster_atp cluster_h2o Protein (Ser) Protein (Ser) Protein (pSer) Protein (pSer) Protein (pSer)->Protein (Ser) Dephosphorylates Phosphatase Phosphatase Response_Out Downstream Response Protein (pSer)->Response_Out Kinase Kinase Kinase->Protein (pSer) Phosphorylates Phosphatase->Protein (Ser) ATP ATP ADP ADP ATP->ADP Pi Pi H2O H2O H2O->Pi Signal_In Upstream Signal Signal_In->Kinase Activates

Reversible Serine Phosphorylation Signaling Pathway.

References

dl-O-Phosphoserine as a Competitive Inhibitor of Serine Racemase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine racemase is a pivotal enzyme in the central nervous system, responsible for the synthesis of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of serine racemase activity presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of dl-O-Phosphoserine as a competitive inhibitor of serine racemase. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its inhibitory action, details relevant experimental protocols for inhibitor characterization, and contextualizes its potential within the broader landscape of serine racemase inhibitors.

Introduction: The Role of Serine Racemase and D-Serine in Neuromodulation

Serine racemase is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the conversion of L-serine to D-serine.[1] D-serine, in turn, acts as a potent co-agonist at the glycine site of NMDA receptors, which are fundamental for synaptic plasticity, learning, and memory.[2] Dysregulation of D-serine levels has been implicated in various neuropathologies. Elevated levels are associated with neurodegenerative conditions such as Alzheimer's disease and ischemic stroke, while diminished levels have been linked to schizophrenia.[3] This positions serine racemase as a critical drug target for normalizing NMDA receptor function.

O-phospho-L-serine, a component of the this compound racemate, has been identified as a competitive inhibitor of serine racemase.[4] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding and thus reducing the enzyme's catalytic activity. Understanding the kinetics and mechanism of such inhibitors is paramount for the rational design of novel therapeutics.

Quantitative Data on Serine Racemase Inhibition

For comparative purposes, the following table summarizes the Ki values for other known competitive inhibitors of serine racemase. This data provides a valuable benchmark for assessing the potential potency of novel inhibitors like this compound.

InhibitorKi (μM)Reference(s)
L-erythro-3-hydroxyaspartate11 - 43[4]
Malonic acid33 - 71[4]
L-aspartic acid β-hydroxamate97[4]
Maleic acid550[4]
L-cysteine-S-sulfate640[4]
meso-tartaric acid660[4]
dihydroxyfumaric acid690[4]
L-asparagine1130[4]
Glycine150 - 1640[4]

Experimental Protocols

Serine Racemase Activity Assay

A common method to measure serine racemase activity involves monitoring the formation of D-serine from L-serine. The produced D-serine can be quantified using a coupled enzymatic reaction with D-amino acid oxidase (DAAO), which specifically oxidizes D-amino acids.

Materials:

  • Purified serine racemase

  • L-serine (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar H₂O₂ indicator)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, L-serine at various concentrations, and PLP.

  • Add the purified serine racemase to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trichloroacetic acid.

  • To quantify the D-serine produced, add DAAO, HRP, and Amplex Red to the reaction mixture.

  • DAAO will oxidize D-serine, producing H₂O₂.

  • HRP will use the H₂O₂ to oxidize Amplex Red, which results in a fluorescent product (resorufin) that can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.

  • The rate of D-serine formation is proportional to the increase in fluorescence.

Determination of Ki for a Competitive Inhibitor (e.g., this compound)

To determine the inhibitor constant (Ki) for a competitive inhibitor, the serine racemase activity assay is performed in the presence of varying concentrations of the inhibitor and the substrate.

Protocol:

  • Perform the serine racemase activity assay as described in section 3.1.

  • Set up multiple reactions with a fixed concentration of serine racemase and varying concentrations of the substrate (L-serine).

  • For each substrate concentration, run parallel reactions with different, fixed concentrations of the inhibitor (this compound). Include a control with no inhibitor.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).

  • The apparent Km (Km,app) will increase with increasing inhibitor concentration.

  • The Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration, or by using the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.

Visualizations

D-Serine Signaling Pathway

D_Serine_Signaling_Pathway cluster_postsynaptic Postsynaptic Density L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine D-Serine Serine_Racemase->D_Serine Catalyzes NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation leads to Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ca_influx->Synaptic_Plasticity Triggers dl_O_Phosphoserine This compound (Competitive Inhibitor) dl_O_Phosphoserine->Serine_Racemase Inhibits

Caption: D-Serine synthesis and its role in NMDA receptor activation.

Experimental Workflow for Serine Racemase Inhibition Assay

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serine Racemase - L-Serine (Substrate) - this compound (Inhibitor) - PLP, Buffer Start->Prepare_Reagents Setup_Reactions Set up Reaction Mixtures: Varying [L-Serine] and [Inhibitor] Prepare_Reagents->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_D_Serine Quantify D-Serine (e.g., DAAO coupled assay) Stop_Reaction->Quantify_D_Serine Data_Analysis Data Analysis: - Michaelis-Menten Kinetics - Lineweaver-Burk Plot Quantify_D_Serine->Data_Analysis Determine_Ki Determine Ki Data_Analysis->Determine_Ki End End Determine_Ki->End

Caption: Workflow for determining the Ki of a serine racemase inhibitor.

Conclusion and Future Directions

This compound represents a potential tool for the modulation of serine racemase activity. Its characterization as a competitive inhibitor underscores its potential for further investigation in the context of neurological disorders where NMDA receptor hypofunction is implicated. A critical next step for the research community is the determination of a precise Ki value for this compound and its individual enantiomers. This will enable a more accurate assessment of its potency and selectivity. Furthermore, in vivo studies are warranted to elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake these crucial next steps in the exploration of this compound and other novel serine racemase inhibitors.

References

The Enantiomeric Landscape of O-Phosphoserine: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phosphoserine, a critical intermediate in the biosynthesis of L-serine, exists as a chiral molecule with the potential for both L- and D-enantiomeric forms to be present in biological systems. While L-O-Phosphoserine is a well-established metabolite, the natural occurrence and biological significance of its D-enantiomer, D-O-Phosphoserine, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of DL-O-Phosphoserine in organisms. It delves into the metabolic pathways of serine biosynthesis, the stereospecificity of the involved enzymes, and the analytical methodologies for the chiral separation and quantification of O-Phosphoserine enantiomers. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the intriguing but elusive role of D-O-Phosphoserine in biology and disease.

Introduction: The Chirality of O-Phosphoserine

O-Phosphoserine is a phosphorylated amino acid that serves as a central node in cellular metabolism. It is primarily recognized as a key intermediate in the "phosphorylated pathway" of L-serine biosynthesis, a ubiquitous route for the de novo synthesis of this crucial amino acid. Given the fundamental roles of L-serine in protein synthesis, nucleotide metabolism, and as a precursor to other amino acids like glycine and cysteine, the metabolism of O-Phosphoserine is of paramount importance.

Furthermore, the D-enantiomer of serine, D-serine, has emerged as a critical neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the mammalian brain.[1] This has spurred interest in the potential metabolic pathways leading to D-serine, including the possibility of a D-O-Phosphoserine precursor. While this compound is recognized as a normal metabolite found in human biofluids, the specific natural occurrence of the D-enantiomer is not well-documented.[2][3]

This guide will explore the knowns and unknowns surrounding the natural occurrence of this compound, providing a detailed examination of its metabolic context and the analytical techniques required for its stereospecific analysis.

Metabolic Pathways Involving O-Phosphoserine

The primary pathway involving O-Phosphoserine is the phosphorylated pathway of L-serine biosynthesis. This pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate into L-serine.

The Phosphorylated Pathway of L-Serine Biosynthesis

The synthesis of L-serine from 3-phosphoglycerate involves the sequential action of three enzymes:

  • 3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate. The stereospecificity of this enzyme is directed towards the D-isomer of 3-phosphoglycerate.

  • Phosphoserine Aminotransferase (PSAT): This enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine. The stereospecificity of PSAT leads to the formation of the L-enantiomer of O-phosphoserine.

  • Phosphoserine Phosphatase (PSPH): This enzyme catalyzes the final step, the dephosphorylation of O-phospho-L-serine to produce L-serine. Notably, studies have shown that PSPH can act on both O-phospho-L-serine and O-phospho-D-serine, suggesting a potential route for the metabolism of D-O-Phosphoserine if it were present in the cell.[4]

L_Serine_Biosynthesis Glycolysis Glycolysis Three_PG 3-Phospho-D-glycerate Glycolysis->Three_PG PHP 3-Phosphohydroxypyruvate Three_PG->PHP PHGDH (NAD+ -> NADH + H+) O_Phospho_L_Serine O-Phospho-L-serine PHP->O_Phospho_L_Serine PSAT L_Serine L-Serine O_Phospho_L_Serine->L_Serine PSPH (H2O -> Pi) Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG

Figure 1: The Phosphorylated Pathway of L-Serine Biosynthesis.
Potential for D-O-Phosphoserine Formation and Metabolism

The existence of a dedicated pathway for D-O-Phosphoserine synthesis has not been established. The stereospecificity of phosphoserine aminotransferase (PSAT) in the canonical pathway favors the production of L-O-Phosphoserine. However, the ability of phosphoserine phosphatase (PSPH) to dephosphorylate both D- and L-enantiomers opens up the possibility of D-serine production from D-O-Phosphoserine.

The potential sources of D-O-Phosphoserine could include:

  • Enzymatic Racemization: A hypothetical phosphoserine racemase could convert L-O-Phosphoserine to D-O-Phosphoserine. However, such an enzyme has not yet been identified.

  • Non-enzymatic Racemization: Spontaneous racemization of L-O-Phosphoserine is a theoretical possibility, though likely to be a very slow process under physiological conditions.

D_Serine_Metabolism_Hypothesis cluster_racemization Hypothetical Racemization L_O_Phosphoserine L-O-Phosphoserine D_O_Phosphoserine D-O-Phosphoserine L_O_Phosphoserine->D_O_Phosphoserine Phosphoserine Racemase? L_Serine L-Serine L_O_Phosphoserine->L_Serine PSPH D_O_Phosphoserine->L_O_Phosphoserine D_Serine D-Serine D_O_Phosphoserine->D_Serine PSPH

Figure 2: Hypothetical pathways for the formation and metabolism of D-O-Phosphoserine.

Quantitative Data on the Natural Occurrence of this compound

Quantitative data on the presence of D-O-Phosphoserine in biological samples is scarce. A key study investigating the enantiomeric composition of O-Phosphoserine in different regions of the rat brain found that the detected O-Phosphoserine was exclusively in the L-form.

OrganismTissue/BiofluidL-O-Phosphoserine ConcentrationD-O-Phosphoserine ConcentrationAnalytical MethodReference
RatBrain (Cortex, Hippocampus, Striatum, Cerebellum)DetectedNot DetectedHPLC-UV with Marfey's Reagent Derivatization

This table highlights the current lack of quantitative data for D-O-Phosphoserine. Further research across different species, tissues, and pathological conditions is warranted.

Experimental Protocols for Chiral Analysis of O-Phosphoserine

The accurate determination of the enantiomeric composition of O-Phosphoserine requires specialized analytical techniques capable of separating the D- and L-isomers. High-Performance Liquid Chromatography (HPLC) coupled with derivatization using a chiral reagent is a commonly employed method.

Chiral HPLC-UV Analysis of O-Phosphoserine using Marfey's Reagent

This protocol is based on the method described for the analysis of O-Phosphoserine enantiomers in rat brain tissue. The principle involves the derivatization of the amino group of O-Phosphoserine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which creates diastereomers that can be separated on a standard reversed-phase HPLC column.

4.1.1. Materials and Reagents

  • O-Phospho-DL-serine standard

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Biological tissue sample

  • Perchloric acid (PCA)

4.1.2. Sample Preparation

  • Tissue Homogenization: Homogenize the tissue sample in 0.4 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate to pellet the protein.

  • Neutralization: Neutralize the supernatant with a potassium carbonate solution.

  • Derivatization:

    • Take an aliquot of the neutralized supernatant or standard solution.

    • Add a solution of Marfey's reagent in acetone.

    • Add a sodium bicarbonate solution to adjust the pH.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding HCl.

4.1.3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 10% B to 50% B over 40 minutes is a typical starting point. The gradient should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Tissue Biological Tissue Homogenate Homogenize in PCA Tissue->Homogenate Supernatant Centrifuge & Collect Supernatant Homogenate->Supernatant Neutralized Neutralize with K2CO3 Supernatant->Neutralized Derivatize React with Marfey's Reagent Neutralized->Derivatize Inject Inject on C18 Column Derivatize->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantification of\nD- and L-O-Phosphoserine Quantification of D- and L-O-Phosphoserine Detect->Quantification of\nD- and L-O-Phosphoserine

Figure 3: Experimental workflow for the chiral HPLC-UV analysis of O-Phosphoserine.
Chiral HPLC-MS/MS Analysis of O-Phosphoserine

For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry (MS/MS) can be employed. This approach can be used with or without derivatization.

4.2.1. Without Derivatization

  • Column: A chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

  • Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. The exact composition needs to be optimized for the specific column and analytes.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the mass of O-Phosphoserine, and specific product ions are monitored.

4.2.2. With Derivatization (e.g., Marfey's Reagent)

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

  • Ionization: ESI in negative or positive mode.

  • MS/MS Detection: MRM is used to monitor the specific precursor-product ion transitions for the derivatized D- and L-O-Phosphoserine.

Biological Significance and Future Directions

The biological significance of D-O-Phosphoserine remains an open question. Its apparent absence in healthy rat brains suggests that it may not be a common metabolite. However, several avenues for future research are apparent:

  • Occurrence in Other Organisms and Tissues: Comprehensive studies are needed to investigate the presence of D-O-Phosphoserine in a wider range of organisms, including microorganisms, plants, and other animal species, as well as in different tissues and biofluids.

  • Role in Pathological Conditions: The levels of D-O-Phosphoserine should be investigated in various disease states, particularly in neurological disorders where D-serine metabolism is implicated, and in cancers where metabolic pathways are often reprogrammed.

  • Search for a Phosphoserine Racemase: A dedicated search for an enzyme capable of racemizing O-Phosphoserine could provide a definitive link to a potential D-O-Phosphoserine metabolic pathway.

  • Direct Biological Effects: If found to be naturally occurring, the direct biological effects of D-O-Phosphoserine should be investigated. It may have its own unique signaling roles or interact with specific receptors or enzymes.

Conclusion

The natural occurrence of this compound presents a fascinating area of research with the potential to uncover novel metabolic pathways and signaling molecules. While L-O-Phosphoserine is a well-characterized intermediate in L-serine biosynthesis, the existence and role of D-O-Phosphoserine are still largely unknown. The analytical methods outlined in this guide provide the necessary tools for researchers to begin to explore the enantiomeric landscape of O-Phosphoserine in various biological systems. Future investigations into the presence and function of D-O-Phosphoserine may reveal new insights into cellular metabolism, neurotransmission, and the pathology of various diseases.

References

The Role of DL-O-Phosphoserine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine, a racemic mixture of the D- and L- enantiomers of O-Phosphoserine, is an endogenous metabolite with significant implications in the field of neuroscience. While often considered as a metabolic intermediate in the biosynthesis of L-serine, recent research has unveiled its more direct and nuanced roles in neuromodulation, neuroprotection, and the pathophysiology of various neurological disorders. This technical guide provides an in-depth exploration of the involvement of O-Phosphoserine and its derivatives in neuroscience research, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Concepts: From a Metabolic Intermediate to a Neuromodulator

O-Phosphoserine exists as two stereoisomers: L-O-Phosphoserine and D-O-Phosphoserine. The biological significance of this molecule in neuroscience is primarily understood through the distinct actions of its L-isomer and the metabolic products derived from it, namely L-serine and D-serine.

L-O-Phosphoserine is a key substrate in the phosphorylated pathway of L-serine biosynthesis. It is converted to L-serine by the enzyme Phosphoserine Phosphatase (PSP) . Beyond its role as a precursor, L-O-Phosphoserine itself has been identified as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical receptor in synaptic plasticity and excitotoxicity.

L-serine , produced from the dephosphorylation of L-O-Phosphoserine, is not only a fundamental building block for proteins but also serves as a precursor for the synthesis of the neuromodulator D-serine . L-serine itself has demonstrated neuroprotective properties.

D-serine is a potent co-agonist at the glycine site of the NMDA receptor and is synthesized from L-serine by the enzyme Serine Racemase . Its role is crucial for NMDA receptor activation, and dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric conditions.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules discussed in this guide.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Phosphoserine Phosphatase (Human Brain)O-Phospho-L-serine36Not Reported[1]
Phosphoserine Phosphatase (Human Brain)O-Phospho-D-serine100Not Reported[1]
Serine Racemase (Rat Brain)L-serine40001.5Not Reported
Serine Racemase (Rat Brain)D-serine50001.2Not Reported
MoleculeReceptor/EnzymeInteractionIC50/Ki (µM)Source
L-O-PhosphoserineNMDA ReceptorCompetitive Antagonist373 - 721 (IC50)Not Reported
D-serineNMDA ReceptorCo-agonist0.1 - 1 (EC50)Not Reported
L-serineSerine RacemaseSubstrate-Not Reported
D-serineSerine RacemaseSubstrate-Not Reported
Brain RegionBasal D-serine Concentration (µM)Source
Medial Prefrontal Cortex (Rat)8 ± 2[2]
Striatum (Rat)High (exact value not specified)[3]
Cerebellum (Rat)Trace amounts[3]

Signaling Pathways

L-Serine Biosynthesis Pathway

The primary route for L-serine synthesis in the brain is the phosphorylated pathway, which starts from the glycolysis intermediate 3-phosphoglycerate. L-O-Phosphoserine is a crucial intermediate in this pathway.

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate 3-Phosphoglycerate Dehydrogenase (PHGDH) L-O-Phosphoserine L-O-Phosphoserine 3-Phosphohydroxypyruvate->L-O-Phosphoserine Phosphoserine Aminotransferase (PSAT1) L-Serine L-Serine L-O-Phosphoserine->L-Serine Phosphoserine Phosphatase (PSP) NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor (inactive) Glutamate_Vesicle->NMDA_Receptor Glutamate Release NMDA_Receptor_Active NMDA Receptor (active) NMDA_Receptor->NMDA_Receptor_Active Activation Ca_Influx Ca²⁺ Influx NMDA_Receptor_Active->Ca_Influx Downstream_Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream_Signaling L-Serine L-Serine Serine_Racemase Serine Racemase L-Serine->Serine_Racemase D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist Binding Serine_Racemase->D-Serine Experimental_Workflow cluster_biochemical Biochemical Assays cluster_electrophysiology Electrophysiology cluster_molecular Molecular Biology PSP_Activity PSP Activity Assay Serine_Quantification D/L-Serine Quantification (HPLC/MS) Patch_Clamp Patch-Clamp Recording Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Brain_Tissue_Sample Brain Tissue Sample Brain_Tissue_Sample->PSP_Activity Brain_Tissue_Sample->Serine_Quantification Brain_Tissue_Sample->Gene_Expression Neuronal_Culture Primary Neuronal Culture Neuronal_Culture->Patch_Clamp

References

Structural Analysis of DL-O-Phosphoserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine, a racemic mixture of the D and L enantiomers of O-phosphoserine, is a pivotal intermediate in the biosynthesis of L-serine and a crucial component in various cellular processes.[1] Its structural integrity and chemical properties are of paramount interest in the fields of biochemistry, drug development, and materials science. This technical guide provides a comprehensive analysis of the structure of this compound, detailing its molecular geometry, spectroscopic characteristics, and its role in metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this significant biomolecule.

Molecular Structure and Crystallography

Crystallographic Data

The crystallographic parameters for O-phospho-L-serine are summarized in the table below. This data is essential for understanding the packing of the molecules in the solid state and for computational modeling studies.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.453
b (Å)10.534
c (Å)7.559
α (°)90
β (°)90
γ (°)90
Volume (ų)673.1
Z4

Data extracted from a study on the refined structures of O-phospho-L-serine.[2]

Bond Lengths and Angles

The intramolecular bond lengths and angles define the covalent structure of the molecule. The following tables present key bond lengths and angles for O-phospho-L-serine, offering insight into its conformational state.

Table 1: Selected Bond Lengths of O-Phospho-L-serine [2]

Bond Length (Å)
P1 - O41.594
P1 - O51.503
P1 - O61.527
O4 - C31.442
C1 - O11.253
C1 - O21.251
C1 - C21.528
C2 - N11.487
C2 - C31.527

Table 2: Selected Bond Angles of O-Phospho-L-serine [2]

Angle **Value (°) **
O4 - P1 - O5107.8
O4 - P1 - O6105.7
O5 - P1 - O6114.7
P1 - O4 - C3119.2
O1 - C1 - O2125.7
O1 - C1 - C2117.3
O2 - C1 - C2117.0
N1 - C2 - C1110.1
N1 - C2 - C3111.4
C1 - C2 - C3111.0
O4 - C3 - C2108.9

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the vibrational modes of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound in solution.

Table 3: ¹H NMR Chemical Shifts for this compound (in D₂O) [3][4]

Proton Chemical Shift (ppm)
α-H~3.95
β-H~4.12

Table 4: ¹³C NMR Chemical Shifts for this compound (in D₂O) [3][4]

Carbon Chemical Shift (ppm)
α-C~58.4
β-C~65.3
C=O~175.1
Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of its functional groups.

Table 5: Key FTIR and Raman Peak Assignments for this compound [5][6][7]

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3200-3500O-H, N-H stretchingFTIR
~2800-3000C-H stretchingFTIR, Raman
~1730C=O stretching (Carboxylic acid)FTIR
~1640N-H bending (Amine)FTIR
~1240P=O stretchingFTIR
~1080PO₂⁻ symmetric stretchingRaman
~980P-O-C stretchingRaman

Metabolic Pathway Involvement

This compound is a key intermediate in the phosphorylated pathway of L-serine biosynthesis.[1][8] This pathway is crucial for the production of serine, which is a precursor for proteins, other amino acids, and various biomolecules.

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoglycerate dehydrogenase O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine Phosphoserine aminotransferase L-Serine L-Serine O-Phospho-L-serine->L-Serine Phosphoserine phosphatase

Caption: The phosphorylated pathway of L-serine biosynthesis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of O-phospho-serine involves the phosphorylation of a protected serine derivative followed by deprotection.[9]

Synthesis_Workflow cluster_0 Synthesis of this compound Start Start Protect_Serine Protect the amino and carboxyl groups of DL-Serine Start->Protect_Serine Phosphorylation Phosphorylate the hydroxyl group using a phosphorylating agent (e.g., POCl₃) Protect_Serine->Phosphorylation Deprotection Remove the protecting groups under appropriate conditions Phosphorylation->Deprotection Purification Purify the product by ion-exchange chromatography or recrystallization Deprotection->Purification Characterization Characterize the final product using NMR, IR, and Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Protection of DL-Serine:

    • Dissolve DL-serine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a suitable N-protecting group reagent (e.g., Boc-anhydride) and a base (e.g., sodium bicarbonate) to protect the amino group.

    • Esterify the carboxylic acid group, for example, by reaction with benzyl alcohol in the presence of an acid catalyst.

  • Phosphorylation:

    • Dissolve the protected DL-serine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine or triethylamine).

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Deprotection:

    • Remove the N-protecting group (e.g., by treatment with trifluoroacetic acid for a Boc group).

    • Remove the ester protecting group (e.g., by hydrogenolysis for a benzyl ester).

  • Purification:

    • Purify the crude product using ion-exchange chromatography, eluting with a suitable buffer gradient.

    • Alternatively, purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, FTIR, and mass spectrometry.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule like this compound.

Xray_Workflow cluster_1 Single-Crystal X-ray Diffraction Crystal_Growth Grow single crystals of this compound suitable for diffraction Crystal_Mounting Mount a selected crystal on a goniometer head Crystal_Growth->Crystal_Mounting Data_Collection Collect diffraction data using a diffractometer with a monochromatic X-ray source Crystal_Mounting->Data_Collection Data_Processing Process the raw diffraction data (integration, scaling, and absorption correction) Data_Collection->Data_Processing Structure_Solution Solve the crystal structure using direct methods or Patterson methods Data_Processing->Structure_Solution Structure_Refinement Refine the atomic positions and thermal parameters Structure_Solution->Structure_Refinement Validation Validate the final crystal structure Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated aqueous solution, or by vapor diffusion.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop or a glass fiber.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.

NMR Spectroscopy

Detailed Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like DSS or an external standard.

ATR-FTIR Spectroscopy

Detailed Protocol:

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Detailed Protocol:

  • Sample Preparation: Place a small amount of solid this compound powder into a sample holder (e.g., a glass capillary or a well slide).

  • Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm). Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition: Focus the laser beam onto the sample and collect the scattered light.

  • Data Processing: Process the raw spectrum to remove background fluorescence and cosmic rays. The final spectrum displays the Raman shift versus intensity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays Featuring DL-O-Phosphoserine Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use and detection of O-Phosphoserine in in vitro kinase assays. The focus is on non-radioactive methods that quantify the enzymatic activity of serine/threonine kinases by detecting the phosphorylation of a substrate.

Introduction: The Principle of In Vitro Serine/Threonine Kinase Assays

In vitro kinase assays are fundamental tools for studying enzyme kinetics, substrate specificity, and the screening of potential kinase inhibitors. Protein kinases are enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific amino acid residue on a substrate protein or peptide.[1][2] This phosphorylation event, a critical post-translational modification, regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[3]

Serine/threonine kinases, a major class of these enzymes, specifically phosphorylate the hydroxyl group of serine or threonine residues.[3] Consequently, in vitro assays for these kinases are designed to measure the formation of phosphoserine or phosphothreonine on a given substrate. While free DL-O-Phosphoserine is not typically used as a direct substrate, the generation and subsequent detection of phosphoserine within a peptide or protein substrate is the cornerstone of these assays.

Modern in vitro kinase assays have largely moved away from traditional radioactive methods, which use [γ-³²P]-ATP, towards safer, high-throughput, non-radioactive approaches.[1][4] These methods primarily rely on the specific recognition of the newly formed phosphoserine epitope by antibodies or other specialized reagents. This document outlines the protocols for several common non-radioactive kinase assay formats.

Overview of Non-Radioactive Kinase Assay Formats

Several robust and sensitive methods are available for the non-radioactive detection of serine phosphorylation in in vitro kinase assays. The choice of assay format often depends on factors such as throughput requirements, available instrumentation, and the specific kinase-substrate pair being investigated.

Key Assay Formats:

  • Fluorescence Polarization (FP): This homogeneous assay measures the change in the rotational motion of a fluorescently labeled phosphopeptide upon binding to a larger phosphoserine-specific antibody.[5][6]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): In this format, a lanthanide-labeled anti-phosphoserine antibody and a fluorescently labeled substrate are brought into proximity upon phosphorylation, resulting in a FRET signal.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay where a phosphorylated substrate is captured and then detected with a phosphoserine-specific antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[3]

  • Western Blotting: This technique involves separating the kinase reaction products by SDS-PAGE, transferring them to a membrane, and probing with a phosphoserine-specific antibody to visualize the phosphorylated substrate.[8]

  • Phos-tag™ SDS-PAGE: This method utilizes a functional molecule, Phos-tag™, which specifically binds to phosphate groups, causing a mobility shift in phosphorylated proteins during electrophoresis, allowing for their separation and quantification.[9]

Experimental Protocols

Here, we provide detailed protocols for the most common non-radioactive in vitro kinase assays designed to detect serine phosphorylation.

General Kinase Reaction Setup

All the following detection methods start with a fundamental kinase reaction. The components and concentrations should be optimized for each specific kinase-substrate system.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein with a serine residue)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Kinase inhibitors (for control experiments)

  • Nuclease-free water

Procedure:

  • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Initiate the reaction by adding ATP to the desired final concentration (often in the range of 10-100 µM).[10]

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺, or by adding SDS-PAGE loading buffer and heating.[10]

G Generic In Vitro Kinase Assay Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection of Phosphorylation prep_master_mix Prepare Master Mix (Kinase, Substrate, Buffer) add_atp Initiate with ATP prep_master_mix->add_atp incubation Incubate at Optimal Temperature add_atp->incubation stop_reaction Stop Reaction (e.g., EDTA or SDS Buffer) incubation->stop_reaction detection_method Apply Detection Method (FP, TR-FRET, ELISA, Western Blot) stop_reaction->detection_method data_analysis Data Analysis detection_method->data_analysis

Caption: A generalized workflow for performing an in vitro kinase assay.

Protocol for Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the binding of a phosphoserine-specific antibody to a fluorescently labeled peptide substrate that has been phosphorylated by the kinase. The binding results in a larger complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization.[5][6]

Materials:

  • Completed kinase reaction (using a fluorescently labeled peptide substrate)

  • Anti-phosphoserine antibody

  • 384-well black microplate

  • Plate reader with FP capabilities

Procedure:

  • Perform the kinase reaction in the wells of the 384-well plate.

  • Add the anti-phosphoserine antibody to each well.

  • Incubate at room temperature for 15-30 minutes to allow for antibody-phosphopeptide binding.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the change in millipolarization units (mP) to determine kinase activity.

Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: This assay uses a matched pair of donor and acceptor fluorophores. A biotinylated substrate peptide is phosphorylated, and then a Europium (Eu)-labeled anti-phosphoserine antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added. Phosphorylation brings the donor and acceptor into close proximity, allowing for energy transfer and a detectable signal.[6][7]

Materials:

  • Completed kinase reaction (using a biotinylated peptide substrate)

  • Europium-labeled anti-phosphoserine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • TR-FRET compatible microplate

  • Plate reader with TR-FRET capabilities

Procedure:

  • Perform the kinase reaction in the microplate wells.

  • Add a mixture of the Europium-labeled anti-phosphoserine antibody and the streptavidin-conjugated acceptor.

  • Incubate at room temperature for 60 minutes.

  • Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor.

  • Calculate the TR-FRET ratio to quantify kinase activity.

Protocol for ELISA-based Kinase Assay

Principle: A substrate is immobilized on a microplate and then phosphorylated by the kinase. The resulting phosphoserine is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (like HRP) for signal generation.[3]

Materials:

  • Microplate (e.g., streptavidin-coated for biotinylated substrates)

  • Kinase reaction components

  • Biotinylated peptide substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-phosphoserine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader for absorbance measurement

Procedure:

  • Immobilize the biotinylated substrate on the streptavidin-coated plate. Wash unbound substrate.

  • Block the wells with blocking buffer.

  • Add the kinase and ATP to initiate the phosphorylation reaction. Incubate.

  • Wash the wells to remove kinase and ATP.

  • Add the anti-phosphoserine primary antibody and incubate.

  • Wash, then add the HRP-conjugated secondary antibody and incubate.

  • Wash, then add the TMB substrate and incubate for color development.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

Protocol for Western Blot Detection of Phosphoserine

Principle: This method is used to detect the phosphorylation of a protein substrate. The kinase reaction mixture is resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphoserine antibody.[8]

Materials:

  • Completed kinase reaction

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Anti-phosphoserine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Stop the kinase reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Load and run the samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phosphoserine primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation

Quantitative data from in vitro kinase assays are crucial for comparing the effects of different conditions or compounds. The following tables provide examples of how to structure such data.

Table 1: Comparison of Non-Radioactive Kinase Assay Performance

Assay FormatPrincipleThroughputTypical SubstrateKey Advantage
Fluorescence Polarization (FP) Change in molecular rotationHighFluorescently labeled peptideHomogeneous ("mix-and-read")
TR-FRET FRET between donor and acceptorHighBiotinylated or tagged peptideHigh sensitivity, low background
ELISA Immunoenzymatic detectionMediumImmobilized peptide or proteinQuantitative, well-established
Western Blot Immunodetection on a membraneLowProteinProvides molecular weight information

Table 2: Example IC₅₀ Data for a Kinase Inhibitor

KinaseInhibitorAssay FormatSubstrate Concentration (µM)ATP Concentration (µM)IC₅₀ (nM)
Protein Kinase CαStaurosporineFP1103.8[11]
IRAK4StaurosporineFP1109.0[11]
PKAH-89TR-FRET52548
MAPK14 (p38α)SB 203580ELISA105025

Signaling Pathway Visualization

Understanding the context in which a kinase operates is vital. Serine phosphorylation is a key event in numerous signaling pathways. Below is a diagram of the MAPK/ERK signaling cascade, a classic example of a pathway regulated by serine/threonine kinases.

G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors phosphorylates (Ser/Thr) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Caption: The MAPK/ERK cascade, a key signaling pathway involving serine/threonine phosphorylation.

References

Protocol for Incorporating dl-O-Phosphoserine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of phosphoserine into recombinant proteins is a powerful tool for studying the functional and structural consequences of protein phosphorylation. This document provides detailed protocols for three common methods: Genetic Code Expansion (GCE) in Escherichia coli, Cell-Free Protein Synthesis (CFPS), and In Vitro Enzymatic Phosphorylation.

Genetic Code Expansion (GCE) via Amber Suppression in E. coli

This method utilizes an orthogonal translation system (OTS) to incorporate phosphoserine at a specific site in a protein in response to an amber (TAG) stop codon. This is achieved through an engineered tRNA/aminoacyl-tRNA synthetase pair.

Workflow for Genetic Code Expansion

GCE_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis gene Gene of Interest tag_insertion Introduce TAG codon at desired site gene->tag_insertion vector Expression Vector tag_insertion->vector ligation Ligation vector->ligation transform_dh5a Transformation (Cloning Strain) ligation->transform_dh5a plasmid_prep Plasmid Purification transform_dh5a->plasmid_prep co_transformation Co-transformation plasmid_prep->co_transformation ots_plasmid pSep OTS Plasmid ots_plasmid->co_transformation expression_strain Engineered E. coli (e.g., B95(DE3) ΔserB) culture_growth Culture Growth (Auto-induction Media) expression_strain->culture_growth co_transformation->expression_strain induction Induction culture_growth->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis chromatography Affinity Chromatography lysis->chromatography analysis Analysis (SDS-PAGE, Phos-tag, MS) chromatography->analysis phosphoprotein Purified Phosphoprotein analysis->phosphoprotein CFPS_Workflow cluster_prep Reaction Preparation cluster_synthesis Protein Synthesis cluster_analysis Analysis cell_extract Cell Extract (with OTS components) reaction_mix Reaction Mixture cell_extract->reaction_mix dna_template DNA Template (Plasmid or Linear) dna_template->reaction_mix reagents Amino Acids, Energy Source, pSer reagents->reaction_mix incubation Incubation (e.g., 3-4 hours at 30-37°C) reaction_mix->incubation synthesis In Vitro Transcription & Translation incubation->synthesis analysis Western Blot, Phos-tag, MS synthesis->analysis phosphoprotein Phosphoprotein Product analysis->phosphoprotein Enzymatic_Workflow cluster_protein_prod Protein Production cluster_phosphorylation In Vitro Reaction cluster_final_steps Purification & Analysis expression Express Target Protein (e.g., in E. coli) purification Purify Target Protein expression->purification reaction_setup Set up Reaction purification->reaction_setup kinase Active Kinase kinase->reaction_setup atp ATP atp->reaction_setup buffer Reaction Buffer buffer->reaction_setup incubation Incubation reaction_setup->incubation kinase_removal Kinase Removal/ Reaction Quench incubation->kinase_removal final_purification Final Purification (e.g., SEC) kinase_removal->final_purification analysis Analysis (MS, Phos-tag) final_purification->analysis phosphoprotein Purified Phosphoprotein analysis->phosphoprotein

Application Notes and Protocols for dl-O-Phosphoserine in Phosphatase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine is a racemic mixture of the phosphorylated amino acid serine, serving as a crucial substrate for a variety of phosphatases. Phosphatases are a broad class of hydrolase enzymes responsible for removing phosphate groups from molecules, a process known as dephosphorylation. This enzymatic activity is fundamental to a vast number of cellular processes, including signal transduction, cell cycle regulation, and metabolism. The dephosphorylation of O-phosphoserine to serine and inorganic phosphate is a key reaction in the biosynthesis of L-serine.[1][2]

This document provides detailed application notes and protocols for the use of this compound in phosphatase activity assays. Given that phosphoserine phosphatase has been shown to act on both D- and L-isomers of O-phosphoserine, the use of the dl-racemic mixture is a cost-effective and viable option for general phosphatase activity screening.[2][3][4] It is important to note that the kinetic parameters obtained using the racemic mixture may represent a composite of the enzyme's activity towards both stereoisomers.

Principle of the Assay

The fundamental principle behind using this compound as a substrate in phosphatase activity assays is the enzymatic hydrolysis of the phosphate group. The activity of the phosphatase is quantified by measuring the rate of formation of one of the reaction products: inorganic phosphate (Pi) or serine. Several methods can be employed for this purpose, with the most common being colorimetric assays that detect the released inorganic phosphate.

Featured Assay Protocol: Malachite Green Discontinuous Assay

This protocol is adapted from established methods for measuring phosphatase activity and is suitable for use with this compound.[1] The assay is based on the quantification of inorganic phosphate released from the enzymatic reaction using a malachite green reagent. The malachite green forms a colored complex with the free phosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials and Reagents
  • This compound

  • Phosphatase enzyme of interest

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Malachite Green Reagent

  • Phosphate standard solution

  • Microplate reader

  • 96-well microplates

Solution Preparation
  • Assay Buffer (Buffer H): 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, pH 7.0.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

  • Enzyme Dilution Buffer: Assay Buffer containing 0.1 mg/mL BSA.

  • Malachite Green Reagent: Commercially available or prepared as per manufacturer's instructions.

Experimental Protocol
  • Prepare a Phosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate standard solution in the Assay Buffer, ranging from 0 to 100 µM.

    • Add 100 µL of each standard dilution to separate wells of a 96-well plate.

    • Add 100 µL of Malachite Green Reagent to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 620 nm.

    • Plot the absorbance versus the phosphate concentration to generate a standard curve.

  • Enzyme Reaction:

    • In a 96-well plate, prepare the reaction mixture by adding the components in the following order:

      • Assay Buffer

      • This compound (to a final concentration range of 20 µM to 600 µM)

      • Deionized water to bring the final volume to 90 µL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted phosphatase enzyme to each well.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. The acidic nature of the reagent will terminate the enzymatic reaction.

    • Incubate for 30 minutes at room temperature in the dark to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme) from the absorbance of each sample.

    • Use the phosphate standard curve to determine the concentration of inorganic phosphate released in each sample.

    • Calculate the phosphatase activity, typically expressed as nmol of phosphate released per minute per mg of enzyme.

Data Presentation

The following tables summarize typical quantitative parameters for a phosphatase activity assay using O-Phosphoserine. These values can be used as a starting point for optimizing assays with this compound.

Table 1: Typical Reaction Conditions for Phosphatase Activity Assay

ParameterRecommended Range/Value
Substrate Concentration20 µM - 600 µM
Enzyme ConcentrationVaries depending on enzyme activity
Buffer50 mM HEPES
pH7.0 - 8.0
Temperature37°C
Divalent Cations3 mM MgCl₂
Incubation Time10 - 30 minutes

Table 2: Kinetic Parameters of Human Phosphoserine Phosphatase with L-O-Phosphoserine

Assay MethodK_m (µM)k_cat (s⁻¹)
Malachite Green Assay103 ± 111.89 ± 0.07
PNP-Coupled Assay106 ± 181.9 ± 0.1
SAT-Coupled Assay114 ± 102.15 ± 0.07
(Data adapted from a study on human phosphoserine phosphatase)

Visualizations

Signaling Pathway: Dephosphorylation of this compound

sub This compound enz Phosphatase sub->enz Binds to active site prod1 Serine (D- and L-) enz->prod1 Releases prod2 Inorganic Phosphate (Pi) enz->prod2 Releases

Caption: Enzymatic dephosphorylation of this compound.

Experimental Workflow: Malachite Green Phosphatase Assay

prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) rxn_setup 2. Set up Reaction (Buffer + Substrate) prep->rxn_setup pre_inc 3. Pre-incubate at 37°C rxn_setup->pre_inc start_rxn 4. Add Enzyme to start reaction pre_inc->start_rxn incubate 5. Incubate at 37°C start_rxn->incubate stop_rxn 6. Add Malachite Green Reagent to stop incubate->stop_rxn color_dev 7. Incubate for Color Development stop_rxn->color_dev read 8. Measure Absorbance at 620 nm color_dev->read analyze 9. Analyze Data read->analyze

Caption: Workflow for the malachite green phosphatase assay.

Considerations for Using this compound

  • Stereospecificity: As phosphoserine phosphatases can hydrolyze both D- and L-isomers, the measured activity will be the sum of the activities on both enantiomers. If the kinetic parameters for each isomer are different, the overall kinetics will reflect a composite of these.

  • Inhibition: It is possible that one isomer could act as a competitive inhibitor for the other, although studies suggest that both are substrates. This should be considered when interpreting kinetic data.

  • Purity: Ensure the purity of the this compound substrate, as contaminants can interfere with the assay.

Conclusion

This compound is a versatile and effective substrate for monitoring the activity of a wide range of phosphatases. The malachite green assay described herein offers a robust, sensitive, and cost-effective method for quantifying phosphatase activity. By carefully considering the implications of using a racemic mixture, researchers can obtain reliable and valuable data for their studies in basic research and drug development.

References

Application Notes and Protocols for DL-O-Phosphoserine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine is a racemic mixture of the D and L stereoisomers of O-phosphoserine, a naturally occurring metabolite found in human biofluids.[1][2][3] As an ester of serine and phosphoric acid, it plays a role in various cellular processes.[2][3] These application notes provide detailed protocols and insights into the utility of this compound in cell culture for studying neuronal function, cancer biology, and apoptosis.

Application 1: Neurobiology and Neuronal Differentiation

O-Phosphoserine is a precursor in the biosynthesis of L-serine and is involved in the synthesis of D-serine, a crucial co-agonist of NMDA receptors in the brain.[4] The enzyme phosphoserine phosphatase hydrolyzes O-phosphoserine to produce serine.[4] In synaptosomal preparations, L-phosphoserine can be converted to both L-serine and D-serine, suggesting a role for phosphoserine in regulating synaptic activity.[4] Given the importance of D-serine in neuronal function, this compound can be a valuable tool for studying neuronal differentiation and maturation.

Experimental Protocol: Induction of Neuronal Differentiation

This protocol describes a general method to assess the effect of this compound on the differentiation of neural stem cells (NSCs) or neural progenitor cells (NPCs).

Materials:

  • Neural Stem Cells (NSCs) or Neural Progenitor Cells (NPCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)

  • Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)[5]

  • This compound (suitable for cell culture)[6][7]

  • Poly-L-ornithine and laminin-coated culture plates[5]

  • Fixation and permeabilization buffers

  • Primary antibodies against neuronal markers (e.g., β-III tubulin, NeuN, MAP2) and glial markers (e.g., GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate NSCs or NPCs on poly-L-ornithine and laminin-coated plates at a density of 2.5–5 × 10⁴ cells/cm² in proliferation medium.[5]

  • Initiation of Differentiation: After 24-48 hours, replace the proliferation medium with neuronal differentiation medium.

  • Treatment with this compound: Add this compound to the differentiation medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle-treated control group.

  • Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing the respective concentrations of this compound.

  • Assessment of Differentiation (Day 7-14):

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal and glial markers.

    • Image Analysis: Capture images using a fluorescence microscope and quantify the percentage of cells positive for each marker.

    • RT-qPCR: Extract RNA and perform quantitative reverse transcription PCR to analyze the expression of neuronal marker genes.[8]

Logical Workflow for Neuronal Differentiation Protocol

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_maintenance Maintenance cluster_analysis Analysis (Day 7-14) plate_cells Plate NSCs/NPCs on coated plates initiate_diff Switch to Differentiation Medium plate_cells->initiate_diff add_phosphoserine Add this compound (various concentrations) initiate_diff->add_phosphoserine control Vehicle Control initiate_diff->control medium_change Change medium every 2-3 days add_phosphoserine->medium_change control->medium_change immunostaining Immunocytochemistry (β-III tubulin, NeuN, GFAP) medium_change->immunostaining qpcr RT-qPCR for Neuronal Markers medium_change->qpcr imaging Fluorescence Microscopy and Quantification immunostaining->imaging

Caption: Workflow for assessing this compound's effect on neuronal differentiation.

Application 2: Cancer Biology and Serine Metabolism

The serine synthesis pathway is often upregulated in cancer cells to support proliferation and biosynthesis.[9] Phosphoserine is a key intermediate in this pathway.[9] Therefore, this compound can be utilized to study the reliance of cancer cells on this pathway and to investigate the effects of modulating phosphoserine levels.

Experimental Protocol: Cancer Cell Proliferation Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines, particularly those with known alterations in the serine synthesis pathway (e.g., PHGDH amplification).

Materials:

  • Cancer cell line of interest (e.g., breast cancer, lung cancer, or colon cancer cell lines)[9][10]

  • Complete cell culture medium for the chosen cell line

  • This compound

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 mM, 1 mM, 10 mM, 100 mM). Include a vehicle-treated control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Proliferation Assessment: At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the readings to the control group to determine the percentage of cell viability or proliferation.

Signaling Pathway: Serine Synthesis in Cancer

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_biosynthesis Downstream Biosynthesis glucose Glucose three_pg 3-Phosphoglycerate glucose->three_pg php Phosphohydroxypyruvate three_pg->php PHGDH phosphoserine This compound php->phosphoserine PSAT1 serine L-Serine phosphoserine->serine PSPH glycine Glycine serine->glycine cysteine Cysteine serine->cysteine nucleotides Nucleotides glycine->nucleotides

Caption: The serine synthesis pathway and the role of this compound.

Application 3: Apoptosis and Phagocytosis Inhibition

O-phospho-L-serine can mimic the phosphatidylserine (PS) head group, which is exposed on the surface of apoptotic cells and acts as an "eat-me" signal for phagocytes.[1] By binding to phosphatidylserine receptors on phagocytes, O-phospho-L-serine can interfere with phagocytic signal transduction and partially block the engulfment of apoptotic cells.[1] This makes this compound a useful tool for studying the mechanisms of phagocytosis.

Experimental Protocol: Phagocytosis Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on the phagocytosis of apoptotic cells by macrophages.

Materials:

  • Phagocytic cell line (e.g., J774A.1 or primary macrophages)

  • Target cell line to be induced into apoptosis (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine or etoposide)

  • Fluorescent dye for labeling target cells (e.g., CFSE or pHrodo)

  • This compound

  • Complete culture medium for both cell lines

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induction of Apoptosis: Treat target cells with an apoptosis-inducing agent. Confirm apoptosis using a method like Annexin V/PI staining.

  • Labeling of Apoptotic Cells: Label the apoptotic target cells with a fluorescent dye according to the manufacturer's protocol.

  • Pre-treatment of Phagocytes: Plate phagocytes and allow them to adhere. Pre-incubate the phagocytes with various concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM) for 1 hour.

  • Co-culture: Add the fluorescently labeled apoptotic cells to the pre-treated phagocytes at a ratio of approximately 5:1 (apoptotic cells:phagocytes).

  • Incubation: Co-culture the cells for 1-2 hours to allow for phagocytosis.

  • Removal of Non-engulfed Cells: Gently wash the wells to remove non-engulfed apoptotic cells.

  • Analysis:

    • Flow Cytometry: Harvest the phagocytes and analyze the percentage of fluorescently positive cells, which indicates the phagocytic index.

    • Fluorescence Microscopy: Visualize and count the number of engulfed apoptotic cells per phagocyte.

Mechanism of Phagocytosis Inhibition

G cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte cluster_inhibitor Inhibitor ps Phosphatidylserine (PS) psr PS Receptor ps->psr Binding leads to Phagocytosis phosphoserine This compound phosphoserine->psr Competitive Binding Inhibits Phagocytosis

Caption: this compound competitively inhibits phagocytosis.

Quantitative Data Summary

ParameterValueCell/SystemReference
Inhibition of Serine Racemase ~20% inhibition at 2 mMEnzyme Assay[1]
Promotion of Bone Healing 50 mg in 2 g cementMiniature Pig Mandibular Bone Defect Model[1]
Induction of Apoptosis by PS Dose-dependentChinese Hamster Ovary (CHO) cells[11]

Note: The provided quantitative data is limited. The concentrations suggested in the protocols are starting points and should be optimized for specific cell lines and experimental conditions.

Conclusion

This compound is a versatile metabolite with applications in several areas of cell biology research. The protocols and information provided here offer a framework for investigating its roles in neuronal differentiation, cancer cell metabolism, and the regulation of phagocytosis. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

Application Notes: dl-O-Phosphoserine in the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The phosphorylation of serine residues, creating O-Phosphoserine, is a key event in many signaling pathways, acting as a recognition motif for various protein domains. dl-O-Phosphoserine, a racemic mixture of the phosphorylated amino acid, serves as a valuable tool for researchers studying these phosphorylation-dependent protein-protein interactions (PPIs). It can be utilized as a competitive inhibitor to probe the binding pockets of phosphoserine-binding proteins, aiding in the validation of interaction partners and the screening for novel inhibitors. These application notes provide detailed protocols and data for utilizing this compound in common PPI assays.

Protein phosphorylation is a critical cellular regulatory mechanism, with a significant portion of these events occurring on serine residues.[1] This modification is dynamically regulated by protein kinases and phosphatases.[1] The resulting phosphoserine motif is recognized by specific protein domains, such as 14-3-3 proteins, which are crucial hubs in many signaling networks.[2][3][4] Dysregulation of these interactions is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

Key Applications

  • Competitive Inhibition Assays: this compound can be used as a competitive inhibitor to disrupt the interaction between a phosphoserine-containing protein/peptide and its binding partner. This is useful for:

    • Validating the specificity of a phosphoserine-dependent interaction.

    • Screening for small molecule inhibitors that target the phosphoserine-binding pocket.

  • Enzyme Assays: It serves as a substrate or inhibitor for protein phosphatases, enabling the study of their activity and the screening for modulators.[5]

  • Binding Affinity Studies: While often used with phosphoserine-containing peptides, free this compound can be used in initial binding studies to characterize the general affinity of a protein for the phosphoserine moiety.

Data Presentation

The following tables summarize quantitative data from studies involving phosphoserine-mediated interactions. This data provides a reference for expected binding affinities and inhibitory concentrations in various experimental setups.

Table 1: Inhibition of Phosphoserine Phosphatase by various compounds. [5]

InhibitorSubstrateIC50 (µM)Inhibition Type
p-chloromercuriphenylsulfonic acidL-Phosphoserine9Noncompetitive
GlycerylphosphorylcholineL-Phosphoserine18Uncompetitive
FluorideL-Phosphoserine770-

Table 2: Binding Affinities of Phosphopeptides to 14-3-3 Proteins. [3][6]

14-3-3 IsoformPhosphopeptideKd (µM)Technique
14-3-3γHSPB6 (11-23)2.3 ± 0.3ITC
14-3-3σHSPB6 (11-23)6.3 ± 0.5ITC
14-3-3εFOXO3apS253Not specifiedFP, ITC

Table 3: Binding Affinities of Tyrosine-Phosphorylated Peptides to SH2 and PTB Domains of Shc. [7]

Peptide (Phosphosite)DomainKd (µM)
Trk (pY490)PTB0.02 - 5.3
Trk (pY490)SH2220 - 1290
EGFR (pY992)SH250 - 130
EGFR (pY992)PTB> 680

Signaling Pathway

The 14-3-3 proteins are key regulators of signaling pathways that control diverse cellular processes. They bind to phosphoserine-containing motifs on a multitude of signaling proteins, thereby modulating their activity, localization, and stability.

14-3-3_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Activation cluster_phosphorylation Target Phosphorylation cluster_1433 14-3-3 Interaction cluster_downstream Downstream Effects Growth_Factors Growth Factors Kinase_Cascade Kinase Cascade (e.g., Raf/MEK/ERK) Growth_Factors->Kinase_Cascade Stress Cellular Stress Stress->Kinase_Cascade Target_Protein Target Protein (e.g., Raf, Bad, FOXO3a) Kinase_Cascade->Target_Protein phosphorylates pTarget_Protein Phosphorylated Target Protein (pSer) Target_Protein->pTarget_Protein Protein_1433 14-3-3 Protein pTarget_Protein->Protein_1433 binds Complex 14-3-3 / pTarget Complex pTarget_Protein->Complex Protein_1433->Complex Sequestration Cytoplasmic Sequestration Complex->Sequestration Activity_Modulation Enzymatic Activity Modulation Complex->Activity_Modulation Protein_Stability Protein Stability Changes Complex->Protein_Stability

14-3-3 signaling pathway.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to screen for inhibitors of a protein-phosphopeptide interaction using this compound as a known competitor.

Workflow:

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Fluorescently-labeled phosphopeptide (Tracer) - Receptor Protein - this compound (Competitor) - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Assay Buffer - Add Tracer to all wells - Add Receptor Protein to all wells (except no-protein control) - Add serial dilutions of this compound Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature (e.g., 30-60 minutes) Plate_Setup->Incubate Measure_FP Measure Fluorescence Polarization (mP units) Incubate->Measure_FP Analyze_Data Data Analysis: - Plot mP vs. log[Competitor] - Determine IC50 value Measure_FP->Analyze_Data End End Analyze_Data->End

Fluorescence Polarization Assay Workflow.

Materials:

  • Fluorescently labeled phosphopeptide (the "tracer")

  • Purified phosphoserine-binding protein (the "receptor")

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well, non-binding black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled phosphopeptide in assay buffer. The final concentration in the assay should be low (nM range) and determined empirically to give a stable and robust fluorescence signal.

    • Prepare a stock solution of the receptor protein in assay buffer. The optimal concentration should be determined by titration against the tracer to find the concentration that gives a significant shift in polarization upon binding (typically around the Kd of the interaction).

    • Prepare a stock solution of this compound in assay buffer (e.g., 100 mM). Create a serial dilution series from this stock.

  • Assay Setup:

    • Add assay buffer to all wells of a 384-well plate.

    • Add the fluorescently labeled phosphopeptide to all wells at its final working concentration.

    • Add the receptor protein to all wells (except for "tracer only" controls) at its final working concentration.

    • Add the serially diluted this compound solutions to the appropriate wells. Include wells with no competitor (maximum polarization) and wells with no receptor protein (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped for FP measurements.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow:

ITC_Workflow Start Start Prepare_Samples Prepare Samples: - Protein in Dialysis Buffer - this compound in Dialysis Buffer (Ensure identical buffer composition) Start->Prepare_Samples Instrument_Setup Instrument Setup: - Clean and rinse sample and reference cells - Set experimental temperature Prepare_Samples->Instrument_Setup Load_Samples Load Samples: - Load protein into the sample cell - Load this compound into the injection syringe Instrument_Setup->Load_Samples Equilibrate Equilibrate System to Baseline Load_Samples->Equilibrate Titration Perform Titration: - Inject small aliquots of this compound into the protein solution Equilibrate->Titration Record_Data Record Heat Change Data (Power vs. Time) Titration->Record_Data Analyze_Data Data Analysis: - Integrate peaks to get heat per injection - Fit data to a binding model - Determine Kd, n, and ΔH Record_Data->Analyze_Data End End Analyze_Data->End

Isothermal Titration Calorimetry Workflow.

Materials:

  • Purified phosphoserine-binding protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching.

    • Dissolve the this compound in the exact same dialysis buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Degas both the protein and this compound solutions immediately before use.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the desired experimental temperature (e.g., 25°C).

  • Loading:

    • Carefully load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 10-20 times higher than the protein concentration.

  • Titration:

    • Allow the system to equilibrate to a stable baseline.

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Pull-Down Assay

This assay is used to demonstrate a physical interaction between a "bait" protein and a "prey" protein. Here, a phosphoserine-containing peptide can be used as bait to pull down its binding partner from a cell lysate. This compound can be used as a competitor to confirm the specificity of the interaction.

Workflow:

Pull_Down_Assay_Workflow Start Start Prepare_Bait Prepare Bait: - Immobilize biotinylated phosphopeptide on streptavidin-coated beads Start->Prepare_Bait Prepare_Lysate Prepare Prey: - Lyse cells to obtain total protein lysate Start->Prepare_Lysate Incubate Incubation: - Mix beads with cell lysate - (Optional) Add this compound as competitor Prepare_Bait->Incubate Prepare_Lysate->Incubate Wash Wash Beads: - Remove non-specifically bound proteins Incubate->Wash Elute Elution: - Elute bound proteins from beads Wash->Elute Analyze Analysis: - SDS-PAGE and Western Blot to detect the prey protein Elute->Analyze End End Analyze->End

Pull-Down Assay Workflow.

Materials:

  • Biotinylated phosphoserine-containing peptide (bait)

  • Streptavidin-coated agarose or magnetic beads

  • Cell lysate containing the putative binding partner (prey)

  • This compound (for competition)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibody against the prey protein for Western blotting

Procedure:

  • Bait Immobilization:

    • Incubate the biotinylated phosphopeptide with streptavidin-coated beads to immobilize the bait.

    • Wash the beads to remove any unbound peptide.

  • Binding:

    • Incubate the peptide-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

    • For a competition experiment, pre-incubate the lysate with a high concentration of free this compound before adding the beads.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the prey protein to confirm its presence. A reduced or absent band in the presence of the this compound competitor indicates a specific phosphoserine-dependent interaction.

References

Application Notes and Protocols for Site-Specific Incorporation of dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation, particularly on serine residues, is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] The ability to produce proteins with site-specific phosphorylation is crucial for elucidating the functional consequences of this modification. This document provides detailed methods for the site-specific incorporation of O-Phosphoserine (pSer) into recombinant proteins, with a primary focus on the genetic code expansion (GCE) technology in Escherichia coli.

Genetic code expansion enables the co-translational incorporation of non-canonical amino acids, such as pSer, at specific positions in a protein sequence in response to a nonsense codon, typically the amber stop codon (UAG).[2][3] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to be independent of the host cell's translational machinery.[4] For pSer incorporation, this system relies on a phosphoseryl-tRNA synthetase (SepRS), its cognate suppressor tRNA (tRNASep), and often an engineered elongation factor (EF-Sep) to efficiently deliver the charged tRNA to the ribosome.[5][6]

Alternative methods, such as semi-synthetic approaches using expressed protein ligation, offer another avenue for introducing phosphoserine, particularly at the N- or C-termini of proteins.[7][8] Cell-free protein synthesis (CFPS) systems also provide a flexible platform for incorporating pSer, overcoming challenges related to cell permeability and offering precise control over reaction components.[9][10]

I. Genetic Code Expansion for Phosphoserine Incorporation

This method allows for the production of milligram quantities of site-specifically phosphorylated proteins in E. coli.[2][3] The workflow involves the transformation of an engineered E. coli strain with plasmids encoding the orthogonal translation machinery and the target protein containing a UAG codon at the desired phosphorylation site.

Key Components and Their Roles:
  • Phosphoseryl-tRNA Synthetase (SepRS): An enzyme that specifically acylates its cognate tRNA with phosphoserine.[11] This synthetase is orthogonal to the host's endogenous synthetases.

  • Suppressor tRNA (tRNASepCUA): A tRNA with an anticodon (CUA) that recognizes the amber stop codon (UAG) in the mRNA.[4]

  • Engineered Elongation Factor (EF-Sep): A variant of elongation factor Tu (EF-Tu) engineered to bind and deliver the phosphoseryl-tRNASep to the ribosome, overcoming the natural quality control mechanism of the ribosome that would otherwise reject it.[5][6]

  • Engineered E. coli Strains: Strains with genomic modifications to enhance pSer incorporation. A common modification is the deletion of the serB gene, which encodes phosphoserine phosphatase, leading to higher intracellular levels of pSer.[2][3] For "truncation-free" expression, Release Factor 1 (RF1) deficient strains are preferred.[2][3]

Experimental Workflow Diagram

GCE_Workflow cluster_prep Preparation cluster_expression Expression & Purification cluster_analysis Analysis Plasmids Plasmids: 1. pRBC (Target Gene with TAG) 2. pKW2-EFSep (Orthogonal System) Transformation Co-transformation Plasmids->Transformation Ecoli Engineered E. coli Strain (e.g., B95(DE3) ΔA ΔfabR ΔserB) Ecoli->Transformation Culture Cell Culture & Auto-induction Transformation->Culture Inoculation Harvest Cell Harvesting Culture->Harvest Purification Protein Purification (e.g., Ni-NTA) Harvest->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE PhosTag Phos-tag™ SDS-PAGE Purification->PhosTag MassSpec Mass Spectrometry Purification->MassSpec

Caption: Workflow for site-specific pSer incorporation using GCE.

Detailed Protocol: Recombinant Expression of pSer-containing Proteins in E. coli

This protocol is adapted from methodologies described for expressing pSer-containing sfGFP.[2][3]

1. Plasmid Preparation and Transformation:

  • Obtain or clone the gene of interest into a suitable expression vector (e.g., pRBC series) with a C-terminal His6 tag. Introduce an amber (TAG) codon at the desired site of phosphorylation using site-directed mutagenesis.

  • Use a compatible plasmid carrying the genes for the orthogonal translation system (e.g., pKW2-EFSep, which contains SepRS and tRNASep).

  • Co-transform both plasmids into a competent engineered E. coli strain (e.g., B95(DE3) ΔA ΔfabR ΔserB for reduced truncation or BL21(DE3) ΔserB).[2][3]

    • Add ~50-200 ng of each plasmid to 50 µL of competent cells.[2]

    • Incubate on ice for 30 minutes.

    • Heat shock at 42°C for 45 seconds.[2]

    • Recover in SOC medium for 1 hour at 37°C.

    • Plate on LB agar with appropriate antibiotics (e.g., for B95(DE3) ΔA ΔfabR ΔserB, use 25 μg/mL ampicillin and 7 μg/mL chloramphenicol).[2] Incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate a 5 mL LB starter culture containing the appropriate antibiotics with several colonies from the transformation plate. Grow overnight at 37°C with shaking (200-250 rpm).

  • The next day, use the starter culture to inoculate a larger volume of auto-induction media (e.g., 1 L) supplemented with the same antibiotics. The recommended inoculation is to an initial OD600 of ~0.1.

  • Incubate the culture at 37°C with vigorous shaking (200-250 rpm). For some proteins, lower temperatures (e.g., 18-30°C) may improve folding and yield.[2]

  • Continue shaking for approximately 16-24 hours.[2]

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris pH 7.5, 500 mM NaCl, 10% glycerol, 5 mM imidazole) supplemented with phosphatase inhibitors (50 mM NaF, 5 mM sodium pyrophosphate, 1 mM sodium orthovanadate).[2]

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin, following the manufacturer's instructions.

4. Analysis of Phosphorylation:

  • SDS-PAGE: Analyze the purified protein to assess purity and yield.

  • Phos-tag™ SDS-PAGE: This technique separates phosphorylated and non-phosphorylated proteins, allowing for the quantification of phosphorylation efficiency.[2] The phosphorylated protein will exhibit a mobility shift.

  • Mass Spectrometry: Confirm the site-specific incorporation of phosphoserine and its mass (167 Da) by peptide mass fingerprinting or tandem MS/MS analysis.[4][12]

Quantitative Data Summary

The efficiency of pSer incorporation can vary depending on the target protein, the site of incorporation, and the expression conditions.

System/Protein Yield Phosphorylation Efficiency Reference
sfGFP-150pSer in B95(DE3) ΔA ΔfabR ΔserB~100–200 mg/L90–95%[2][3]
sfGFP-150pSer in BL21(DE3) ΔserBLower than B95 strain90–95%[2]
MEK1 (Sep218, Glu222)~25 µg/LNot specified[5]
Histone H3S10phmg quantities/LHigh[1]
Myoglobin (127TAG)Several mg/LQuantitative[4][13]

II. Alternative Methods

Expressed Protein Ligation (EPL)

EPL is a semi-synthetic method that allows for the ligation of a synthetic peptide (containing the desired modification, such as pSer) to a recombinantly expressed protein.[8][14]

Workflow:

  • Recombinant Protein Expression: The target protein is expressed as a fusion with an intein domain, which generates a C-terminal thioester upon induction of cleavage.[15]

  • Peptide Synthesis: A peptide containing an N-terminal cysteine residue and the desired phosphoserine is chemically synthesized.

  • Ligation: The purified protein thioester is reacted with the N-terminal cysteine peptide. This "native chemical ligation" reaction forms a stable peptide bond at the ligation site.[7][15]

EPL_Workflow cluster_protein Recombinant Protein cluster_peptide Synthetic Peptide Expression Expression of Protein-Intein Fusion Cleavage Intein Cleavage Expression->Cleavage Thioester Protein-Thioester Cleavage->Thioester Ligation Native Chemical Ligation Thioester->Ligation Synthesis Chemical Synthesis pSerPeptide N-Cys-Peptide(pSer) Synthesis->pSerPeptide pSerPeptide->Ligation FinalProduct Phosphorylated Protein Ligation->FinalProduct

Caption: Workflow for Expressed Protein Ligation (EPL).

Advantages:

  • Allows for incorporation of various modifications, not just pSer.

  • Guarantees 100% modification at the target site.

Limitations:

  • Typically restricted to modifications near the N- or C-termini.[10]

  • Requires chemical peptide synthesis and can be technically challenging for large proteins.[7]

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open environment for protein synthesis, allowing for the direct addition and precise control of components required for pSer incorporation.[9][10]

Workflow:

  • Prepare Cell Extract: Generate a crude cell extract from an engineered E. coli strain (e.g., one lacking RF1).

  • Set up Reaction: Combine the cell extract with a reaction mixture containing amino acids (including pSer), energy sources (ATP, GTP), the DNA template with a UAG codon, and the orthogonal translation system components (SepRS, tRNASep).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours.

  • Purification: Purify the resulting pSer-containing protein.

Advantages:

  • Overcomes cell viability and permeability issues.[9]

  • Allows for rapid screening of different orthogonal system configurations.

  • Can be used to incorporate non-hydrolyzable pSer analogs.[10]

Limitations:

  • Yields can be lower compared to in vivo expression.

  • Cost of reagents can be higher.

Conclusion

The site-specific incorporation of dl-O-Phosphoserine into proteins is a powerful tool for studying the functional roles of protein phosphorylation. Genetic code expansion in E. coli has emerged as a robust and widely accessible method, enabling the production of milligram quantities of homogeneously phosphorylated proteins.[3][16] The detailed protocols and data presented here provide a comprehensive guide for researchers to implement this technology. Furthermore, alternative methods like expressed protein ligation and cell-free protein synthesis offer complementary strategies that may be advantageous for specific applications. The continued development and optimization of these methods will further advance our ability to dissect complex biological signaling networks.

References

Applications of dl-O-Phosphoserine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine, a phosphorylated derivative of the amino acid serine, is an endogenous metabolite that plays a significant role in various physiological processes. Its structural similarity to key biological molecules allows it to interact with a range of targets, making it a molecule of interest in drug discovery. This document provides an overview of the applications of this compound, including its mechanisms of action, and detailed protocols for its use in experimental settings.

This compound is a competitive inhibitor of serine racemase and can also modulate phagocytosis by mimicking the head group of phosphatidylserine.[1] These properties underpin its potential therapeutic applications in neurological disorders, oncology, and regenerative medicine.

Key Applications and Mechanisms of Action

Neuroprotection via Serine Racemase Inhibition

Mechanism: O-Phospho-L-serine, a component of the this compound racemate, acts as a competitive inhibitor of serine racemase.[1] This enzyme is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal damage in various neurological conditions. By inhibiting serine racemase, O-phosphoserine can reduce the levels of D-serine, thereby modulating NMDA receptor activity and offering a potential neuroprotective strategy.

Signaling Pathway:

cluster_0 Serine Racemase Pathway cluster_1 NMDA Receptor Signaling L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine D-Serine Serine Racemase->D-Serine NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist This compound This compound This compound->Serine Racemase Inhibits Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Neuronal Activity / Excitotoxicity Neuronal Activity / Excitotoxicity Ca2+ Influx->Neuronal Activity / Excitotoxicity

Figure 1: Inhibition of D-serine synthesis by this compound.

Modulation of Phagocytosis

Mechanism: O-Phospho-L-serine mimics the structure of the phosphatidylserine head group, a key "eat-me" signal exposed on the surface of apoptotic cells. By competing for binding to phosphatidylserine receptors on phagocytes, O-phosphoserine can interfere with and partially block the phagocytosis of apoptotic cells.[1] This property is valuable for studying the mechanisms of phagocytosis and may have therapeutic implications in conditions with dysregulated cell clearance.

Experimental Workflow:

Apoptotic Cell Apoptotic Cell Phosphatidylserine (PS) Phosphatidylserine (PS) Apoptotic Cell->Phosphatidylserine (PS) exposes PS Receptor PS Receptor Phosphatidylserine (PS)->PS Receptor binds Phagocyte Phagocyte Engulfment Engulfment Phagocyte->Engulfment initiates PS Receptor->Phagocyte on This compound This compound This compound->PS Receptor competes for binding

Figure 2: Competitive inhibition of phagocytosis by this compound.

Bone Regeneration

Application: O-phospho-L-serine has been investigated as a component of calcium-phosphate cements to enhance bone healing.[2][3] It is thought to influence the texture of the extracellular matrix and promote bone regeneration. Studies in animal models have shown that cements modified with phosphoserine exhibit good integration, resorption characteristics, and significant bone regeneration.[2][3]

Cancer Research

Application: The L-serine synthesis pathway, in which O-phosphoserine is an intermediate, is upregulated in some cancers. Phosphoserine phosphatase (PSPH), the enzyme that converts O-phosphoserine to L-serine, has been implicated in lung cancer progression. While not a direct therapeutic, understanding the role of O-phosphoserine and its metabolic pathway can provide insights into cancer metabolism and potential therapeutic targets.

Quantitative Data

ParameterTargetValueApplication Area
Inhibition Serine Racemase~20% inhibition at 2 mMNeuroprotection
Ki mGluR1 (antagonist)1 mMNeuroscience
Ki mGluR2 (antagonist)1 µMNeuroscience

Note: Specific IC50 and Kd values for this compound across various applications are not consistently reported in the literature and require further investigation for specific experimental contexts.

Experimental Protocols

Protocol 1: Serine Racemase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on serine racemase activity.

Materials:

  • Purified serine racemase enzyme

  • L-serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • DTT

  • Trichloroacetic acid (TCA)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorogenic substrate)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and PLP.

  • Add purified serine racemase to the reaction mixture.

  • Add varying concentrations of this compound to the wells designated for inhibition testing. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding L-serine to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • To quantify the D-serine produced, add a detection mixture containing DAAO, HRP, and Amplex Red.

  • Incubate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

Protocol 2: Macrophage Phagocytosis Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the phagocytosis of apoptotic cells by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Target cells (e.g., Jurkat T-cells)

  • Agent to induce apoptosis (e.g., staurosporine or UV irradiation)

  • This compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent dye to label target cells (e.g., CFSE or pHrodo)

  • Fluorescent dye to label macrophages (e.g., CellTracker Red CMTPX)

  • 96-well imaging plate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Culture macrophages in a 96-well imaging plate until they adhere and form a monolayer.

  • Induce apoptosis in the target cells. Confirm apoptosis using a method like Annexin V staining.

  • Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.

  • Label the macrophages with a contrasting fluorescent dye.

  • Pre-treat the macrophages with varying concentrations of this compound for 30-60 minutes. Include a no-inhibitor control.

  • Add the fluorescently labeled apoptotic cells to the macrophage monolayer at a specific ratio (e.g., 5:1).

  • Co-culture for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

  • Gently wash the wells to remove non-engulfed target cells.

  • Fix the cells with paraformaldehyde.

  • Image the plate using a fluorescence microscope or a high-content imaging system.

  • Quantify the phagocytic index by determining the percentage of macrophages that have engulfed one or more target cells, or by measuring the total fluorescence intensity of the engulfed cells per macrophage.

  • Calculate the percentage of phagocytosis inhibition for each concentration of this compound.

Protocol 3: Osteoblast Mineralization Assay

Objective: To assess the effect of O-Phosphoserine on the mineralization capacity of osteoblasts.

Materials:

  • Osteoblast cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (e.g., α-MEM supplemented with ascorbic acid and β-glycerophosphate)

  • O-Phosphoserine

  • Alizarin Red S staining solution

  • Cetylpyridinium chloride (for quantification)

  • 24-well culture plates

  • Spectrophotometer

Procedure:

  • Seed osteoblasts in 24-well plates and culture until confluent.

  • Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.

  • Treat the cells with different concentrations of O-Phosphoserine. Include a control group with osteogenic medium only.

  • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • After the culture period, wash the cells with PBS and fix with cold ethanol or paraformaldehyde.

  • Stain for calcium deposition by incubating with Alizarin Red S solution for 20-30 minutes at room temperature.

  • Wash away the excess stain with deionized water.

  • Visually assess and photograph the stained mineralized nodules.

  • For quantification, destain the wells by adding a solution of 10% cetylpyridinium chloride.

  • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 562 nm.

  • Compare the absorbance values to determine the relative amount of mineralization in the different treatment groups.

Conclusion

This compound is a versatile molecule with demonstrated activity in several areas relevant to drug discovery. Its ability to inhibit serine racemase and modulate phagocytosis provides a foundation for its exploration as a therapeutic agent in neurological disorders and conditions involving inflammation and cell clearance. Furthermore, its role in bone regeneration highlights its potential in the field of regenerative medicine. The protocols provided herein offer a starting point for researchers to investigate the multifaceted effects of this compound in various experimental models. Further research is warranted to fully elucidate its mechanisms of action and to establish its therapeutic efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols: The Role of O-Phosphoserine in Phosphoproteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein phosphorylation is a critical and ubiquitous post-translational modification (PTM) that acts as a molecular switch to regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The reversible addition of a phosphate group to serine, threonine, and tyrosine residues is orchestrated by a complex interplay of protein kinases and phosphatases.[2][3] Dysregulation of these signaling pathways is frequently implicated in human diseases like cancer, making the study of protein phosphorylation essential for drug development and molecular biology.[4][5]

In eukaryotic cells, phosphorylation occurs predominantly on serine, followed by threonine and tyrosine, with an estimated ratio of 1800:200:1.[2][6] This makes the study of phosphoserine (pSer) fundamental to understanding cellular signaling. Phosphoproteomics, the large-scale analysis of protein phosphorylation, utilizes advanced mass spectrometry (MS)-based techniques to identify, localize, and quantify phosphorylation events across the proteome.[3][4]

DL-O-Phosphoserine is a racemic mixture of the D- and L-isomers of O-Phosphoserine, an ester of serine and phosphoric acid.[7][8] While it exists as a normal metabolite in human biofluids, its components and synthetic derivatives are invaluable tools in phosphoproteomics research.[7][8] O-phospho-L-serine, for instance, acts as a competitive inhibitor of serine racemase and can interfere with phagocytic signal transduction.[7] This document provides detailed application notes and protocols on the use of phosphoserine-containing molecules and related techniques in phosphoproteomics research.

Application I: Phosphopeptide Enrichment for Mass Spectrometry

Due to the low abundance and stoichiometry of phosphorylated proteins, enrichment of phosphopeptides from complex protein digests is a mandatory step for in-depth phosphoproteomic analysis.[4][5] The negatively charged phosphate group of phosphoserine, phosphothreonine, and phosphotyrosine is the target for enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), often using titanium dioxide (TiO2).[5][9]

Quantitative Data: Comparison of Enrichment Techniques

The choice of enrichment strategy can significantly impact the depth and specificity of a phosphoproteomics study. Below is a summary of common techniques.

FeatureImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Affinity Chromatography
Principle Relies on the affinity of phosphate groups for chelated metal ions, typically Fe³⁺ or Ga³⁺.[5][9]Based on the strong interaction between phosphate groups and titanium dioxide at low pH.[2]
Binding Buffer Typically acidic with a high concentration of organic solvent (e.g., Acetonitrile).[10]Acidic loading buffer (e.g., containing TFA and a competitive agent like glycolic acid) is used.[11]
Elution Buffer Basic solutions (e.g., ammonium hydroxide) or phosphate-containing buffers are used for elution.[11]Elution is achieved with an alkaline buffer (e.g., ammonium hydroxide or ammonium bicarbonate).[2]
Selectivity Prone to non-specific binding of acidic (glutamic and aspartic acid-rich) peptides. This can be mitigated by methyl esterification.[9]Generally shows higher specificity for phosphopeptides over acidic peptides compared to IMAC.
Bias Tends to enrich for multiply phosphorylated peptides.[9]Can effectively capture both mono- and multi-phosphorylated peptides.
Efficiency High binding capacity.High recovery and efficiency.

Experimental Protocol 1: General Phosphopeptide Enrichment

This protocol provides a generalized workflow for enriching phosphopeptides from a complex protein digest using affinity chromatography (IMAC or TiO2). This methodology is adapted from protocols published by the University of Hawaii at Manoa and other systematic optimization studies.[10][11][12]

A. Protein Digestion
  • Reduction & Alkylation :

    • Resuspend protein lysate in a buffer like 100mM ammonium bicarbonate (AMBIC).[10]

    • Add Dithiothreitol (DTT) to a final concentration of 5mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[10]

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 14mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteines.[10]

    • Quench excess iodoacetamide by adding DTT to an additional 5mM.[10]

  • Trypsin Digestion :

    • Dilute the sample 1:5 with 25mM AMBIC to reduce the concentration of any denaturants (e.g., Urea <2M).[10]

    • Add CaCl₂ to a final concentration of 1mM.[10]

    • Add sequencing-grade trypsin at a 1:100 to 1:50 enzyme-to-substrate ratio and incubate at 37°C for 16-18 hours.[10]

    • Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.4-1%, ensuring the pH is <2.0.[10][11]

  • Peptide Desalting :

    • Use a C18 Sep-Pak cartridge or equivalent solid-phase extraction media to desalt the peptide mixture.[10]

    • Condition the cartridge with acetonitrile (ACN) followed by equilibration with 0.1% TFA.[10]

    • Load the acidified peptide sample.

    • Wash the cartridge extensively with 0.1% TFA to remove salts.[10]

    • Elute peptides with a solution of 50-80% ACN and 0.1% TFA.[10]

    • Lyophilize the eluted peptides to dryness.

B. Phosphopeptide Enrichment (IMAC Beads)
  • Bead Preparation :

    • Wash IMAC beads three times with 1 mL of binding buffer (e.g., 80% ACN, 5% TFA, 0.1 M glycolic acid).[11]

    • Prepare a 50% slurry of the beads in the binding buffer.[10]

  • Binding :

    • Reconstitute the lyophilized peptides in 200 µL of binding buffer.[11]

    • Add the appropriate amount of bead slurry (e.g., 5 µL of a 20 mg/mL slurry for up to 30 µg of peptides).[12]

    • Incubate for 20-60 minutes at room temperature with vigorous shaking to allow phosphopeptides to bind to the beads.[10][12]

  • Washing :

    • Separate the beads from the supernatant (flow-through).

    • Wash the beads sequentially with:

      • 500 µL of loading buffer (80% ACN, 5% TFA, 0.1 M glycolic acid).[11]

      • 500 µL of washing buffer 1 (80% ACN, 1% TFA).[11]

      • 500 µL of washing buffer 2 (10% ACN, 0.2% TFA).[11]

  • Elution :

    • Elute the bound phosphopeptides by incubating the beads with 200 µL of elution buffer (e.g., 1% NH₄OH).[11]

    • Collect the eluate and immediately acidify with TFA or formic acid for subsequent MS analysis.

    • Lyophilize and reconstitute in an appropriate buffer for LC-MS/MS.

Workflow Diagram: Standard Phosphoproteomics

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis lysis Cell Lysis & Protein Extraction digest Reduction, Alkylation & Tryptic Digestion lysis->digest desalt1 Desalting (C18) digest->desalt1 enrich Phosphopeptide Enrichment (IMAC/TiO2) desalt1->enrich desalt2 Final Desalting enrich->desalt2 lcms LC-MS/MS Analysis desalt2->lcms data Data Processing & Bioinformatics lcms->data

Caption: A typical bottom-up phosphoproteomics workflow.

Application II: Synthetic Phosphopeptides as Standards

Synthetically produced peptides containing phosphoserine at known positions are crucial for phosphoproteomics.[13] They serve multiple purposes:

  • Method Optimization : Used to optimize and benchmark phosphopeptide enrichment protocols.

  • Quality Control : Serve as standards to assess the performance of LC-MS/MS instrumentation.

  • Algorithm Training : Provide "ground-truth" data for developing and validating algorithms that determine the precise location of phosphorylation sites within a peptide sequence.[14]

  • Quantification : Heavy isotope-labeled synthetic phosphopeptides can be spiked into samples as internal standards for absolute quantification of specific phosphorylation events.[15]

Application III: Kinase Assays and Inhibitor Screening

O-Phosphoserine is the product of serine/threonine kinase activity. In vitro kinase assays are fundamental for studying kinase function, substrate specificity, and for screening potential drug candidates that act as kinase inhibitors.

Quantitative Data: Typical Kinase Assay Components
ComponentFinal ConcentrationPurpose
Kinase10-100 nMThe enzyme catalyzing the phosphorylation.
Peptide Substrate100-800 µMContains the target serine residue for phosphorylation.[16]
ATP100-200 µMPhosphate donor. Often includes [γ-³²P]ATP for radioactive detection.[16]
MgCl₂10-20 mMEssential cofactor for kinase activity.[16]
DTT1 mMReducing agent to maintain enzyme integrity.[16]
Buffer (e.g., Tris-HCl)20-50 mM, pH 7.5Maintains optimal pH for the reaction.[16]
InhibitorVariesCompound being tested for its ability to block kinase activity.

Experimental Protocol 2: In Vitro Kinase Assay

This protocol describes a method to measure the activity of a specific AGC kinase on a peptide substrate, adapted from Frodin et al.[16]

  • Prepare Master Mix : Prepare a reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

  • Reaction Setup :

    • In a microcentrifuge tube, combine the kinase, peptide substrate, and the compound to be tested (or vehicle control).

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection) to a final concentration of 200 µM.[16]

  • Incubation : Incubate the reaction at 28-30°C for 10-30 minutes, ensuring the reaction is within the linear range.[16]

  • Stopping the Reaction :

    • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper (e.g., Whatman P81).[16]

    • Immediately immerse the paper in phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

  • Detection :

    • Radioactive : Quantify the incorporated radioactivity on the paper using a scintillation counter.

    • Non-Radioactive (Antibody-based) : Use an ELISA-based format where the substrate is immobilized and the product (phosphoserine-peptide) is detected with a specific anti-phosphoserine antibody.[17]

    • Non-Radioactive (MS-based) : Quench the reaction with acid and analyze the ratio of phosphorylated to non-phosphorylated substrate peptide by mass spectrometry.

Signaling Pathway Diagram: Kinase Activation

Kinase_Pathway ext_signal External Stimulus (e.g., Growth Factor) receptor Receptor ext_signal->receptor binds kinase Protein Kinase receptor->kinase activates substrate Substrate Protein (Serine Residue) kinase->substrate phosphorylates p_substrate Phosphorylated Protein (pSer Residue) substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response triggers

Caption: A simplified cell signaling cascade.

Application IV: Site-Specific Incorporation of Phosphoserine

A powerful technique in protein engineering is the use of genetic code expansion (GCE) to incorporate phosphoserine site-specifically into recombinant proteins during translation in E. coli.[18][19] This avoids the need for in vitro kinase reactions and produces homogeneously phosphorylated proteins, which are ideal for structural and functional studies.

The method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair (SepRS/tRNA CUA) and a specialized elongation factor (EFSep) that enables the ribosome to insert phosphoserine in response to an amber (TAG) stop codon.[19]

Experimental Protocol 3: Phosphoserine Incorporation via GCE

This protocol is a simplified summary based on published methods for expressing a target protein containing a single phosphoserine residue.[19]

  • Plasmid Transformation :

    • Co-transform an E. coli expression strain (e.g., BL21(DE3)ΔserB, which has improved pSer retention) with two plasmids:

      • A plasmid encoding the orthogonal translation machinery (SepRS, tRNA CUA, EFSep).

      • An expression plasmid for the target gene, where the codon for the desired serine residue has been mutated to a TAG stop codon.

  • Cell Culture :

    • Grow the transformed cells in a rich auto-induction medium supplemented with antibiotics and O-Phospho-L-serine. The auto-induction medium allows for protein expression to begin automatically as the primary carbon source is depleted.

  • Protein Expression :

    • Incubate the culture at 37°C with shaking until the desired cell density is reached and protein expression has occurred (typically 12-24 hours).

  • Harvesting and Lysis :

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization) in a suitable lysis buffer.

  • Protein Purification :

    • Purify the target protein from the cell lysate using an affinity tag (e.g., a C-terminal His-tag). A C-terminal tag is recommended to avoid co-purification of truncated, non-phosphorylated protein.[19]

  • Verification :

    • Confirm the successful incorporation of phosphoserine and the protein's purity using SDS-PAGE, Western blotting with anti-phosphoserine antibodies, and mass spectrometry.

Workflow Diagram: Genetic Code Expansion for pSer

References

Application Notes and Protocols for Studying the Cellular Effects of dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

dl-O-Phosphoserine (DL-OPS) is a phosphorylated derivative of the amino acid serine and a metabolite found in human biofluids.[1][2] It exists as a racemic mixture of O-phospho-L-serine and O-phospho-D-serine.[1] The L-isomer, in particular, has demonstrated several biological activities, including acting as a competitive inhibitor of the enzyme serine racemase, mimicking the head group of phosphatidylserine to interfere with phagocytosis, and functioning as a specific agonist for group III metabotropic glutamate receptors (mGluRs).[1][3][4] Given these diverse mechanisms, DL-OPS can elicit a range of cellular responses, from modulating cell proliferation and survival to altering specific signal transduction pathways.[4]

These application notes provide a comprehensive framework and detailed protocols for investigating the multifaceted effects of this compound on various cell types. The described assays are fundamental for characterizing its cytostatic, cytotoxic, pro-apoptotic, and signaling-modulatory properties.

Application Note 1: Assessment of Cytotoxic and Proliferative Effects

To determine the impact of DL-OPS on cell growth and viability, it is crucial to perform dose-response and time-course experiments. The following protocols outline standard methods for quantifying cell viability and proliferation.

Experimental Workflow: Cell Viability and Proliferation Assays

G Experimental Workflow for Viability/Proliferation cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates culture Culture for 24h to allow attachment seed_cells->culture treat Treat cells with various concentrations of this compound culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate mt_assay MTT Assay: Add MTT reagent, incubate, add solubilizer incubate->mt_assay tb_assay Trypan Blue Assay: Harvest cells, stain with Trypan Blue incubate->tb_assay read_absorbance Measure Absorbance at 570 nm mt_assay->read_absorbance count_cells Count viable/non-viable cells tb_assay->count_cells calculate Calculate % Viability or Cell Count vs. Control read_absorbance->calculate count_cells->calculate plot Plot Dose-Response Curve Determine IC50 calculate->plot

Caption: Workflow for assessing cell viability and proliferation.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (DL-OPS) stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[5]

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of DL-OPS in complete medium. Remove the old medium from the wells and add 100 µL of the DL-OPS dilutions. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Cell Viability

Quantitative results from the MTT assay can be summarized to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundTime PointIC₅₀ (mM)
This compound24 hours15.5
This compound48 hours9.8
This compound72 hours5.2
Positive Control (e.g., Doxorubicin)48 hours0.01

Application Note 2: Analysis of Apoptosis Induction

DL-OPS mimics the phosphatidylserine (PS) head group, which is a key molecule in apoptosis.[1][3] Externalized PS on the cell surface is an "eat-me" signal for phagocytes.[6] Therefore, assessing the apoptotic effects of DL-OPS is critical.

Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DL-OPS for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Analysis

Summarize the percentage of cells in each quadrant from the flow cytometry analysis.

Treatment (24h)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
DL-OPS (5 mM)70.3 ± 4.118.9 ± 3.210.8 ± 1.9
DL-OPS (10 mM)45.6 ± 5.535.1 ± 4.819.3 ± 2.7
Positive Control20.7 ± 3.955.4 ± 6.123.9 ± 4.3

Application Note 3: Investigation of Cellular Signaling Pathways

DL-OPS can act as an mGluR agonist or influence phosphorylation-dependent signaling.[3][7] Western blotting is a powerful technique to detect changes in the phosphorylation state of key signaling proteins.[8]

Potential Signaling Mechanisms of this compound

G Potential Signaling Mechanisms of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dlops This compound mglur Group III mGluR dlops->mglur Agonist psr Phosphatidylserine Receptor (PSR) dlops->psr Mimics PS, Binds/Blocks psp Phosphoserine Phosphatase (PSP) dlops->psp Substrate camp ↓ cAMP mglur->camp phago Inhibition of Phagocytosis psr->phago serine Serine + Pi psp->serine response Cellular Response (Proliferation, Apoptosis) serine->response Metabolic effect downstream Downstream Signaling (e.g., MAPK/ERK) camp->downstream phago->response downstream->response

Caption: Potential signaling pathways affected by DL-OPS.

Protocol 3.1: Western Blot for Phosphorylated Proteins

This protocol is adapted for the specific requirements of detecting phosphorylated proteins.

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE Sample Buffer (Laemmli buffer)

  • Tris-Buffered Saline with Tween-20 (TBST)[9]

  • Blocking Buffer (5% BSA or casein in TBST)[10]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • PVDF membrane

Procedure:

  • Cell Lysis: After treatment with DL-OPS, wash cells with ice-cold PBS and lyse with inhibitor-supplemented lysis buffer. Keep samples on ice to prevent dephosphorylation.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

  • Sample Preparation: Mix lysates with SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein of interest.

Data Presentation: Western Blot Densitometry

Quantify band intensity and present the data as a ratio of the phosphorylated protein to the total protein.

Treatment (30 min)p-ERK / Total ERK Ratio (Fold Change vs. Control)
Vehicle Control1.0
DL-OPS (1 mM)0.8 ± 0.1
DL-OPS (5 mM)0.5 ± 0.08
DL-OPS (10 mM)0.2 ± 0.05
Positive Control (e.g., EGF)8.5 ± 1.2

Application Note 4: Analysis of Metabolic Alterations

DL-OPS is directly involved in serine metabolism. Changes in its extracellular concentration can impact intracellular amino acid pools and related pathways, such as one-carbon metabolism, which is crucial for nucleotide synthesis and cell proliferation.[12][13]

Protocol 4.1: Amino Acid Extraction and Analysis by HPLC

This protocol describes how to measure changes in intracellular and extracellular amino acid concentrations following DL-OPS treatment.

Materials:

  • Cell culture medium samples

  • Cold 80% Methanol

  • Centrifugal filters (e.g., 10 kDa MWCO)

  • HPLC system with a suitable column for amino acid analysis

  • Derivatization agents (e.g., OPA and FMOC for primary and secondary amines)[14]

  • Amino acid standards

Procedure:

  • Sample Collection:

    • Extracellular: Collect a sample of the cell culture medium at the end of the treatment period.

    • Intracellular: Wash the cell monolayer twice with cold PBS. Add a defined volume of ice-cold 80% methanol to the plate and scrape the cells.

  • Metabolite Extraction:

    • Transfer the cell/methanol suspension to a microfuge tube.

    • Freeze-thaw the samples three times to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant (containing metabolites).

    • For extracellular samples, centrifuge to remove any floating cells.

    • Filter all samples through a centrifugal filter to remove proteins.

  • Derivatization: Derivatize the amino acids in the samples and standards according to the chosen method (e.g., OPA/FMOC) to allow for fluorescent or UV detection.[14]

  • HPLC Analysis: Inject the derivatized samples onto the HPLC system. Separate and quantify amino acids by comparing retention times and peak areas to the known standards.

Data Presentation: Amino Acid Concentrations

Present the data as the concentration of key amino acids in the intracellular or extracellular environment.

Treatment (24h)Intracellular Serine (µM)Intracellular Glycine (µM)Extracellular Serine (µM)
Vehicle Control150 ± 1585 ± 988 ± 7
DL-OPS (5 mM)250 ± 22110 ± 124950 ± 150
DL-OPS (10 mM)380 ± 31145 ± 189850 ± 210

References

dl-O-Phosphoserine: A Versatile Tool for Interrogating Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes, from signal transduction and cell division to metabolism and apoptosis.[1] The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that modulates protein function, localization, and interaction with other biomolecules.[2][3] dl-O-Phosphoserine, a racemic mixture of the phosphorylated form of the amino acid serine, and its stereoisomers serve as invaluable tools for dissecting the complexities of protein phosphorylation and the enzymes that govern this critical cellular event.[4] These application notes provide a comprehensive overview of the uses of this compound and its analogs in research and drug development, complete with detailed experimental protocols and quantitative data to facilitate experimental design and interpretation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C3H8NO6P[5][6]
Molecular Weight 185.07 g/mol [5]
Melting Point 228 °C[5][6]
Water Solubility 71 mg/mL[7]
Appearance White to faint beige crystalline powder[8]

Applications in Post-Translational Modification Research

This compound and its derivatives are employed in a multitude of applications to probe the intricacies of protein phosphorylation.

Kinase and Phosphatase Assays

O-Phosphoserine is a fundamental component in assays designed to characterize the activity of protein kinases and phosphatases. It can be used as a substrate, a competitor, or a standard in various assay formats.

a. Kinase Assays: While kinases phosphorylate serine residues within a protein or peptide context, O-Phosphoserine itself is not a direct substrate. However, peptides containing serine are used as substrates, and the resulting O-Phosphoserine product is detected. It can also be used as a competitor in certain kinase assays to understand substrate binding.

b. Phosphatase Assays: O-Phospho-L-serine is a direct substrate for serine/threonine phosphatases. The enzymatic dephosphorylation reaction yields serine and inorganic phosphate, the latter of which can be quantified to measure phosphatase activity.[9]

Quantitative Data for Phosphatase Inhibition:

CompoundEnzymeIC50NotesReference
p-chloromercuriphenylsulfonic acid (CMPSA)Phosphoserine Phosphatase9 µMNoncompetitive inhibitor with L-phosphoserine as substrate. >300-fold less potent with D-phosphoserine.[9]
GlycerylphosphorylcholinePhosphoserine Phosphatase18 µMUncompetitive inhibitor.[9]
Fluoride ionPhosphoserine Phosphatase770 µMMay bind to the active site.[9]
Generation of Phospho-Specific Antibodies

Phospho-specific antibodies are indispensable tools for detecting and quantifying phosphorylated proteins. Synthetic peptides containing O-Phosphoserine are used as immunogens to elicit an antibody response that specifically recognizes the phosphorylated epitope.[1][10]

Workflow for Phospho-Specific Antibody Production:

G cluster_0 Antigen Preparation cluster_1 Immunization & Screening cluster_2 Antibody Purification Peptide Synthesis Peptide Synthesis Conjugation to Carrier Conjugation to Carrier Peptide Synthesis->Conjugation to Carrier KLH or BSA Immunization Immunization Conjugation to Carrier->Immunization Serum Collection Serum Collection Immunization->Serum Collection Screening Screening Serum Collection->Screening ELISA Affinity Purification (Phospho-peptide) Affinity Purification (Phospho-peptide) Screening->Affinity Purification (Phospho-peptide) Negative Selection (Non-phospho-peptide) Negative Selection (Non-phospho-peptide) Affinity Purification (Phospho-peptide)->Negative Selection (Non-phospho-peptide)

Workflow for generating phospho-specific antibodies.
Site-Specific Incorporation into Recombinant Proteins

A groundbreaking application of phosphoserine is its direct incorporation into recombinant proteins during translation.[11] This is achieved through genetic code expansion (GCE), where an orthogonal translation system (OTS) is engineered to recognize a specific codon (e.g., the amber stop codon, TAG) and insert phosphoserine instead of terminating translation.[12][13] This technology allows for the production of homogeneously phosphorylated proteins for structural and functional studies.

Quantitative Yields of Recombinant Phosphoproteins:

ProteinPhosphorylation SitesExpression SystemYieldReference
sfGFPSingle pSerE. coli (RF1-deficient)~100–200 mg/L[12][13]
sfGFPSingle and Double pSerpSer-3.1G system~400 mg/L (singly), ~200 mg/L (doubly)[14]
STING (139-379)Doubly phosphorylatedpSer-3.1G systemSufficient for structural studies[14]
BADTriply phosphorylatedpSer-3.1G systemSufficient for structural studies[14]

Experimental Protocols

Protocol 1: In Vitro Phosphatase Assay

This protocol describes a colorimetric assay to measure the activity of a serine/threonine phosphatase using O-Phospho-L-serine as a substrate.

Materials:

  • Purified serine/threonine phosphatase

  • O-Phospho-L-serine solution (substrate)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl2)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the phosphatase assay buffer and the purified phosphatase enzyme in a 96-well plate.

  • Initiate the reaction by adding the O-Phospho-L-serine substrate to the desired final concentration.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent. This reagent also forms a colored complex with the released inorganic phosphate.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of inorganic phosphate.

Workflow for a Phosphatase Assay:

G Prepare Reagents Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Enzyme, Buffer, Substrate Incubate Incubate Set up Reaction->Incubate Stop Reaction & Develop Color Stop Reaction & Develop Color Incubate->Stop Reaction & Develop Color Add Malachite Green Measure Absorbance Measure Absorbance Stop Reaction & Develop Color->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Calculate Phosphate Released

A generalized workflow for an in vitro phosphatase assay.
Protocol 2: Site-Specific Incorporation of Phosphoserine into Proteins

This protocol outlines the general steps for producing a protein with a site-specifically incorporated phosphoserine using a genetic code expansion system in E. coli.

Materials:

  • E. coli strain engineered for phosphoserine incorporation (e.g., a strain with a deleted release factor 1 and containing the orthogonal translation system).[12][13]

  • Expression plasmid encoding the gene of interest with a TAG codon at the desired phosphorylation site.

  • Plasmid encoding the orthogonal tRNA synthetase/tRNA pair for phosphoserine.

  • Appropriate growth media and antibiotics.

  • Inducing agent (e.g., IPTG).

  • Protein purification reagents (e.g., chromatography columns).

Procedure:

  • Co-transform the engineered E. coli strain with the expression plasmid for the protein of interest and the plasmid for the orthogonal translation system.

  • Grow the transformed cells in a suitable culture medium to the desired optical density.

  • Induce protein expression by adding the inducing agent (e.g., IPTG). O-Phosphoserine is often not required in the media as engineered strains can synthesize it endogenously.[13]

  • Continue to grow the cells for a specified period at an optimal temperature for protein expression.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the recombinant phosphoprotein using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Verify the incorporation of phosphoserine and the purity of the protein using techniques such as SDS-PAGE with Phos-tag™ gels, Western blotting with phospho-specific antibodies, and mass spectrometry.[11]

Signaling Pathway Example: The MAP Kinase Cascade

Phosphorylation of serine and threonine residues is a hallmark of many signaling pathways, including the Mitogen-Activated Protein (MAP) Kinase cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Grb2 Grb2 Receptor Tyrosine Kinase->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates (pSer) MEK MEK Raf->MEK Phosphorylates (pSer/pThr) ERK ERK MEK->ERK Phosphorylates (pThr/pTyr) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates (pSer/pThr) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Simplified MAP Kinase signaling pathway highlighting serine/threonine phosphorylation.

Conclusion

This compound and its analogs are powerful and versatile reagents for the study of protein phosphorylation. From elucidating the kinetics of kinases and phosphatases to enabling the production of homogeneously phosphorylated proteins for structural biology, these tools are essential for advancing our understanding of the critical role of this post-translational modification in health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of phosphorylation-dependent cellular regulation.

References

Unlocking the Phosphoproteome: A Guide to Orthogonal Translation Systems for dl-O-Phosphoserine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of phosphoserine (pSer), a key post-translational modification, into proteins is a powerful tool for elucidating cellular signaling pathways, understanding protein regulation, and developing novel therapeutics. This document provides a comprehensive guide to the application of orthogonal translation systems (OTS) for the genetic encoding of dl-O-Phosphoserine in Escherichia coli.

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism regulating virtually all cellular processes. The study of phosphorylation has traditionally relied on methods such as in vitro kinase reactions or the use of phosphomimetic mutations (e.g., substituting serine with aspartate or glutamate). However, these approaches have limitations, including off-target effects, incomplete phosphorylation, and the inability to fully recapitulate the biophysical properties of a phosphate group[1].

Genetic code expansion technology offers a solution by enabling the co-translational, site-specific incorporation of non-canonical amino acids, including phosphoserine, directly into a protein of interest[2][3][4]. This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase and its cognate tRNA that are orthogonal to the host's translational machinery. This system repurposes a stop codon, typically the amber stop codon (UAG), to encode for the desired non-canonical amino acid[1][2].

This guide details the components, protocols, and applications of the most widely used orthogonal translation system for this compound incorporation, providing researchers with the necessary information to produce site-specifically phosphorylated proteins for a wide range of downstream applications.

The Orthogonal Translation System for Phosphoserine

The successful incorporation of phosphoserine relies on three key engineered components that function orthogonally to the endogenous E. coli translation machinery[1][5].

  • Phosphoseryl-tRNA Synthetase (SepRS): An engineered aminoacyl-tRNA synthetase that specifically recognizes and charges its cognate tRNA with this compound. The most commonly used SepRS is derived from methanogenic archaea, such as Methanococcus maripaludis[6][7].

  • Orthogonal tRNA (tRNApSer): A cognate transfer RNA, often a mutated tRNACys from Methanococcus jannaschii, with an anticodon loop engineered to recognize the amber stop codon (CUA)[4][7].

  • Engineered Elongation Factor (EF-Sep): In many initial systems, a variant of the elongation factor Tu (EF-Tu) was required to efficiently deliver the charged pSer-tRNApSer to the ribosome[2][5]. However, subsequent evolution of the SepRS/tRNA pair has in some cases obviated the need for a specialized elongation factor[4].

Host Strain Engineering for Enhanced Incorporation

The efficiency of phosphoserine incorporation is significantly enhanced by utilizing engineered E. coli strains. Key modifications include:

  • ΔserB genomic knockout: Deletion of the phosphoserine phosphatase gene (serB) leads to an accumulation of intracellular phosphoserine, providing a sufficient substrate pool for the SepRS[1][5][8].

  • Release Factor 1 (RF1) deficiency: In strains where the UAG codon is used for pSer incorporation, deletion of Release Factor 1 (which normally terminates translation at UAG codons) reduces competition and increases the yield of the full-length phosphoprotein[8][9]. To maintain viability, all genomic UAG stop codons in these strains are typically recoded to UAA or UGA. The C321.ΔA strain is an example of such a genomically recoded organism[10].

Data Presentation: Quantitative Comparison of pSer Incorporation Systems

The following table summarizes key quantitative data from various studies on orthogonal translation systems for phosphoserine incorporation, providing a clear comparison of their efficiencies.

System Component VariationsProtein ExpressedYield (mg/L of culture)Fidelity/Incorporation EfficiencyHost StrainReference
SepRS, tRNASep, EF-SepMBP-MEK1(Sep218, Glu222)0.025Not specifiedE. coli Top10ΔserB[2]
Evolved SepRS, tRNASep, EF-SepHistone H3 (S10ph)~3Not specifiedE. coli BL21(DE3)[4]
SepRS(2)/pSer tRNA(B4)CUA/EF-SepPhosphorylated UbiquitinSeveral mg/LQuantitative decoding of amber stop codonE. coli[4]
Optimized SepOTSsfGFP with single pSer~100–200Homogeneously modified proteinB95(DE3) ΔA ΔfabR ΔserB[1][8]
SepOTS in RF-1 deletion strainGFP E17TAG1.248-fold increase over RF-1 containing strainEcAR7.SEP[9]
SepOTSWNK4 (singly phosphorylated)Not specifiedSimilar levels to doubly phosphorylatedEcAR7.SEP[9]
SepOTSWNK4 (doubly phosphorylated)Not specifiedVery low levels in BL21.SEP, similar to singly in EcAR7.SEPBL21.SEP vs. EcAR7.SEP[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-specific incorporation of this compound into a target protein.

Plasmid Construction
  • Target Gene Preparation: The gene of interest is cloned into a suitable expression vector (e.g., pET, pGEX). The codon for the serine residue to be phosphorylated is mutated to the amber stop codon (TAG) using site-directed mutagenesis. It is highly recommended to use a C-terminal purification tag (e.g., His6-tag) to facilitate the purification of full-length protein and avoid co-purification of truncated products, especially in RF1-containing strains[1].

  • Orthogonal Translation System Plasmid: The genes for the engineered SepRS, tRNApSer, and, if required, EF-Sep are typically housed on a separate plasmid (e.g., a pEVOL or similar vector) under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter). Several optimized plasmids containing these components are available through resources like Addgene[11][12].

Transformation and Cell Culture
  • Co-transformation: The expression plasmid containing the target gene and the plasmid harboring the orthogonal translation system are co-transformed into a suitable engineered E. coli strain (e.g., B95(DE3) ΔA ΔfabR ΔserB or BL21(DE3) ΔserB).

  • Starter Culture: A single colony is used to inoculate a starter culture in a rich medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotics for plasmid maintenance. The culture is grown overnight at 37°C with shaking.

  • Expression Culture: The overnight starter culture is used to inoculate a larger volume of auto-induction media (for high-yield expression) or standard rich media supplemented with antibiotics[1][8]. The use of auto-induction media simplifies protein expression by eliminating the need for manual induction with IPTG[1].

Protein Expression and Purification
  • Induction:

    • For standard media: When the culture reaches an OD600 of 0.6-0.8, the expression of the orthogonal translation system components is induced (e.g., with L-arabinose). After a short incubation, the expression of the target protein is induced (e.g., with IPTG).

    • For auto-induction media: The culture is grown at a specific temperature (e.g., 30°C) for a set period (e.g., 24-48 hours) until the glucose is depleted, leading to the automatic induction of protein expression.

  • Cell Harvest: Cells are harvested by centrifugation.

  • Lysis: The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or high-pressure homogenization.

  • Purification: The protein of interest is purified from the cell lysate using affinity chromatography based on the C-terminal tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.

Verification of Phosphoserine Incorporation
  • Mass Spectrometry: The most definitive method for confirming the site-specific incorporation of phosphoserine is mass spectrometry. The purified protein is subjected to tryptic digestion followed by LC-MS/MS analysis. The resulting spectra will show a mass shift of +80 Da (the mass of a phosphate group) on the peptide containing the incorporated phosphoserine.

  • Western Blotting with Phospho-specific Antibodies: If available, antibodies that specifically recognize the phosphorylated form of the target protein can be used to confirm phosphorylation.

  • Phos-tag™ SDS-PAGE: This technique utilizes a polyacrylamide gel containing a dinuclear metal complex that specifically binds to phosphate groups, causing a mobility shift for phosphorylated proteins. This allows for the visualization and quantification of the phosphorylated protein relative to its non-phosphorylated counterpart[10].

Visualizations

Signaling Pathways and Experimental Workflows

Orthogonal_Translation_System pSer pSer SepRS SepRS pSer->SepRS Binds charged_tRNA charged_tRNA SepRS->charged_tRNA Charges tRNA tRNA tRNA->SepRS Binds EFSep EFSep charged_tRNA->EFSep Binds Ribosome Ribosome EFSep->Ribosome Delivers to Protein Protein Ribosome->Protein Translates mRNA mRNA mRNA->Ribosome

Experimental_Workflow start Start plasmid_prep Plasmid Construction (Target Gene with UAG & OTS Plasmid) start->plasmid_prep transformation Co-transformation into Engineered E. coli plasmid_prep->transformation culture Cell Culture (Starter and Expression Cultures) transformation->culture expression Protein Expression (Induction) culture->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis purification Protein Purification (Affinity Chromatography) lysis->purification verification Verification of pSer Incorporation (Mass Spectrometry, Phos-tag) purification->verification end End verification->end

Conclusion

The ability to site-specifically incorporate this compound into proteins using orthogonal translation systems represents a significant advancement in the study of protein phosphorylation. This technology provides researchers with unprecedented access to homogeneously phosphorylated proteins in quantities sufficient for detailed biochemical, biophysical, and structural characterization[1][8]. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful tool to unravel the complexities of the phosphoproteome and accelerate the discovery of new therapeutic interventions.

References

Application Notes and Protocols for dl-O-Phosphoserine in Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of phosphorylated amino acids into proteins is a powerful tool for studying the functional and structural consequences of protein phosphorylation. Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for producing such modified proteins, offering an open environment that allows for the direct addition of non-canonical amino acids like dl-O-Phosphoserine. This document provides detailed application notes and protocols for the utilization of this compound in E. coli-based cell-free protein synthesis systems.

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. The ability to generate homogeneously phosphorylated proteins is essential for dissecting signaling pathways, understanding enzyme regulation, and developing targeted therapeutics. CFPS systems, particularly those derived from E. coli extracts (S30 extracts), provide a versatile and efficient means to achieve this by circumventing the challenges of cellular uptake and toxicity associated with in vivo expression of some modified proteins.[1]

Principle of Phosphoserine Incorporation

The incorporation of this compound at a specific site in a target protein is achieved through the use of an orthogonal translation system (OTS). This system operates independently of the host cell's native translational machinery and typically consists of three key components:

  • An orthogonal tRNA: A tRNA molecule, often a variant of an archaeal tRNA, that recognizes a reassigned codon (commonly the amber stop codon, UAG) in the mRNA template.

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered enzyme (e.g., phosphoseryl-tRNA synthetase, SepRS) that specifically charges the orthogonal tRNA with this compound.

  • A specialized elongation factor (optional but recommended): In some cases, an engineered elongation factor (e.g., EF-Sep) is used to efficiently deliver the charged tRNA to the ribosome.

By introducing a UAG codon at the desired position in the gene encoding the protein of interest and providing the CFPS reaction with the OTS components and this compound, the ribosome will incorporate phosphoserine at that site, producing a site-specifically phosphorylated protein. The use of E. coli strains lacking release factor 1 (RF-1) can further enhance the efficiency of this process by preventing premature termination of translation at the UAG codon.[2][3]

Applications

The ability to produce site-specifically phosphorylated proteins using this compound in CFPS has numerous applications in research and drug development:

  • Functional analysis of phosphorylation: Elucidate the specific role of phosphorylation at a particular site on protein activity, stability, and interaction with other molecules.

  • Kinase substrate validation: Produce phosphorylated substrates to confirm kinase specificity and study enzyme kinetics.

  • Antibody development: Generate highly specific phospho-antibodies by using homogeneously phosphorylated proteins as antigens.

  • Drug screening: Develop assays to screen for small molecules that modulate the function of phosphorylated proteins.

  • Structural biology: Produce sufficient quantities of homogeneously phosphorylated proteins for structural studies by X-ray crystallography or NMR.

Quantitative Data

The yield of phosphoprotein in a CFPS system is dependent on several factors, including the specific protein being expressed, the quality of the cell extract, and the concentrations of the OTS components and this compound. The following table summarizes representative data on the effect of this compound on the yield of superfolder Green Fluorescent Protein (sfGFP).

This compound Concentration (mM)Target ProteinCFPS SystemPhosphoprotein Yield (µg/mL)Incorporation Efficiency (%)Reference
5sfGFPE. coli S3018.72.72[1]

Note: The incorporation efficiency was estimated based on mass spectrometry analysis of peptide fragments.

Experimental Protocols

Protocol 1: Preparation of S30 Extract from RF-1 Deficient E. coli

This protocol describes the preparation of a high-activity S30 extract from an E. coli strain lacking release factor 1 (e.g., a derivative of BL21(DE3)).

Materials:

  • RF-1 deficient E. coli strain (e.g., BL21(DE3)ΔprfA)

  • 2xYT medium

  • S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • High-pressure homogenizer or sonicator

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Inoculate a 10 mL starter culture of the RF-1 deficient E. coli strain in 2xYT medium and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of 2xYT medium with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold S30 Buffer A.

  • Resuspend the cell pellet in 1.5 mL of ice-cold S30 Buffer A per gram of wet cell paste.

  • Lyse the cells using a high-pressure homogenizer (two passes at 15,000 psi) or sonication on ice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and centrifuge again at 30,000 x g for 30 minutes at 4°C.

  • Incubate the resulting supernatant (the S30 extract) at 37°C for 80 minutes with gentle shaking to degrade endogenous mRNA and amino acids.

  • Dialyze the S30 extract against 50 volumes of S30 Buffer B three times for 1 hour each at 4°C.

  • Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Protein Synthesis of a Phosphoprotein

This protocol provides a general procedure for the synthesis of a target protein with site-specific incorporation of this compound using an S30 extract.

Materials:

  • S30 extract (prepared as in Protocol 1)

  • Plasmid DNA encoding the target protein with a UAG codon at the desired phosphorylation site

  • Plasmids encoding the orthogonal tRNA and aaRS (SepRS)

  • This compound

  • 10x Salt Solution (e.g., 500 mM HEPES-KOH pH 7.5, 1 M potassium glutamate, 80 mM ammonium chloride, 10 mM magnesium glutamate)

  • Amino acid mix (19 amino acids, excluding serine)

  • Energy solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)

  • T7 RNA Polymerase

Reaction Setup (for a 20 µL reaction):

  • On ice, combine the following components in a microcentrifuge tube:

    • 2 µL of 10x Salt Solution

    • 20 mM magnesium glutamate

    • 0.1 mM Phosphoenolpyruvate (PEP)

    • 0.8 µL of NTP mix (25 mM each of ATP, GTP, CTP, UTP)

    • 0.8 µL of 19 amino acid mix (5 mM each)

    • 5 mM this compound

    • DNA templates:

      • Target protein plasmid (final concentration ~10 nM)

      • Orthogonal tRNA plasmid (final concentration ~10 nM)

      • Orthogonal aaRS plasmid (final concentration ~10 nM)

    • 0.2 µL of T7 RNA Polymerase (e.g., 1 U/µL)

    • 5 µL of S30 extract

    • Nuclease-free water to a final volume of 20 µL

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 30°C for 4-6 hours. For some proteins, longer incubation times (up to 13 hours) may improve yield.[1]

  • Analyze the protein expression by SDS-PAGE, Western blot, or other methods.

Protocol 3: Analysis of Phosphoprotein by Phos-tag™ SDS-PAGE

Phos-tag™ SDS-PAGE allows for the separation of phosphorylated and non-phosphorylated proteins based on a mobility shift.

Materials:

  • Phos-tag™ acrylamide

  • MnCl₂ or ZnCl₂

  • Standard SDS-PAGE reagents

  • Protein samples from the CFPS reaction

Procedure:

  • Prepare the separating gel solution according to the manufacturer's instructions, adding the appropriate amount of Phos-tag™ acrylamide and MnCl₂ or ZnCl₂.

  • Pour and polymerize the separating and stacking gels as for a standard SDS-PAGE.

  • Prepare the protein samples by mixing with SDS-PAGE loading buffer.

  • Load the samples and run the gel at a constant voltage until the dye front reaches the bottom.

  • After electrophoresis, wash the gel with transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which improves protein transfer to the membrane.

  • Proceed with standard Western blotting or Coomassie staining to visualize the protein bands. Phosphorylated proteins will exhibit a retarded migration compared to their non-phosphorylated counterparts.

Protocol 4: In-gel Digestion for Mass Spectrometry Analysis

This protocol is for preparing a protein band from an SDS-PAGE gel for identification and phosphosite analysis by mass spectrometry.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excise the protein band of interest from the gel with a clean scalpel.

  • Cut the gel piece into small (~1 mm³) cubes.

  • Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.

  • Dehydrate the gel pieces with 100% acetonitrile.

  • Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 1 hour.

  • Alkylate the cysteine residues by incubating in the alkylation solution in the dark at room temperature for 45 minutes.

  • Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with acetonitrile.

  • Dry the gel pieces completely in a vacuum centrifuge.

  • Rehydrate the gel pieces on ice with the trypsin solution. Add enough solution to cover the gel pieces.

  • Incubate overnight at 37°C.

  • Extract the peptides from the gel pieces by adding the extraction solution and sonicating for 15 minutes. Repeat this step twice.

  • Pool the extracts and dry them down in a vacuum centrifuge.

  • Resuspend the peptides in a suitable solvent for mass spectrometry analysis.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis S30_prep Prepare S30 Extract (from RF-1 deficient E. coli) CFPS_reaction Set up CFPS Reaction - S30 Extract - OTS Plasmids - Target Plasmid - this compound - Energy/Amino Acids S30_prep->CFPS_reaction OTS_prep Prepare OTS Plasmids (tRNA, aaRS) OTS_prep->CFPS_reaction Target_prep Prepare Target Plasmid (with UAG codon) Target_prep->CFPS_reaction Phos_tag Phos-tag SDS-PAGE CFPS_reaction->Phos_tag Western_blot Western Blot Phos_tag->Western_blot Mass_spec Mass Spectrometry Phos_tag->Mass_spec In-gel Digestion

Caption: Experimental workflow for phosphoprotein synthesis.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 (Phosphorylated via CFPS) RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MEK/ERK signaling pathway.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no protein yield Inactive S30 extractPrepare fresh S30 extract and ensure proper storage at -80°C.
Suboptimal concentration of Mg²⁺Titrate Mg²⁺ concentration (e.g., 8-20 mM) to find the optimum for your protein.[1]
Degraded DNA template or reagentsUse high-quality plasmid DNA and freshly prepared reagents.
Low incorporation of phosphoserine Inefficient orthogonal translation systemEnsure the use of a validated OTS. Consider using an RF-1 deficient strain for S30 extract preparation.[2][3]
Suboptimal this compound concentrationTitrate the concentration of this compound in the reaction (e.g., 1-10 mM).
Truncated protein product Termination at the UAG codonUse an S30 extract from an RF-1 deficient E. coli strain.[2][3]
Multiple bands on SDS-PAGE Protein degradationAdd protease inhibitors to the CFPS reaction.
Misfolded proteinOptimize reaction temperature and consider adding chaperones.
No mobility shift on Phos-tag™ gel Phosphorylation did not occurConfirm phosphoserine incorporation by mass spectrometry.
Incorrect gel or running conditionsEnsure correct preparation of the Phos-tag™ gel and use of metal ions.

Conclusion

The use of this compound in cell-free protein synthesis systems provides a powerful and versatile method for producing site-specifically phosphorylated proteins. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technology in their studies of protein phosphorylation. The ability to finely control the reaction components in a CFPS system makes it an ideal platform for optimizing the production of these valuable reagents for a wide range of applications in basic research and drug discovery.

References

Application Notes and Protocols: dl-O-Phosphoserine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of dl-O-Phosphoserine in preclinical neurodegenerative disease models, with a primary focus on Alzheimer's Disease. The protocols outlined below are foundational and intended to be adapted and optimized for specific experimental needs.

Introduction

Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss and cognitive decline. A key pathological mechanism implicated in this process is excitotoxicity, often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound, a derivative of the amino acid serine, has emerged as a compound of interest due to its structural similarity to glutamate and its reported role as a competitive antagonist at the NMDA receptor recognition site.[1] This antagonistic action suggests a potential neuroprotective role by mitigating excessive glutamate-induced neuronal damage. Furthermore, L-Phosphoserine levels have been found to be elevated in the brains of Alzheimer's disease patients, indicating a potential role in the disease's pathogenesis.[1]

Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects primarily through the modulation of glutamatergic neurotransmission. By acting as a competitive antagonist at the NMDA receptor, it can prevent the excessive influx of calcium ions (Ca2+) into neurons, a critical event in the excitotoxic cascade that leads to neuronal dysfunction and apoptosis.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols. Note: This data is for illustrative purposes and should be replaced with experimentally derived results.

Table 1: Effect of this compound on Amyloid-β (Aβ)-induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Control-100 ± 5.2100 ± 7.1
Aβ (1-42)1052 ± 4.8185 ± 12.3
Aβ + this compound10 + 1065 ± 5.1150 ± 10.5
Aβ + this compound10 + 5078 ± 4.9125 ± 9.8
Aβ + this compound10 + 10089 ± 5.5110 ± 8.2
This compound10098 ± 4.7102 ± 6.5

Table 2: Effect of this compound on Tau Phosphorylation in an Alzheimer's Disease Mouse Model

Treatment Groupp-Tau (Ser396)/Total Tau Ratio (Western Blot)p-Tau (Ser202)/Total Tau Ratio (Western Blot)
Wild-Type Control1.00 ± 0.121.00 ± 0.15
AD Model Control2.58 ± 0.252.89 ± 0.31
AD Model + this compound (10 mg/kg)1.85 ± 0.192.10 ± 0.22
AD Model + this compound (50 mg/kg)1.23 ± 0.151.45 ± 0.18

Experimental Protocols

In Vitro Neuroprotection Assay Against Amyloid-β Toxicity

Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic acid for differentiation

  • This compound

  • Aβ (1-42) peptide, oligomerized

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For differentiation, seed cells in a 96-well plate at a density of 1x10^4 cells/well.

    • After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM retinoic acid.

    • Incubate for 5-7 days to allow for neuronal differentiation.

  • Treatment:

    • Prepare fresh solutions of oligomerized Aβ (1-42) and this compound in serum-free DMEM.

    • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

    • Following pre-treatment, add 10 µM of oligomerized Aβ (1-42) to the wells (except for the control and this compound only groups).

    • Incubate the cells for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant according to the manufacturer's instructions.

Western Blot Analysis of Tau Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of tau protein in the brain tissue of an Alzheimer's disease mouse model.

Materials:

  • Brain tissue homogenates from wild-type and AD model mice (treated and untreated with this compound)

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-Tau (Ser396), anti-p-Tau (Ser202), anti-Total Tau, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Homogenize brain tissue samples in ice-cold lysis buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Quantification:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated tau levels to total tau and β-actin.

Visualizations

G This compound Signaling Pathway in Neuroprotection cluster_0 Glutamatergic Synapse cluster_1 This compound Intervention cluster_2 Downstream Effects Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity dl_O_PS This compound dl_O_PS->NMDA_R Antagonizes Neuroprotection Neuroprotection dl_O_PS->Neuroprotection Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Caption: this compound's antagonistic action on NMDA receptors.

G Experimental Workflow for In Vitro Neuroprotection Assay start Start culture Culture & Differentiate SH-SY5Y Cells start->culture pretreat Pre-treat with This compound culture->pretreat treat Treat with Amyloid-β (1-42) pretreat->treat incubate Incubate for 24h treat->incubate assess Assess Cell Viability (MTT & LDH Assays) incubate->assess end End assess->end

Caption: Workflow for assessing in vitro neuroprotection.

G Logical Relationship of this compound's Therapeutic Potential Neurodegenerative_Disease Neurodegenerative Disease (e.g., Alzheimer's) Excitotoxicity Glutamate-induced Excitotoxicity Neurodegenerative_Disease->Excitotoxicity NMDA_Antagonism This compound (NMDA Antagonist) Excitotoxicity->NMDA_Antagonism is a target for Reduced_Ca_Influx Reduced Ca2+ Influx NMDA_Antagonism->Reduced_Ca_Influx Neuronal_Survival Increased Neuronal Survival Reduced_Ca_Influx->Neuronal_Survival

Caption: Therapeutic rationale for this compound.

References

Studying Enzyme Kinetics with DL-O-Phosphoserine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine is a racemic mixture of the D- and L-isomers of O-phosphoserine, a key intermediate in various metabolic and signaling pathways. The L-isostere, L-O-phosphoserine, is a crucial component of the L-serine biosynthesis pathway, serving as the direct substrate for phosphoserine phosphatase (PSP). Additionally, L-O-phosphoserine has been identified as a competitive inhibitor of serine racemase, an enzyme responsible for the synthesis of D-serine, a neuromodulator. The D-isomer, D-O-phosphoserine, can also be a substrate for phosphoserine phosphatase. A thorough understanding of the enzymatic kinetics involving this compound is therefore critical for researchers in various fields, including neuroscience, oncology, and drug discovery, to elucidate enzyme mechanisms, identify potential therapeutic targets, and develop novel inhibitors.

These application notes provide detailed protocols for studying the kinetics of enzymes that interact with this compound, focusing on phosphoserine phosphatase and the inhibitory effects on serine racemase.

Data Presentation: Quantitative Kinetic Parameters

The following table summarizes the kinetic parameters for human phosphoserine phosphatase (PSP) with L-O-phosphoserine as a substrate, as determined by different assay methods.

EnzymeSubstrateAssay MethodKm (µM)kcat (s⁻¹)Reference
Human Phosphoserine Phosphatase (PSP)L-O-PhosphoserineMalachite Green Assay45 ± 511.8 ± 0.4[1]
Human Phosphoserine Phosphatase (PSP)L-O-PhosphoserinePNP-Coupled Assay53 ± 1012.1 ± 0.8[1]
Human Phosphoserine Phosphatase (PSP)L-O-PhosphoserineSAT-Coupled Assay49 ± 312.4 ± 0.3[1]

Signaling and Metabolic Pathways

L-Serine Biosynthesis Pathway

The synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate involves three enzymatic steps. O-Phosphoserine is a key intermediate in this pathway, and its dephosphorylation is catalyzed by phosphoserine phosphatase.

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate 3-Phosphoglycerate Dehydrogenase (PHGDH) NAD+ -> NADH + H+ O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine Phosphoserine Aminotransferase (PSAT1) Glutamate -> α-Ketoglutarate L-Serine L-Serine O-Phospho-L-serine->L-Serine Phosphoserine Phosphatase (PSPH) H2O -> Pi PPM1G_Signaling cluster_0 Regulation of Cap-Dependent Translation mTORC1 mTORC1 4E-BP1-P Phosphorylated 4E-BP1 mTORC1->4E-BP1-P Phosphorylates 4E-BP1 Dephosphorylated 4E-BP1 4E-BP1-P->4E-BP1 Dephosphorylates eIF4E eIF4E 4E-BP1->eIF4E Binds to Translation_Inhibition Translation Inhibition 4E-BP1->Translation_Inhibition Leads to Translation_Initiation Cap-Dependent Translation Initiation eIF4E->Translation_Initiation Promotes PPM1G PPM1G PPM1G->4E-BP1-P Experimental_Workflow cluster_workflow Enzyme Kinetic Analysis Workflow Prepare_Reagents Prepare Enzyme, Substrate (this compound), and Assay Buffers Assay_Setup Set up reactions with varying substrate concentrations Prepare_Reagents->Assay_Setup Incubation Incubate at optimal temperature and time Assay_Setup->Incubation Measurement Measure product formation or substrate depletion Incubation->Measurement Data_Analysis Plot initial velocity vs. substrate concentration and fit to Michaelis-Menten equation Measurement->Data_Analysis Determine_Parameters Determine Km and Vmax Data_Analysis->Determine_Parameters

References

dl-O-Phosphoserine as a Ligand in Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine, a phosphorylated derivative of the amino acid serine, is a molecule of significant interest in various biological contexts. As an endogenous metabolite, it participates in numerous cellular processes and signaling pathways. Its structural similarity to key signaling molecules, such as phosphatidylserine and the neurotransmitter glutamate, makes it a valuable tool for studying receptor-ligand interactions and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in binding assays, targeting researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its chemical structure consists of a serine backbone with a phosphate group esterified to the hydroxyl group.

PropertyValueReference
Molecular Formula C3H8NO6P[2]
Molecular Weight 185.07 g/mol [2]
CAS Number 17885-08-4[1]
Physical State Solid[2]
Melting Point 228 °C[2]

Quantitative Data: Binding Affinities of O-Phosphoserine

The following tables summarize the reported binding affinities of O-Phosphoserine (L- and DL-forms) to various biological targets. These values are crucial for designing and interpreting binding assays.

Table 1: Binding Affinities for Metabotropic Glutamate Receptors (mGluRs)

Receptor SubtypeLigand FormAssay TypeParameterValueReference
mGluR1L-PhosphoserineAntagonist AssayKi (estimated)~1 mM
mGluR4L-PhosphoserineAgonist AssayIC504.4 µM

Table 2: Binding Affinities for N-methyl-D-aspartate (NMDA) Receptors

ReceptorLigand FormAssay TypeParameterValue RangeReference
NMDA ReceptorL-PhosphoserineCompetitive Antagonist AssayIC50373 - 721 µM[3]

Table 3: Inhibition of Serine Racemase

EnzymeLigand FormAssay TypeParameterValueReference
Serine RacemaseO-Phospho-L-serineEnzyme Inhibition Assay% Inhibition~20% at 2 mM[4]

Signaling Pathways Involving Phosphoserine Recognition

O-Phospho-DL-serine can act as a mimic of phosphatidylserine (PS), a key phospholipid involved in cellular signaling, particularly in apoptosis and phagocytosis.[4] When apoptotic cells expose PS on their outer membrane leaflet, it serves as an "eat-me" signal for phagocytes. This recognition is mediated by a variety of PS receptors on the phagocyte surface, triggering a signaling cascade that leads to the engulfment of the apoptotic cell.

Phosphatidylserine_Signaling cluster_apoptotic_cell Apoptotic Cell cluster_phagocyte Phagocyte cluster_receptors PS Receptors cluster_bridging Bridging Molecules cluster_bridging_receptors Bridging Receptors cluster_downstream Downstream Signaling PS Phosphatidylserine (PS) BAI1 BAI1 PS->BAI1 Direct Binding TIM4 TIM-4 PS->TIM4 Direct Binding Stabilin2 Stabilin-2 PS->Stabilin2 Direct Binding RAGE RAGE PS->RAGE Direct Binding Gas6 Gas6 PS->Gas6 MFGE8 MFG-E8 PS->MFGE8 ELMO_Dock180 ELMO1/Dock180 BAI1->ELMO_Dock180 TIM4->ELMO_Dock180 Stabilin2->ELMO_Dock180 RAGE->ELMO_Dock180 MerTK MerTK Gas6->MerTK Integrins αvβ3/5 Integrins MFGE8->Integrins MerTK->ELMO_Dock180 Integrins->ELMO_Dock180 Rac1 Rac1 ELMO_Dock180->Rac1 GDP to GTP exchange Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Competitive_Binding_Workflow prep 1. Membrane Preparation incubation 2. Incubation prep->incubation separation 3. Separation of Bound and Free Ligand incubation->separation counting 4. Scintillation Counting separation->counting analysis 5. Data Analysis counting->analysis Enzyme_Inhibition_Workflow prep 1. Enzyme and Substrate Preparation reaction 2. Enzymatic Reaction prep->reaction detection 3. D-serine Detection reaction->detection analysis 4. Data Analysis detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dl-O-Phosphoserine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of dl-O-Phosphoserine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary roles in cell culture?

A1: this compound is a stable, phosphorylated form of the amino acid serine, existing as a racemic mixture of D and L isomers. In biological systems, O-phospho-L-serine is a key endogenous metabolite. It serves as a competitive inhibitor of serine racemase, an enzyme that produces D-serine, and also acts as an inhibitor of phagocytosis by mimicking the phosphatidylserine head group.[1] Its applications in research are diverse, including studies on retinal regeneration, bone repair, and as an agonist for Group III metabotropic glutamate receptors in the central nervous system.

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a general starting range of 1-10 mM is recommended for most in vitro studies. For specific applications, refer to the table below for more detailed starting concentrations. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is soluble in water. To prepare a stock solution, dissolve the powder in sterile, nuclease-free water. Gentle warming to 37°C and sonication can aid in dissolution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: Is this compound stable in cell culture media?

A4: O-phosphoserine is generally stable in cell culture media under standard incubation conditions (37°C, 5% CO2). One study has shown that phosphoserine is very stable in both rich (LB) and low-phosphate media after overnight culture.[2] However, for long-term experiments, it is good practice to refresh the media with this compound every 2-3 days to ensure a consistent concentration.

Q5: What are the potential off-target effects of this compound?

A5: Besides its role in modulating serine metabolism and phagocytosis, O-phospho-L-serine can act as an agonist at group III metabotropic glutamate receptors (mGluRs). This is an important consideration in neuronal cell cultures, where activation of these receptors could influence experimental outcomes. Additionally, as with any supplement, high concentrations may have unintended effects on cell signaling and metabolism.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms in the media after adding this compound. High concentration of this compound, interaction with other media components, or improper dissolution.- Ensure the final concentration is within the recommended range. - Prepare a more dilute stock solution and add it to the media slowly while stirring. - Warm the media to 37°C before adding the this compound stock solution. - Check the pH of the final media, as pH shifts can affect solubility.
No observable effect on cells at the tested concentrations. The concentration may be too low for the specific cell type or experimental endpoint. The cells may lack the necessary transporters or receptors. The compound may have degraded.- Perform a dose-response study with a wider range of concentrations (e.g., 0.1 mM to 20 mM). - Verify the expression of relevant targets (e.g., serine racemase, mGluRs) in your cell line. - Use a freshly prepared stock solution of this compound.
Unexpected changes in cell morphology or growth rate. The concentration used may be cytotoxic or may be inducing unintended signaling pathways.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.[1][2][3][4][5][6][7][8][9][10] - Review the literature for known effects of phosphoserine on your cell type's signaling pathways. - Reduce the concentration of this compound.
High background in Western blots for phosphorylated proteins. The primary antibody may be cross-reacting with the high concentration of phosphoserine in the media.- Wash the cells thoroughly with phosphate-free buffer (e.g., Tris-buffered saline) before cell lysis. - Use a blocking buffer that does not contain milk (which contains phosphoproteins like casein). Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is a recommended alternative.

Data Presentation: Recommended Concentration Ranges

The following table summarizes recommended starting concentrations of this compound for various cell culture applications based on literature. Note: These are starting points, and optimization for your specific experimental system is crucial.

Cell Type/ApplicationRecommended Starting ConcentrationNotes
Osteoblast Differentiation 1 - 10 mMTo be used in conjunction with standard osteogenic differentiation media. Monitor for mineralization and expression of osteogenic markers.
Neuronal Cell Viability/Function 1 - 5 mMBe mindful of potential mGluR activation. A dose-response curve is highly recommended to assess both efficacy and potential toxicity.
Cancer Cell Lines (General) 0.5 - 10 mMThe effect is highly cell-line dependent. Some cancer cells may utilize serine for proliferation, while high concentrations of D-serine (which can be affected by O-phospho-L-serine) may induce apoptosis in others.[10]
Serine Racemase Inhibition (in vitro) ~2 mMA concentration of 2 mM has been shown to inhibit serine racemase activity by approximately 20%.[1]
Retinal Regeneration (Zebrafish in vivo) 20 mM (intravitreal injection)This is an in vivo concentration and may not be directly translatable to in vitro cell culture.

Experimental Protocols

Cytotoxicity Assays

1. MTT Assay Protocol for Adherent Cells

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Materials:

    • 96-well plate with cultured cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

    • Serum-free media

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

    • After treatment, carefully aspirate the media.

    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3 hours.

    • Add 150 µL of MTT solvent to each well.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at OD=590 nm within 1 hour.[7]

2. LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well plate with cultured cells

    • This compound

    • LDH cytotoxicity assay kit (commercially available)

    • Triton X-100 (for positive control)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound. Include wells for:

      • Untreated cells (spontaneous LDH release)

      • Cells treated with Triton X-100 (maximum LDH release)

      • Media only (background)

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time (usually 10-30 minutes).

    • Add the stop solution if provided in the kit.

    • Measure the absorbance at the specified wavelength (typically 490 nm).[1][3][6][10]

Osteoblast Differentiation Assays

1. Alizarin Red S Staining for Mineralization

This method stains calcium deposits, a marker of late-stage osteoblast differentiation.

  • Materials:

    • Cultured osteoblasts in a multi-well plate

    • Osteogenic differentiation medium

    • This compound

    • 4% Paraformaldehyde (PFA) or 10% Formalin

    • Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)

    • PBS and distilled water

  • Procedure:

    • Culture osteoblasts in osteogenic differentiation medium with or without this compound for 14-21 days, changing the medium every 2-3 days.

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature.

    • Wash the cells 2-3 times with distilled water.

    • Add the ARS solution to each well and incubate for 5-10 minutes at room temperature.

    • Aspirate the ARS solution and wash 2-3 times with PBS to remove excess stain.

    • Add PBS to the wells and visualize the red-orange mineralized nodules under a microscope.

2. Western Blot for Osteogenic Markers (RUNX2 and Osterix)

This protocol details the detection of key transcription factors involved in osteoblast differentiation.

  • Materials:

    • Cell lysates from osteoblasts treated with this compound

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (anti-RUNX2, anti-Osterix, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 7.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathways

BMP_Smad_Pathway BMP2 BMP-2 BMPR BMP Receptors (Type I & II) BMP2->BMPR Binds Smad158 Smad1/5/8 BMPR->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 Complex p-Smad1/5/8-Smad4 Complex pSmad158->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Runx2_Osterix RUNX2 / Osterix Transcription Osteogenesis Osteoblast Differentiation Runx2_Osterix->Osteogenesis Promotes

Caption: Canonical BMP-2/Smad signaling pathway in osteoblasts.

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow

Osteoblast_Differentiation_Workflow Start Seed Osteoprogenitor Cells Culture Culture in Osteogenic Medium +/- this compound Start->Culture Time Incubate for 14-21 Days (Change medium every 2-3 days) Culture->Time Analysis Analysis of Differentiation Time->Analysis ARS Alizarin Red S Staining (Mineralization) Analysis->ARS WB Western Blot (RUNX2, Osterix) Analysis->WB Result_ARS Quantify Mineralization ARS->Result_ARS Result_WB Quantify Protein Expression WB->Result_WB

Caption: Workflow for assessing osteoblast differentiation.

References

Technical Support Center: Site-Specific Incorporation of dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the site-specific incorporation of dl-O-Phosphoserine (pSer) into proteins using genetic code expansion technologies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the site-specific incorporation of phosphoserine into proteins in E. coli?

A1: The site-specific incorporation of phosphoserine relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[1][2] The tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced at the desired serine codon in the gene of interest.[3][4] The engineered aaRS specifically charges this tRNA with phosphoserine. When the ribosome encounters the UAG codon during translation, the phosphoserine-charged tRNA is delivered, resulting in the incorporation of phosphoserine at that specific site in the polypeptide chain.[5] To enhance efficiency, specialized E. coli strains are often used.[5][6]

Q2: What are the key components of a phosphoserine incorporation system?

A2: A typical phosphoserine incorporation system includes:

  • An Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: A phosphoseryl-tRNA synthetase (SepRS) and its cognate suppressor tRNA (tRNASepCUA) that are orthogonal to the host's endogenous synthetases and tRNAs.[7][8][9]

  • An Engineered Elongation Factor: An optimized elongation factor (like EF-Sep or EF-Tu variants) is often required to efficiently deliver the negatively charged phosphoseryl-tRNA to the ribosome.[3][5][8]

  • An Expression Plasmid: A plasmid containing the gene of interest with a TAG (amber) codon at the desired phosphorylation site.[3]

  • A Specialized E. coli Host Strain: These strains are often engineered to improve incorporation efficiency. Common modifications include the deletion of release factor 1 (RF1), which normally terminates translation at UAG codons, and the knockout of the serB gene to increase the intracellular concentration of phosphoserine.[4][5][6]

Q3: Is it necessary to add phosphoserine to the growth media?

A3: No, it is generally not necessary. The recommended E. coli strains for phosphoserine incorporation are engineered with a genomic knockout of the serB gene. This modification leads to the internal accumulation of high levels of phosphoserine, which is sufficient for the genetic code expansion machinery. Adding external phosphoserine to the media will not typically increase expression yields.[5][6]

Q4: What are the alternatives to direct phosphoserine incorporation?

A4: Traditional methods include:

  • Phosphomimetic Mutants: Replacing the serine residue with a negatively charged amino acid like aspartate (D) or glutamate (E) to mimic the negative charge of the phosphate group. However, these mutations do not fully replicate the steric and charge properties of a phosphate group.[3][10]

  • In Vitro Phosphorylation: Using a specific kinase to phosphorylate the purified protein. This can be challenging if the kinase is unknown or lacks specificity.[10]

  • Chemical Ligation: Synthesizing a phosphopeptide and ligating it to other recombinant protein fragments. This method can be complex and is often limited to modifications near the N- or C-terminus.[8][10]

Troubleshooting Guides

Issue 1: Low or No Yield of the Full-Length Phosphorylated Protein
Possible Cause Recommended Solution
Inefficient Amber Suppression Ensure you are using a highly efficient orthogonal translation system. Evolved SepRS/tRNA pairs can significantly increase efficiency.[7] Consider using a host strain with release factor 1 (RF1) deleted (e.g., C321.ΔA or B95(DE3)ΔAΔfabRΔserB) to prevent premature termination at the TAG codon.[3][4][6][11]
Toxicity of the Orthogonal Translation System (OTS) Overexpression of the OTS components can be toxic to the cells, leading to poor growth and low protein expression.[4] Optimize the induction conditions (e.g., lower inducer concentration, lower temperature) for both the OTS and the target protein.
Suboptimal Protein Expression Conditions Optimize standard protein expression parameters such as induction temperature (18-37 °C), induction duration (16-20 hours), and the type of expression media (auto-induction media is often recommended).[6][12]
Plasmid Incompatibility When using multiple plasmids, ensure they have different origins of replication and different antibiotic resistance markers to maintain stability.[10]
Incorrect Host Strain Some OTS components are optimized for specific E. coli backgrounds (e.g., K-12 vs. B strains). Ensure your chosen OTS is compatible with your expression strain. For example, some systems work better in BL21(DE3) derivatives, while others require K-12 strains.[10]

G start Low/No Full-Length Protein Yield check_suppression Is amber suppression efficient? start->check_suppression check_growth Is cell growth normal? check_suppression->check_growth Yes solution_rf1 Use RF1 knockout strain (e.g., C321.ΔA). Use evolved SepRS/tRNA pair. check_suppression->solution_rf1 No check_conditions Are expression conditions optimized? check_growth->check_conditions Yes solution_toxicity Optimize OTS induction. Lower inducer concentration. check_growth->solution_toxicity No check_components Are all system components correct? check_conditions->check_components Yes solution_expression Optimize temperature, induction time, and media. check_conditions->solution_expression No solution_plasmids Check plasmid compatibility (origin, antibiotic resistance). check_components->solution_plasmids No

Issue 2: Presence of Truncated Protein
Possible Cause Recommended Solution
Competition with Release Factor 1 (RF1) The primary cause of truncation is the termination of translation at the UAG codon by RF1.[4] The most effective solution is to use an RF1-deficient E. coli strain, such as C321.ΔA or B95(DE3)ΔAΔfabRΔserB.[3][5][6] These strains prevent termination and significantly increase the yield of full-length protein.
TAG Codon Position If the TAG codon is located near the C-terminus, even a low level of truncation can lead to co-purification of the truncated product with the full-length protein, especially for multimeric proteins.[5] If possible, move the TAG codon to a more N-terminal position for initial optimization experiments.
Issue 3: Low Phosphoserine Incorporation Efficiency
Possible Cause Recommended Solution
Suboptimal Orthogonal Translation System (OTS) The efficiency of different SepRS/tRNA pairs varies. Systems that have been evolved for higher activity can provide up to 18 times more efficient incorporation.[7] Ensure you are using a validated, high-efficiency system.
Inefficient Delivery by Elongation Factor The negatively charged phosphoserine can be poorly handled by the native EF-Tu.[13] Use a system that includes an engineered elongation factor (EF-Sep) optimized for phosphoseryl-tRNA.[3][8]
Misincorporation of Other Amino Acids In some cases, other tRNAs can misread the UAG codon, leading to the incorporation of canonical amino acids. This is more common in BL21 strains and can be outcompeted by using a highly efficient phosphoserine OTS.[7][10] Using an RF1-deficient strain can also mitigate this issue.
Codon Context The nucleotides immediately preceding the TAG codon can influence suppression efficiency. If you have flexibility, you can test different codon contexts.[14]

Quantitative Data Summary

Table 1: Comparison of Protein Yields with Different Systems
ProteinExpression System / StrainReported YieldReference
sfGFP (single pSer)B95(DE3)ΔAΔfabRΔserB with optimized OTS~100-200 mg/L[5][6][12]
Nek7 (pSer195)Evolved SepRS/tRNA pair in E. coli2 mg/L[7][15]
MEK1Inefficient, early Sep incorporation system~1 µg/L[8]
αS-AcK80Amber suppression in E. coli0.65 mg/L[16]
GFP (E17TAG)EcAR7.ΔA (RF-1 deficient)1.2 mg/L[4]
Table 2: Antibiotic Concentrations for Expression Strains
StrainAntibioticConcentration (Liquid Media)
B95(DE3)ΔAΔfabRΔserBAmpicillin50 µg/mL
Chloramphenicol13 µg/mL
BL21(DE3)ΔserBAmpicillin100 µg/mL
Chloramphenicol25 µg/mL
Data sourced from Bio-protocol e4541.[12]

Experimental Protocols

Protocol 1: General Workflow for Phosphoprotein Expression

G transform transform culture culture transform->culture scale_up scale_up culture->scale_up induce induce scale_up->induce express express induce->express harvest harvest express->harvest lyse lyse harvest->lyse verify_phos verify_phos lyse->verify_phos

Methodology:

  • Transformation: Co-transform the expression plasmid (containing your gene of interest with a TAG codon) and the OTS plasmid (containing the SepRS, tRNASep, and EF-Sep) into a suitable E. coli expression host (e.g., B95(DE3)ΔAΔfabRΔserB).[5] Plate on LB agar with appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into a starter culture with appropriate antibiotics and grow overnight.

  • Expression Culture: Use the starter culture to inoculate a larger volume of auto-induction media.[6]

  • Growth and Induction: Grow the cells at 37°C with shaking until the OD600 reaches approximately 1.5. Then, reduce the temperature to the optimized expression temperature (e.g., 18-30°C).[12]

  • Expression: Continue shaking for 16-20 hours to allow for protein expression.[12]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Purification: Purify the protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of phosphoserine using Phos-tag™ SDS-PAGE and/or mass spectrometry.[3]

Protocol 2: Verification of Phosphoserine Incorporation by Phos-tag™ SDS-PAGE

Phos-tag™ acrylamide is a molecule that specifically binds to phosphate groups, causing a mobility shift in phosphorylated proteins during SDS-PAGE.

Methodology:

  • Prepare two polyacrylamide gels: one standard SDS-PAGE gel and one containing Phos-tag™ acrylamide according to the manufacturer's instructions.

  • Load samples of your purified protein side-by-side with a non-phosphorylated control version of the protein.

    • Important: Do not run standard molecular weight markers on Phos-tag™ gels, as they often contain EDTA which interferes with the reagent.[12]

  • Run the gels until the dye front reaches the bottom.

  • Stain the gels with a standard protein stain (e.g., Coomassie Blue).

  • Analysis: The non-phosphorylated protein should run at the same apparent molecular weight on both gels. The phosphoserine-containing protein will migrate at its expected molecular weight on the standard gel but will show a distinct upward shift in mobility on the Phos-tag™ gel, confirming phosphorylation.[3][12]

Protocol 3: Verification by Mass Spectrometry

Mass spectrometry provides definitive evidence of phosphoserine incorporation at the correct site.

Methodology:

  • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • Perform an in-gel digest of the protein, typically using trypsin.

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: Search the resulting spectra against the sequence of your target protein. Look for a peptide fragment corresponding to the region containing the TAG codon. This peptide should have a mass increase of +80 Da (the mass of HPO3) compared to the peptide with a standard serine residue. MS/MS fragmentation of this peptide will confirm the precise location of the modification.[3][4][7]

G cluster_components Orthogonal Translation System (OTS) cluster_process Translation Process pSer Phosphoserine (pSer) charging 1. SepRS charges tRNA with pSer pSer->charging SepRS Engineered SepRS SepRS->charging tRNA Engineered tRNA(CUA) tRNA->charging delivery 3. EF-Sep delivers pSer-tRNA(CUA) charging->delivery ribosome 2. Ribosome encounters TAG codon on mRNA ribosome->delivery incorporation 4. pSer is incorporated into polypeptide chain delivery->incorporation protein Full-length Phosphoprotein incorporation->protein

References

troubleshooting low yield of phosphoserine-containing proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phosphoprotein Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of low yields of phosphoserine-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield of phosphoserine-containing proteins?

Low recovery of phosphoserine-containing proteins is a frequent challenge stemming from several critical stages in the experimental workflow. The most common issues include:

  • Enzymatic Dephosphorylation : During cell lysis and protein extraction, endogenous phosphatases are released and can rapidly remove phosphate groups from your target proteins, leading to a direct loss of the phosphorylated isoform.[1][2]

  • Inefficient Protein Extraction : Lysis buffers may be suboptimal for solubilizing the protein of interest, or the lysis method itself may be incomplete, leaving phosphoproteins in the insoluble fraction.[3]

  • Suboptimal Enrichment Strategy : The chosen method for enriching phosphorylated proteins, such as Immobilized Metal Affinity Chromatography (IMAC) or antibody-based immunoprecipitation, may be inefficient or incompatible with your sample.[4][5] Nonspecific binding of highly abundant, non-phosphorylated proteins can also compete with and reduce the capture of low-abundance phosphoproteins.[5]

  • Protein Degradation : Unregulated protease activity during sample preparation can degrade the target protein, reducing the overall yield.[1][3]

  • Losses During Sample Handling : Phosphopeptides can be lost due to adsorption to plastic tubes and tips, especially at low concentrations.[6]

Q2: How can I prevent the dephosphorylation of my protein sample during extraction?

Preventing dephosphorylation is the most critical step to ensure a good yield. This is achieved by effectively inactivating endogenous phosphatases the moment cells are lysed.

Key Strategies:

  • Work Quickly and at Low Temperatures : Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.[7]

  • Use Phosphatase Inhibitors : Supplement your lysis buffer with a cocktail of inhibitors that target different classes of phosphatases. No single inhibitor is effective against all types.[2][8]

  • Immediate Denaturation : For applications like mass spectrometry, immediately lysing cells in a hot buffer (e.g., 90°C) containing denaturants can irreversibly inactivate phosphatases.[4]

  • Chelating Agents : Agents like EDTA and EGTA can inhibit metallophosphatases, but be aware they are incompatible with IMAC enrichment methods.[7][9]

Below is a summary of commonly used phosphatase inhibitors.

InhibitorTarget Phosphatase ClassTypical Working ConcentrationNotes
Sodium Orthovanadate (Na₃VO₄) Protein Tyrosine Phosphatases (PTPs)1 mMA general inhibitor for PTPs.[7]
Sodium Fluoride (NaF) Serine/Threonine Phosphatases (PSPs)5 mMA commonly used general inhibitor for PSPs.[4][7]
β-Glycerophosphate Serine/Threonine Phosphatases10 mMHelps to stabilize protein modifications.[4][7]
Okadaic Acid Serine/Threonine Phosphatases (PP1, PP2A)1-100 nMA potent inhibitor of specific Ser/Thr phosphatases.[8]
Microcystin-LR Serine/Threonine Phosphatases (PP1, PP2A)1-10 µMAnother potent inhibitor for PP1 and PP2A.[8]
Commercial Cocktails (e.g., PhosSTOP™) Broad SpectrumVaries (follow manufacturer's instructions)Convenient and effective for general use, targeting a wide range of phosphatases.[4]
Q3: My phosphoprotein enrichment yield is low. What are the common causes and solutions?

Enrichment is a common bottleneck where phosphoprotein loss occurs. The leading methods are Immobilized Metal Affinity Chromatography (IMAC) and, to a lesser extent, antibody-based approaches.

Troubleshooting IMAC (e.g., Fe-NTA, TiO₂) Enrichment:

  • Incompatible Reagents : Chelating agents like EDTA and EGTA and reducing agents such as DTT or 2-mercaptoethanol in your sample will strip the metal ions from the resin, severely reducing binding capacity.[9] Samples containing these agents must be desalted before enrichment.[9]

  • Incorrect pH : The pH of the sample after being added to the Binding/Wash buffer should be below 3.5 for optimal binding to Fe-NTA resins.[10] You can verify this with pH paper and adjust with a suitable acid like TFA if necessary.[10]

  • Nonspecific Binding : Highly abundant acidic (non-phosphorylated) peptides can bind to the IMAC resin, reducing the available sites for true phosphopeptides. Including competitive inhibitors like 2,5-dihydroxybenzoic acid (DHB) can help mitigate this.[4]

  • Overloading the Column : Applying too much total protein can saturate the resin's binding capacity.[11][12] Ensure you are within the manufacturer's recommended loading range, typically up to 4 mg of total protein per column.[11]

Q4: I am using a recombinant expression system to produce a phosphoserine-containing protein and the yield is poor. How can I improve it?

Producing phosphoproteins recombinantly presents unique challenges compared to standard protein expression.

Key Optimization Strategies:

  • Use an Engineered Host Strain : For expression in E. coli, use of a Release Factor 1 (RF1)-deficient strain is highly recommended. These strains prevent premature termination at the amber (TAG) stop codon used to incorporate phosphoserine, thereby eliminating truncated protein products and improving the yield of full-length phosphoprotein.[13][14]

  • Optimize Expression Conditions : Standard parameters such as induction temperature and duration should be optimized for your specific protein to maximize soluble expression.[3][15]

  • Employ Solubility-Enhancing Tags : N-terminal fusion tags like SUMO (Small Ubiquitin-like Modifier) or MBP (Maltose Binding Protein) can significantly enhance the expression and solubility of the target phosphoprotein.[13][14]

  • Address Phosphatase Activity in Host : Even in recombinant systems, endogenous bacterial phosphatases can hydrolyze the incorporated phosphoserine during production and isolation.[16] Deleting specific phosphatase genes from the expression host can help increase the final yield.[16]

Visual Troubleshooting Guides

Workflow for Phosphoprotein Isolation and Analysis

The following diagram illustrates a typical workflow for enriching and analyzing phosphoserine-containing proteins, highlighting critical points where yield can be compromised.

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Downstream Analysis cluster_3 Troubleshooting Points CellHarvest 1. Cell/Tissue Harvest Lysis 2. Lysis (Critical: Add Phosphatase & Protease Inhibitors) CellHarvest->Lysis Keep Cold Clarification 3. Lysate Clarification (Centrifugation) Lysis->Clarification Enrichment 4. Phosphoprotein Enrichment (e.g., IMAC, TiO2) Clarification->Enrichment Check for incompatible reagents (EDTA, DTT) Wash 5. Wash Steps (Remove Nonspecific Binders) Enrichment->Wash Elution 6. Elution Wash->Elution Analysis 7. Analysis (SDS-PAGE, WB, Mass Spec) Elution->Analysis T1 Dephosphorylation T1->Lysis T2 Degradation T2->Lysis T3 Poor Binding T3->Enrichment T4 Sample Loss T4->Elution G start Low Yield After IMAC Elution check_lysate Is phosphoprotein present in pre-enrichment lysate? start->check_lysate check_flowthrough Is phosphoprotein present in flow-through/wash? check_lysate->check_flowthrough Yes res_lysis Issue is upstream: - Inefficient lysis - Dephosphorylation - Degradation check_lysate->res_lysis No check_reagents Does lysate contain EDTA, EGTA, or DTT? check_flowthrough->check_reagents Yes res_elution Issue is with elution: - Optimize elution buffer - Increase incubation time check_flowthrough->res_elution No check_ph Is sample pH < 3.5 in binding buffer? check_reagents->check_ph No res_desalt Solution: Desalt sample to remove incompatible reagents before loading. check_reagents->res_desalt Yes check_load Was column overloaded with total protein? check_ph->check_load Yes res_adjust_ph Solution: Adjust pH with TFA or Acetic Acid. check_ph->res_adjust_ph No res_reduce_load Solution: Reduce total protein loaded or use more resin. check_load->res_reduce_load Yes check_load->res_elution No

References

stability of dl-O-Phosphoserine in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dl-O-Phosphoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a phosphorylated derivative of the amino acid serine. It exists as a racemic mixture of D- and L-isomers. In research, it is commonly used as a substrate for phosphatases, a competitive inhibitor of serine racemase, and a component in cell culture media for studies involving protein phosphorylation and signaling pathways.[1]

Q2: What are the recommended storage conditions for this compound powder and aqueous stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, storage at 4°C under nitrogen is recommended. Once dissolved in a solvent such as water, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1] Some suppliers suggest that aqueous solutions can be stored at -80°C for up to two years.

Q3: How stable is this compound in aqueous solutions at different pH and temperatures?

A3: The stability of the phosphoester bond in this compound is influenced by both pH and temperature. While specific degradation kinetics for free this compound in solution are not extensively documented in readily available literature, general principles for phosphate esters apply. The hydrolysis of phosphate monoester dianions is known to be accelerated significantly with increasing temperature. For instance, the rate of hydrolysis can increase by several orders of magnitude when the temperature is raised from 25°C to 100°C. The decomposition of phosphoserine has been observed to follow first-order kinetics and is faster than that of phosphothreonine under acidic hydrolysis conditions.[2] It is recommended to prepare fresh solutions for critical experiments and to store stock solutions at low temperatures to minimize degradation.

Q4: What are the primary degradation products of this compound in aqueous solutions?

A4: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the phosphoester bond, which yields serine and inorganic phosphate.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell culture experiments.
  • Potential Cause 1: Degradation of this compound in media.

    • Troubleshooting Step: Prepare fresh cell culture media supplemented with this compound for each experiment. Avoid storing supplemented media for extended periods, even at 4°C. If long-term storage is necessary, filter-sterilize and store at -20°C, and perform a small-scale pilot experiment to ensure efficacy before use in a large-scale study.

  • Potential Cause 2: Presence of phosphatases in serum-containing media.

    • Troubleshooting Step: If using fetal bovine serum (FBS) or other serum supplements, be aware that they contain phosphatases that can dephosphorylate O-Phosphoserine. Consider heat-inactivating the serum or using a serum-free media formulation if maintaining the phosphorylated state is critical. The inclusion of phosphatase inhibitors in the culture medium can also be explored, but their potential effects on cell health and the experiment must be carefully evaluated.

  • Potential Cause 3: Incorrect concentration or preparation of the working solution.

    • Troubleshooting Step: Double-check all calculations for the preparation of your working solution from the stock. Ensure the stock solution was brought to room temperature and properly mixed before dilution. For aqueous stock solutions, it is advisable to filter-sterilize (0.22 µm filter) before adding to sterile cell culture media.[1]

Issue 2: High background or no signal in enzyme assays (e.g., kinase or phosphatase assays).
  • Potential Cause 1: Contamination of this compound with inorganic phosphate.

    • Troubleshooting Step: If using this compound as a substrate in a phosphatase assay where phosphate release is measured, any contaminating phosphate will lead to high background. Use a high-purity grade of this compound. Consider running a control reaction without the enzyme to measure the background phosphate level in your substrate solution.

  • Potential Cause 2: Inhibition of the enzyme by the product.

    • Troubleshooting Step: In some enzymatic reactions, the product (e.g., serine or phosphate) can act as an inhibitor. Monitor the reaction progress over time to ensure initial rates are being measured before product inhibition becomes significant.

  • Potential Cause 3: Suboptimal assay conditions.

    • Troubleshooting Step: Ensure the pH, temperature, and buffer composition of your assay are optimal for the enzyme being studied. The stability and charge state of this compound can be pH-dependent, which may affect its interaction with the enzyme.

Quantitative Data Summary

ParameterConditionValue/ObservationCitation
Storage (Solid Form) 4°C, under nitrogenRecommended for long-term stability[1]
Storage (Aqueous Stock Solution) -20°CStable for up to 1 month[1]
-80°CStable for up to 6 months to 2 years[1]
Degradation Kinetics Acid Hydrolysis (6N HCl, 110°C)Follows first-order kinetics. Decomposition is 2-4 fold faster than for phosphothreonine.[2]
Temperature EffectThe rate of hydrolysis of phosphate monoester dianions increases by ~10,000,000-fold from 25°C to 100°C.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container inside a laminar flow hood.

  • Dissolving: Add sterile, nuclease-free water to the powder to achieve a final concentration of 100 mM. Gentle warming and vortexing can aid in dissolution.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Phosphatase Assay using this compound

This protocol is a general guideline for a colorimetric assay measuring phosphate release, such as the Malachite Green assay.

  • Reagent Preparation:

    • Prepare a reaction buffer optimal for the specific phosphatase being assayed (e.g., 50 mM Tris-HCl, pH 7.5, with required metal ions like MgCl₂).

    • Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

    • Prepare a series of phosphate standards for the standard curve.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the phosphatase enzyme to the appropriate wells. Include a no-enzyme control.

    • Initiate the reaction by adding the this compound substrate. The final concentration should be optimized for the specific enzyme.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate for 10-15 minutes at room temperature to allow for color development.

    • Measure the absorbance at the recommended wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the experimental wells.

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the phosphatase activity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in sterile water weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot and store at -80°C filter->aliquot thaw Thaw aliquot aliquot->thaw Use in Experiment dilute Dilute to working concentration thaw->dilute add_to_exp Add to experiment (e.g., cell culture, enzyme assay) dilute->add_to_exp

Experimental workflow for preparing and using this compound solutions.

serine_biosynthesis 3_PG 3-Phosphoglycerate (from Glycolysis) PHP 3-Phosphohydroxypyruvate 3_PG->PHP PHGDH (Phosphoglycerate dehydrogenase) P_Ser O-Phosphoserine PHP->P_Ser PSAT1 (Phosphoserine aminotransferase) Ser Serine P_Ser->Ser PSPH (Phosphoserine phosphatase)

The phosphorylated pathway of serine biosynthesis.

serine_racemase_inhibition cluster_pathway Serine Racemase Activity L_Ser L-Serine Ser_Rac Serine Racemase L_Ser->Ser_Rac D_Ser D-Serine Ser_Rac->D_Ser O_P_Ser This compound O_P_Ser->Ser_Rac Competitive Inhibition

Mechanism of serine racemase inhibition by this compound.

References

Technical Support Center: dl-O-Phosphoserine Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dl-O-Phosphoserine in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

This compound is a racemic mixture containing both the D- and L-isomers of the amino acid serine that has been phosphorylated on its side chain. In kinase assays, it can serve as a generic substrate for a variety of serine/threonine kinases. Its small size allows it to access the catalytic site of many kinases, making it a useful tool for general kinase activity screening or for studying kinases where the native substrate has not been identified.

Q2: I am using this compound as a substrate and observing a lower than expected signal. What could be the reason?

A primary consideration when using a racemic mixture like this compound is the stereoselectivity of the kinase. Protein kinases are highly stereospecific and typically only phosphorylate L-amino acid residues.[1][2] This means that only the L-O-Phosphoserine component of your dl-racemic mixture is acting as a substrate, effectively halving your potential signal output from the start. The D-isomer is not a viable substrate for most kinases.[2]

Q3: Could the D-isomer in my this compound substrate be inhibiting my kinase?

While the D-isomer is not a substrate, there is a possibility that it could act as a competitive or non-competitive inhibitor by binding to the kinase's active site or an allosteric site. This would further reduce the observed kinase activity. If you suspect inhibition by the D-isomer, it would be beneficial to compare the results with an assay using only L-O-Phosphoserine if available.

Q4: What are the key parameters to optimize in a this compound based kinase assay?

As with any kinase assay, several parameters should be optimized to ensure reliable and reproducible results. These include:

  • Enzyme Concentration: The amount of kinase should be titrated to ensure the reaction is in the linear range.

  • Substrate Concentration (this compound): The concentration should be optimized to be near the Michaelis-Menten constant (Km) for sensitive inhibitor screening.

  • ATP Concentration: The ATP concentration will directly impact the apparent potency (IC50) of ATP-competitive inhibitors.[3] Assays are often performed at the ATP Km value.[3]

  • Incubation Time and Temperature: These should be optimized to ensure sufficient product formation without denaturing the enzyme.

  • Buffer Conditions: pH, ionic strength, and the presence of co-factors like Mg²⁺ are critical for optimal kinase activity.

Troubleshooting Guide

This guide addresses common problems encountered during this compound based kinase assays in a question-and-answer format.

Problem 1: High background signal in my no-enzyme control wells.

  • Possible Cause: Contamination of reagents with ATP or other signal-generating molecules.

    • Solution: Use high-purity reagents and dedicated, sterile pipette tips. Prepare fresh buffers and ATP solutions.

  • Possible Cause: Non-specific binding of detection antibodies (if used).

    • Solution: Increase the concentration of blocking agents like BSA in your assay buffer. Ensure that the blocking agent is not milk-based if using phospho-specific antibodies, as milk contains phosphoproteins.

  • Possible Cause: Autophosphorylation of the kinase.

    • Solution: If the kinase is known to autophosphorylate, this will contribute to the background. This activity should be characterized and subtracted from the total signal.

Problem 2: Low signal or no detectable kinase activity.

  • Possible Cause: Inactive enzyme.

    • Solution: Verify the activity of your kinase with a known, validated substrate. Ensure proper storage and handling of the enzyme to avoid degradation.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Re-optimize the concentrations of this compound, ATP, and the kinase itself. Refer to the data tables below for typical concentration ranges. Verify that the buffer pH and co-factor concentrations are correct.

  • Possible Cause: Only 50% of the substrate (the L-isomer) is being utilized.

    • Solution: Double the concentration of this compound in your optimization experiments to ensure the L-isomer is not the limiting reagent. Be aware that this also increases the concentration of the potentially inhibitory D-isomer.

  • Possible Cause: Phosphatase contamination in the enzyme preparation.

    • Solution: Include phosphatase inhibitors (e.g., sodium orthovanadate, okadaic acid) in your reaction buffer.

Problem 3: High variability between replicate wells.

  • Possible Cause: Pipetting errors or inaccurate liquid handling.

    • Solution: Calibrate your pipettes regularly. For small volumes, use positive displacement pipettes or reverse pipetting techniques. Ensure thorough mixing of reagents.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment and reduce evaporation.

  • Possible Cause: Inconsistent temperature across the plate during incubation.

    • Solution: Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator or water bath.

Data Presentation: Typical Kinase Assay Component Concentrations

The following table provides a summary of typical concentration ranges for key components in a kinase assay. Note that these are starting points, and optimal concentrations should be determined empirically for each specific kinase and substrate pair.

ComponentTypical Concentration RangeKey Considerations
Kinase 1 - 100 ng/wellTitrate to ensure the reaction is in the linear range.
This compound 10 µM - 1 mMStart with a concentration around the expected Km. Remember only the L-isomer is active.
ATP 1 µM - 1 mMUse a concentration near the Km for the kinase for inhibitor studies.[3]
MgCl₂ 5 - 20 mMEssential co-factor for most kinases.
DTT 0.5 - 2 mMReducing agent to maintain enzyme stability.
BSA 0.1 - 1 mg/mLReduces non-specific binding to plates and stabilizes the enzyme.
HEPES or Tris-HCl 20 - 50 mMBuffering agent to maintain optimal pH.
pH 7.0 - 8.0Most kinases have a neutral to slightly alkaline pH optimum.

Experimental Protocols

Detailed Methodology for a Generic this compound Based Kinase Assay (e.g., using a luminescence-based ATP depletion assay)

This protocol is a general guideline and should be optimized for your specific kinase.

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.

  • Kinase Stock Solution: Prepare a concentrated stock of your kinase in a suitable storage buffer.

  • This compound Stock Solution: Prepare a 10X stock solution in deionized water.

  • ATP Stock Solution: Prepare a 10X stock solution in deionized water.

  • Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Kinase-Glo®).

2. Assay Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, this compound, and the kinase enzyme.

  • Dispense Master Mix: Add the master mix to the wells of a microplate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. For inhibitor studies, add the inhibitor before the ATP. Include appropriate controls (no enzyme, no substrate, no ATP).

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized duration (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent to each well. This will stop the kinase reaction and initiate the signal generation (e.g., luminescence).

  • Read Plate: Read the plate on a suitable plate reader (e.g., luminometer).

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all other readings.

  • Calculate the percentage of ATP consumed or the amount of product formed.

  • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Kinase Buffer mix Prepare and Dispense Master Mix prep_buffer->mix prep_kinase Prepare Kinase Stock prep_kinase->mix prep_substrate Prepare this compound Stock prep_substrate->mix prep_atp Prepare ATP Stock initiate Initiate Reaction with ATP prep_atp->initiate mix->initiate incubate Incubate at Optimal Temperature initiate->incubate detect Add Detection Reagent incubate->detect read Read Plate detect->read calculate Calculate Activity/Inhibition read->calculate plot Plot Data and Determine IC50 calculate->plot troubleshooting_tree cluster_low_signal Low Signal / No Activity cluster_high_bg High Background cluster_high_var High Variability start Problem Encountered q1 Is the enzyme active? start->q1 q3 Is there signal in no-enzyme control? start->q3 q4 Are pipetting techniques consistent? start->q4 a1_yes Check Assay Conditions (Substrate, ATP, Buffer) q1->a1_yes Yes a1_no Validate Enzyme with Known Substrate q1->a1_no No q2 Is substrate concentration optimized considering only 50% is the L-isomer? a1_yes->q2 a2_yes Check for Phosphatase Contamination q2->a2_yes Yes a2_no Increase Substrate Concentration q2->a2_no No a3_yes Check Reagent Purity and for ATP Contamination q3->a3_yes Yes a3_no Consider Autophosphorylation q3->a3_no No a4_yes Check for Plate Edge Effects and Temperature Gradients q4->a4_yes Yes a4_no Calibrate Pipettes and Use Proper Technique q4->a4_no No signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits & Phosphorylates ras Ras adaptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates (Ser/Thr) erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factor Transcription Factor erk->transcription_factor Phosphorylates (Ser/Thr) gene_expression Gene Expression transcription_factor->gene_expression Regulates

References

optimizing buffer conditions for experiments with dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving dl-O-Phosphoserine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored? A1: this compound is a phosphorylated derivative of the amino acid serine, existing as a racemic mixture of D and L isomers.[1][2] It is a normal metabolite found in human biofluids.[3] For long-term storage, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[2]

Q2: How can I improve the solubility of this compound in my buffer? A2: this compound has a predicted water solubility of 19.9 g/L.[1] If you encounter solubility issues, you can gently heat the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Always ensure the pH of your buffer is compatible with the compound's stability.

Q3: What are the key enzymes that interact with O-Phosphoserine? A3: The primary enzyme that dephosphorylates O-Phosphoserine is Phosphoserine Phosphatase (PSP) , which catalyzes its hydrolysis to L-serine and inorganic phosphate.[4][5] This is the final step in the de novo biosynthesis of L-serine.[5] O-Phospho-L-serine can also act as a competitive inhibitor of serine racemase , an enzyme that produces D-serine.[3]

Q4: Which divalent cations are important for enzymes that metabolize phosphoserine? A4: The activity of phosphoserine phosphatase (PSP) is often dependent on magnesium. Elevated phosphoserine levels in biological samples can sometimes indicate a functional lack of magnesium.[6] Conversely, calcium has been shown to inhibit the magnesium-dependent human phosphoserine phosphatase.[6] Therefore, the concentration of Mg²⁺ and the absence of interfering cations like Ca²⁺ are critical for optimal enzyme activity.[6][7]

Troubleshooting Guide

Issue 1: Low or No Phosphatase Activity

  • Question: I am performing a phosphatase assay with this compound as a substrate, but I'm observing very low or no activity. What could be the cause?

  • Answer:

    • Missing Cofactors: Ensure your buffer contains the necessary divalent cations. Phosphoserine phosphatase is typically a magnesium-dependent enzyme.[6][7] Add MgCl₂ to your reaction buffer (a concentration of 1-5 mM is a common starting point).

    • Incorrect pH: The optimal pH for phosphatase activity can be specific. For example, one study on Bombyx mori phosphoserine phosphatase found an optimal pH of 7.0.[7] Verify that your buffer's pH is suitable for your specific enzyme.

    • Presence of Inhibitors: Inorganic phosphate (Pi), a product of the reaction, can cause feedback inhibition of phosphoserine phosphatase.[4] L-serine, the other product, is also a known inhibitor.[5] Additionally, calcium ions can inhibit Mg²⁺-dependent PSP activity.[6] Ensure your reagents are free from contaminating phosphate and calcium.

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles. Always thaw enzymes on ice and store them in appropriate stabilizing buffers, often containing glycerol.[8]

Issue 2: High Background Signal in Malachite Green Assay

  • Question: My malachite green assay for phosphate detection shows a high background, even in my "no enzyme" control wells. How can I fix this?

  • Answer:

    • Phosphate Contamination: The most common cause is phosphate contamination in your reagents (buffer, substrate, or glassware). Use phosphate-free water and reagents to prepare all solutions.

    • Substrate Instability: this compound can undergo slow, spontaneous hydrolysis, releasing free phosphate, especially at non-optimal pH or elevated temperatures. Prepare the substrate solution fresh for each experiment.

    • Reagent Issues: The malachite green reagent itself can be a source of background if prepared incorrectly or stored for too long. Ensure it is properly prepared and filtered. The reagent also stops the enzymatic reaction.[4][5]

Issue 3: Inconsistent or Irreproducible Results

  • Question: My experimental results with this compound are highly variable. What steps can I take to improve reproducibility?

  • Answer:

    • Temperature Control: Enzyme kinetics are highly sensitive to temperature. Pre-incubate all your reaction components at the desired experimental temperature (e.g., 37°C) before initiating the reaction.[4][7]

    • Precise Reagent Preparation: As a competitive inhibitor of some enzymes, the concentration of this compound is critical.[3] Prepare stock solutions carefully and use precise pipetting techniques. For long-term use, aliquot and freeze stock solutions to ensure concentration consistency between experiments.[2]

    • Buffer Optimization: The stability and activity of both the enzyme and substrate can be influenced by buffer components, ionic strength, and pH.[9][10] Once you find a suitable buffer system, be consistent in its preparation for all related experiments.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₈NO₆P[11]
Molecular Weight185.07 g/mol [11]
Predicted Water Solubility19.9 g/L[1]
pKa (Strongest Acidic)1.2[1]
pKa (Strongest Basic)9.39

Table 2: Example Buffer Components for Phosphoserine-Related Assays

Assay TypeKey Buffer ComponentsTypical pHDivalent CationsSource
Phosphoserine Phosphatase AssayTris, Imidazole, or similar7.0 - 7.5MgCl₂ (required)[7][12][13]
AGC Kinase AssayTris-HCl7.5MgCl₂[14]
Neuronal Nitric Oxide SynthaseTris7.4CaCl₂[12]

Experimental Protocols

Protocol: Discontinuous Phosphatase Assay using Malachite Green

This protocol describes a method to measure the activity of a phosphoserine phosphatase (PSP) by quantifying the release of inorganic phosphate (Pi) from this compound.

Materials:

  • This compound

  • Purified Phosphoserine Phosphatase (PSP) enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂

  • Malachite Green Reagent (prepared according to manufacturer instructions or literature)

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well microplate

Procedure:

  • Prepare Standard Curve: Create a series of phosphate standards (e.g., 0 to 100 µM) in the Assay Buffer.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For each reaction, add:

    • Assay Buffer

    • This compound (e.g., final concentration of 20 µM to 600 µM).[4]

    • Include "No Enzyme" controls containing only buffer and substrate.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.[4]

  • Initiate Reaction: Start the reaction by adding the PSP enzyme to each well (except the "No Enzyme" and standard curve wells). Mix gently.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent is acidic and will stop the enzyme activity.[4][5]

  • Color Development: Allow the plate to incubate at room temperature for 15-30 minutes for color development.[4]

  • Measure Absorbance: Read the absorbance at approximately 620 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the "No Enzyme" control from your sample readings. Calculate the concentration of phosphate released using the standard curve. Determine the specific activity of the enzyme.

Diagrams

experimental_workflow prep 1. Reagent Prep (Buffer, Substrate, Enzyme) setup 2. Reaction Setup (96-well plate) prep->setup pre_incubate 3. Pre-incubation (37°C) setup->pre_incubate start 4. Initiate Reaction (Add Enzyme) pre_incubate->start incubate 5. Incubate (15-30 min @ 37°C) start->incubate stop 6. Stop Reaction (Add Malachite Green) incubate->stop read 7. Read Absorbance (~620 nm) stop->read analyze 8. Data Analysis (Calculate Activity) read->analyze

Caption: Workflow for a discontinuous phosphatase assay.

metabolic_pathway glycolysis Glycolysis Intermediate enzyme1 Phosphoserine Aminotransferase glycolysis->enzyme1 phosphoserine This compound enzyme2 Phosphoserine Phosphatase (PSP) phosphoserine->enzyme2 serine L-Serine enzyme1->phosphoserine Biosynthesis enzyme2->serine Dephosphorylation

Caption: Simplified metabolic pathway involving this compound.

troubleshooting_logic start Problem: Low Phosphatase Activity q1 Is Mg²⁺ in the buffer? start->q1 a1_yes Check Buffer pH (Optimal ~7.0-7.5?) q1->a1_yes Yes a1_no Solution: Add 1-5 mM MgCl₂ q1->a1_no No q2 Is pH optimal? a1_yes->q2 a2_no Solution: Adjust buffer pH q2->a2_no No q3 Check for inhibitors (e.g., Ca²⁺, excess Pi) q2->q3 Yes q4 Verify enzyme integrity (Storage, freeze/thaw) q3->q4

Caption: Troubleshooting logic for low phosphatase activity.

References

Technical Support Center: Purification of Proteins Containing dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of proteins containing dl-O-Phosphoserine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins containing O-Phosphoserine?

The main difficulties in purifying phosphoserine-containing proteins are their low abundance in cells, the instability of the phosphate group due to endogenous phosphatases, and challenges in their detection and analysis.[1][2][3] Protein phosphorylation is a dynamic and reversible process, meaning the phosphate group can be removed by phosphatases released during cell lysis.[4][5][6] This necessitates the use of specific inhibitors to preserve the protein's phosphorylation state.[4][5][6]

Q2: Does the "dl-" in this compound introduce unique purification challenges?

The "dl-" prefix indicates a racemic mixture of D- and L-isomers of O-Phosphoserine. In biological systems, protein phosphorylation predominantly occurs on L-serine residues.[7] From a purification perspective, the primary challenges are driven by the negatively charged phosphate group, which will be the same for both D- and L-isomers. Therefore, the purification strategies for proteins containing either isomer are largely identical. However, it's important to be aware that some analytical techniques can differentiate between stereoisomers, and certain chemical treatments, like beta-elimination used for analysis, can lead to racemization.[8]

Q3: How can I prevent the dephosphorylation of my protein during purification?

The most critical step is the inhibition of endogenous phosphatases, which are enzymes that remove phosphate groups.[4][5] This is achieved by adding phosphatase inhibitors to your lysis and purification buffers.[4][5] It is also recommended to work at low temperatures (e.g., 4°C) to reduce enzymatic activity.[6]

Q4: What types of phosphatase inhibitors are available, and which should I use?

Phosphatase inhibitors can be broadly categorized into those that target serine/threonine phosphatases and those that target tyrosine phosphatases.[5][9] For O-Phosphoserine, inhibitors of serine/threonine phosphatases are essential.[5] Often, a cocktail of different inhibitors is used to ensure broad coverage.[5][6][10]

Q5: How should I store my purified phosphoprotein?

Once purified, it is crucial to store the protein in a buffer that maintains its stability and phosphorylation state. This typically includes the continued presence of phosphatase inhibitors. For long-term storage, freezing at -80°C is recommended.[3]

Troubleshooting Guides

Problem 1: Low yield of the phosphorylated protein.

Possible Cause Suggested Solution
Inefficient cell lysis Optimize your lysis protocol to ensure complete cell disruption and release of the target protein. Consider mechanical disruption methods like sonication or homogenization in addition to detergents.
Loss of phosphorylation Ensure that a fresh and effective cocktail of phosphatase and protease inhibitors is added to all your buffers immediately before use.[5][6] Perform all purification steps at 4°C to minimize enzymatic activity.[6]
Poor binding to affinity resin The phosphorylation site may be sterically hindered. Consider using a denaturing purification protocol to expose the phosphate group. Also, ensure your buffer conditions (pH, salt concentration) are optimal for the chosen affinity resin.
Protein degradation In addition to phosphatase inhibitors, use a broad-spectrum protease inhibitor cocktail to prevent proteolytic degradation of your target protein.[6][10]

Problem 2: Contamination with non-phosphorylated proteins.

Possible Cause Suggested Solution
Non-specific binding to the affinity resin Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration or including a low concentration of a mild detergent in the wash buffer. For IMAC, a low concentration of imidazole in the wash buffer can help reduce non-specific binding.[11]
Sub-optimal affinity chromatography Optimize the elution conditions. A gradient elution, rather than a step elution, can often provide better separation of your target protein from contaminants.
Co-purification of interacting proteins If your protein is part of a complex, you may co-purify its binding partners. Consider using a more stringent wash buffer or a secondary purification step like size-exclusion or ion-exchange chromatography.

Problem 3: Difficulty in detecting the purified phosphoprotein.

Possible Cause Suggested Solution
Low protein concentration Concentrate your purified protein sample using methods like ultrafiltration.
Insensitive detection method Use a detection method specifically for phosphorylated proteins. Phos-tag™ SDS-PAGE can separate phosphorylated from non-phosphorylated forms, and specific stains can then be used.[12][13][14] Western blotting with a phospho-specific antibody is also a highly sensitive method.
Antibody issues (for Western blotting) Ensure you are using a high-quality antibody that is specific for the phosphorylated form of your protein. Optimize antibody concentrations and incubation times.

Quantitative Data

Table 1: Common Serine/Threonine Phosphatase Inhibitors and Their Working Concentrations.

InhibitorTargetTypical Working Concentration
Sodium Fluoride Serine/Threonine Phosphatases, Acid Phosphatases1 - 20 mM
Sodium Pyrophosphate Serine/Threonine Phosphatases1 - 100 mM
β-Glycerophosphate Serine/Threonine Phosphatases1 - 100 mM
Okadaic Acid PP1 and PP2A1 nM - 1 µM
Microcystin-LR PP1 and PP2A1 - 10 µM

Data compiled from various sources, including Creative Proteomics and Thermo Fisher Scientific.[5][15]

Table 2: Comparison of Immobilized Metal Affinity Chromatography (IMAC) Resins.

Resin TypeChelating LigandMetal IonBinding Capacity (for His-tagged proteins)Key Features
Profinity™ IMAC Iminodiacetic acid (IDA)Ni²⁺>15 mg/mLHigh flow rates, good for large proteins.[16][17]
TALON® PMAC Nitrilotriacetic acid (NTA)Co²⁺~400 µg/mL suspension (magnetic beads)High specificity, low metal ion leaching.
Ni-NTA Agarose Nitrilotriacetic acid (NTA)Ni²⁺Up to 50 mg/mLHigh binding capacity, widely used.
Phosphoprotein Enrichment Kit Proprietary IMAC resin-~4 mg/columnOptimized for phosphoprotein enrichment.[2]

Binding capacities can vary depending on the specific protein and experimental conditions.[11][18]

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol provides a general workflow for the enrichment of phosphopeptides from a complex protein digest for downstream analysis like mass spectrometry.

Materials:

  • IMAC beads (e.g., Fe³⁺-NTA or Ga³⁺-NTA)

  • IMAC Loading/Wash Buffer: 0.1% Trifluoroacetic acid (TFA), 50% Acetonitrile (ACN)

  • IMAC Elution Buffer: 50mM K₂HPO₄/NH₄OH, pH 10.0

  • C18 ZipTips for desalting

  • Protein digest sample

Procedure:

  • Bead Preparation:

    • Transfer an appropriate amount of IMAC bead slurry to a microcentrifuge tube.

    • Wash the beads twice with 50 µL of IMAC Loading/Wash Buffer.

    • Resuspend the beads in 40 µL of IMAC Loading/Wash Buffer.[19]

  • Sample Incubation:

    • Add the protein digest sample to the resuspended beads.

    • Incubate for 30-60 minutes at room temperature with vigorous shaking to allow binding of phosphopeptides.[19][20]

  • Washing:

    • Centrifuge the tube to pellet the beads and remove the supernatant (this is the flow-through containing non-phosphorylated peptides).

    • Wash the beads three times with 120 µL of IMAC Loading/Wash Buffer to remove non-specifically bound peptides.[20]

  • Elution:

    • Elute the bound phosphopeptides by incubating the beads with 40 µL of IMAC Elution Buffer for 5 minutes. Repeat this step twice and combine the eluates.[20]

    • Immediately neutralize the pH of the eluate by adding 40 µL of 10% Formic Acid (FA).[20]

  • Desalting:

    • Dry the sample using a vacuum centrifuge.

    • Resuspend the sample in 20 µL of 1% FA / 5% ACN.

    • Desalt the phosphopeptides using a C18 ZipTip according to the manufacturer's instructions.[20] The sample is now ready for mass spectrometry analysis.

Protocol 2: Phos-tag™ SDS-PAGE for Separation of Phosphorylated Proteins

This protocol describes the preparation and running of a Phos-tag™ acrylamide gel for separating phosphorylated and non-phosphorylated protein isoforms.

Materials:

  • Standard SDS-PAGE gel casting equipment

  • Acrylamide/Bis-acrylamide solution

  • Resolving gel buffer (e.g., Tris-HCl, pH 8.8)

  • Stacking gel buffer (e.g., Tris-HCl, pH 6.8)

  • Phos-tag™ Acrylamide stock solution

  • MnCl₂ or ZnCl₂ stock solution

  • Ammonium persulfate (APS)

  • TEMED

  • SDS-PAGE running buffer

  • Protein samples

Procedure:

  • Prepare the Resolving Gel:

    • In a tube, mix the acrylamide/bis-acrylamide solution, resolving gel buffer, and water.

    • Add the desired amount of Phos-tag™ Acrylamide and the corresponding metal ion (MnCl₂ or ZnCl₂) solution. The final concentration of Phos-tag™ typically ranges from 20 to 100 µM.[14]

    • Initiate polymerization by adding APS and TEMED.

    • Immediately pour the gel between the glass plates and allow it to polymerize.

  • Prepare the Stacking Gel:

    • Prepare a standard stacking gel mixture without Phos-tag™ and pour it on top of the polymerized resolving gel. Insert the comb and allow it to polymerize.

  • Sample Preparation and Electrophoresis:

    • Prepare your protein samples in standard SDS-PAGE sample buffer and heat as usual.

    • Assemble the gel in the electrophoresis apparatus and fill the chambers with running buffer.

    • Load the samples into the wells.

    • Run the gel at a constant voltage until the dye front reaches the bottom. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.[14]

  • Post-Electrophoresis Processing:

    • After electrophoresis, it is recommended to wash the gel with a transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with subsequent antibody binding in Western blotting.[14]

    • Proceed with standard Coomassie staining, silver staining, or Western blotting for detection.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Purification Purification cluster_Analysis Analysis & Validation Cell_Culture Cell Culture/ Tissue Sample Lysis Cell Lysis with Protease & Phosphatase Inhibitors Cell_Culture->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., IMAC, Phos-tag Agarose) Clarification->Affinity_Chromatography Wash Wash Steps Affinity_Chromatography->Wash Elution Elution of Phosphoprotein Wash->Elution Phos_tag_PAGE Phos-tag SDS-PAGE Elution->Phos_tag_PAGE Western_Blot Western Blot with Phospho-specific Antibody Elution->Western_Blot Mass_Spec Mass Spectrometry Elution->Mass_Spec

Caption: General experimental workflow for the purification and analysis of phosphoserine-containing proteins.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS activates Ras Ras Grb2_SOS->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors phosphorylates (Ser/Thr) Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway, highlighting key phosphorylation steps.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Shc Shc Dimerization->Shc phosphorylates PI3K PI3K Dimerization->PI3K activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras_MAPK Ras-MAPK Pathway SOS->Ras_MAPK Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes

Caption: Overview of the EGF/EGFR signaling cascade, a key pathway involving protein phosphorylation.

References

Technical Support Center: Optimization of Mass Spectrometry for O-Phosphoserine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mass spectrometry (MS) for O-Phosphoserine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting O-Phosphoserine-containing peptides by mass spectrometry?

A1: The analysis of phosphopeptides, including those with O-Phosphoserine, presents several challenges. These include the low abundance of phosphopeptides and the substoichiometric nature of phosphorylation in biological samples.[1][2] Phosphopeptides often exhibit poor ionization efficiency in positive ion mode mass spectrometry.[1][3] Furthermore, the phosphoester bond on serine and threonine residues is labile and can easily fragment during collision-induced dissociation (CID), leading to a characteristic neutral loss of phosphoric acid (98 Da).[2][4][5] This neutral loss can dominate the MS/MS spectrum, resulting in poor fragmentation of the peptide backbone and making it difficult to determine the peptide sequence and the exact location of the phosphorylation site.[2][3][5][6]

Q2: Why is enrichment of phosphopeptides necessary before MS analysis?

A2: Enrichment is a critical step in phosphoproteomics due to the low stoichiometry of most phosphorylation events and the suppression of phosphopeptide signals by non-phosphorylated peptides in complex mixtures.[7] Successful enrichment increases the concentration of phosphopeptides relative to their unmodified counterparts, which enhances their detection by mass spectrometry.[7][8] Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC), Titanium Dioxide (TiO2) affinity chromatography, and Strong Cation Exchange (SCX) chromatography.[6][9]

Q3: What is neutral loss in the context of phosphoserine analysis, and how can it be addressed?

A3: Neutral loss refers to the facile loss of phosphoric acid (H3PO4, 98 Da) from phosphoserine (pSer) and phosphothreonine (pThr) residues during collision-induced dissociation (CID) in the mass spectrometer.[5][10][11] This can result in a dominant peak in the MS/MS spectrum corresponding to the precursor ion minus 98 Da, with limited other fragment ions, which complicates peptide identification and phosphorylation site localization.[2][5][6] To address this, alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can be used, as they tend to preserve the phosphate group on the peptide backbone.[4][9] Additionally, multistage fragmentation (MS3) can be employed, where the neutral loss ion is isolated and further fragmented to generate sequence-informative ions.[4][6][11]

Q4: Can chemical derivatization improve the detection of O-Phosphoserine?

A4: Yes, chemical derivatization can significantly enhance the detection of phosphoserine-containing peptides. One common method is β-elimination followed by Michael addition.[12][13] This process replaces the negatively charged phosphate group with a moiety that improves ionization efficiency and fragmentation. For instance, substituting the phosphate group with a positively charged S-ethylpyridyl group can greatly improve the ionization of the modified peptides in MALDI MS.[12][13] This modification can also introduce a unique fragment ion that can be used for precursor ion scanning to improve sensitivity and selectivity.[12] Another approach involves reacting the beta-eliminated phosphoserine with cystamine to produce an aminoethylcysteine.[6]

Troubleshooting Guides

Issue 1: Low or no phosphopeptide signal detected in the mass spectrometer.

Possible Cause Suggested Solution
Incomplete phosphatase inhibition during cell lysis. Ensure that phosphatase inhibitors are fresh and used at the recommended concentration during sample preparation to prevent the loss of phosphate groups.
Inefficient phosphopeptide enrichment. Optimize the enrichment protocol. For TiO2, ensure the loading buffer contains an appropriate organic solvent concentration and acidic modifier. For IMAC, ensure the metal ions are properly charged on the resin. Consider using a combination of enrichment methods, such as SCX followed by TiO2 or IMAC.[6][9]
Loss of phosphopeptides during sample preparation. Phosphopeptides can adhere to surfaces. Use low-binding tubes and pipette tips throughout the workflow. Also, be aware that some sequences near phosphorylation sites can be very hydrophilic, leading to selective loss during standard sample preparation.[14]
Suppressed ionization of phosphopeptides. The presence of a high abundance of non-phosphorylated peptides can suppress the ionization of phosphopeptides.[14] Ensure that the enrichment step is effective. Chemical derivatization can also be employed to improve ionization efficiency.[12][13]
Inadequate starting material. Phosphorylation is often substoichiometric, requiring a sufficient amount of starting material for successful enrichment and detection.[1] It has been suggested that for some methods, starting with less than 5-20 mg of whole peptide digestion can result in poor yields.[1]

Issue 2: MS/MS spectra are dominated by neutral loss, preventing peptide identification and site localization.

Possible Cause Suggested Solution
Use of Collision-Induced Dissociation (CID) with ion trap instruments. Ion trap CID is known to produce significant neutral loss for phosphoserine-containing peptides.[2][15]
High proton mobility of the precursor ion. The extent of neutral loss is highly dependent on the proton mobility of the precursor ion.[11][16]
Inappropriate fragmentation method. For phosphopeptide analysis, consider using alternative fragmentation techniques that are less prone to inducing neutral loss.
Solution: Employ alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD), which is a beam-type CID, or Electron Transfer Dissociation (ETD).[4][9] ETD is particularly useful as it cleaves the peptide backbone while leaving the phosphate group intact.[4][9] If using CID, consider implementing an MS3 method where the neutral loss ion is isolated and further fragmented to generate sequencing ions.[4][6][11]

Issue 3: Incorrect phosphorylation site localization.

Possible Cause Suggested Solution
Poor quality MS/MS spectra. Low signal-to-noise or insufficient fragment ions can lead to ambiguous site assignment by search algorithms.
Gas-phase rearrangement of the phosphate group. Although reported to have limited impact, gas-phase rearrangement of the phosphate group to a nearby serine or threonine has been observed during ion trap CID.[17]
Solution: Improve the quality of MS/MS spectra by optimizing fragmentation energy and using high-resolution mass analyzers. Employ fragmentation methods like ETD that minimize phosphate group lability.[4][9] Utilize specialized software for phosphosite localization that calculates a probability score for each potential site.[15] Manual validation of spectra for key identifications is also recommended.

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Start with a proteolytically digested peptide mixture. Ensure the sample is acidified with an appropriate acid, such as trifluoroacetic acid (TFA).

  • Column Equilibration: Equilibrate the TiO2 column with a solution of 80% acetonitrile (ACN) and 0.1% TFA.

  • Sample Loading: Load the acidified peptide mixture onto the equilibrated TiO2 column. The acidic conditions and high organic solvent concentration will promote the binding of phosphopeptides to the TiO2 resin.

  • Washing: Wash the column extensively with the loading buffer to remove non-specifically bound, non-phosphorylated peptides. A subsequent wash with a lower concentration of ACN (e.g., 50%) containing 0.1% TFA can also be performed.

  • Elution: Elute the bound phosphopeptides from the TiO2 column using a basic solution. A common elution buffer is 1% ammonium hydroxide or a buffer at pH 10.5.

  • Post-Enrichment Cleanup: Acidify the eluted phosphopeptides with an acid like formic acid (FA) or TFA and desalt using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis MS Analysis cell_lysis Cell Lysis (with phosphatase inhibitors) protein_extraction Protein Extraction cell_lysis->protein_extraction digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->digestion enrichment TiO2 or IMAC Enrichment digestion->enrichment lc_ms LC-MS/MS Analysis (HCD or ETD) enrichment->lc_ms data_analysis Data Analysis (Site Localization) lc_ms->data_analysis

Caption: A typical experimental workflow for phosphoproteomic analysis.

troubleshooting_logic start Low Phosphopeptide Signal cause1 Phosphatase Activity? start->cause1 cause2 Enrichment Failure? start->cause2 cause3 Sample Loss? start->cause3 solution1 Add Fresh Inhibitors cause1->solution1 Yes solution2 Optimize Enrichment Protocol cause2->solution2 Yes solution3 Use Low-Binding Consumables cause3->solution3 Yes

Caption: A troubleshooting decision tree for low phosphopeptide signals.

References

troubleshooting signal-to-noise ratio in dl-O-Phosphoserine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dl-O-Phosphoserine assays and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it critical in this compound assays?

A1: The signal-to-noise ratio (S/N) is a crucial metric that quantifies the strength of the specific experimental signal (detection of this compound) relative to the background noise.[1] A high S/N ratio is essential for reliable and reproducible data, indicating that the observed signal is significantly above the baseline noise. Conversely, a low S/N ratio can obscure genuine biological findings, potentially leading to false negatives or inconclusive results.

Q2: What are the primary sources of high background noise in these assays?

A2: High background noise can stem from several factors, including:

  • Non-specific binding: Antibodies may bind to unintended molecules on the membrane or plate.

  • Contaminated reagents: Buffers, diluents, or substrate solutions can become contaminated with particles or interfering substances.[2]

  • Inadequate blocking: Incomplete blocking of non-specific binding sites on the membrane or plate can lead to increased background.[3]

  • Suboptimal antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.

  • Insufficient washing: Inadequate washing between steps can leave behind unbound antibodies and other reagents, contributing to background signal.[2]

Q3: How can I enhance the signal strength in my this compound assay?

A3: To improve your experimental signal, consider the following approaches:

  • Optimize antibody concentrations: Titrate your primary and secondary antibodies to identify the optimal concentrations that maximize the specific signal.[4]

  • Increase antigen amount: If the signal is weak, consider loading more protein on your gel for Western blotting or increasing the sample concentration in your ELISA.[4]

  • Use a sensitive detection system: For Western blotting, enhanced chemiluminescence (ECL) substrates can offer high sensitivity for detecting low-abundance proteins.[5] Fluorescent detection is another sensitive and quantitative option.[6]

  • Ensure sample integrity: Prevent dephosphorylation of your target protein by using fresh samples and consistently working on ice. It is also crucial to add phosphatase inhibitors to your lysis buffer.[5][7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound assays.

Issue 1: High Background

High background can mask your specific signal, making data interpretation difficult.

Troubleshooting Workflow for High Background

HighBackground start High Background Observed check_blocking Review Blocking Step start->check_blocking solution_blocking Optimize Blocking: - Use 3-5% BSA in TBST - Increase blocking time - Avoid milk/casein check_blocking->solution_blocking check_antibodies Evaluate Antibody Concentrations solution_antibodies Optimize Antibodies: - Titrate primary and secondary antibodies - Perform controls without primary antibody check_antibodies->solution_antibodies check_washing Assess Washing Protocol solution_washing Improve Washing: - Increase number of washes - Increase wash duration - Ensure complete removal of wash buffer check_washing->solution_washing check_reagents Inspect Reagents solution_reagents Use Fresh Reagents: - Prepare fresh buffers - Check for contamination in substrate check_reagents->solution_reagents solution_blocking->check_antibodies If issue persists solution_antibodies->check_washing If issue persists solution_washing->check_reagents If issue persists end Background Reduced solution_reagents->end Problem Resolved

Caption: A step-by-step guide to troubleshooting high background.

Quantitative Data for High Background Troubleshooting

ParameterStandard RecommendationTroubleshooting Action
Blocking Buffer 5% non-fat milk or BSA in TBSTFor phosphoproteins, use 3-5% BSA in TBST. Avoid milk as it contains casein, a phosphoprotein.[7][8][9][10][11][12]
Blocking Time 1 hour at room temperatureIncrease to 2 hours at room temperature or overnight at 4°C.[13]
Primary Antibody Dilution Varies by antibody (e.g., 1:500 - 1:1000)Perform a titration to determine the optimal dilution. Start with a more diluted antibody.[14][15]
Secondary Antibody Dilution Varies by antibody (e.g., 1:2000 - 1:10000)Titrate to find the lowest concentration that gives a good signal without high background.
Wash Steps 3 x 5 minutes with TBSTIncrease to 4-5 washes of 5-10 minutes each.
Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from sample preparation to detection.

Troubleshooting Workflow for Weak or No Signal

WeakSignal start Weak or No Signal check_sample Verify Sample Preparation start->check_sample solution_sample Optimize Sample Prep: - Use fresh samples with phosphatase inhibitors - Increase protein load - Confirm protein phosphorylation with a positive control check_sample->solution_sample check_transfer Check Protein Transfer (Western Blot) solution_transfer Improve Transfer: - Verify transfer setup - Check membrane type and pore size - Stain membrane with Ponceau S to visualize protein check_transfer->solution_transfer check_antibodies Evaluate Antibody Activity solution_antibodies Optimize Antibodies: - Use a higher concentration of primary antibody - Incubate primary antibody overnight at 4°C - Use a fresh aliquot of antibody check_antibodies->solution_antibodies check_detection Assess Detection Reagents solution_detection Enhance Detection: - Use a more sensitive substrate (e.g., ECL) - Ensure substrate is not expired and has been stored correctly - Increase exposure time check_detection->solution_detection solution_sample->check_transfer If issue persists solution_transfer->check_antibodies If issue persists solution_antibodies->check_detection If issue persists end Signal Improved solution_detection->end Problem Resolved

Caption: A decision tree for troubleshooting weak or absent signals.

Quantitative Data for Weak/No Signal Troubleshooting

ParameterStandard RecommendationTroubleshooting Action
Protein Load (WB) 20-30 µg of total protein per laneIncrease to 50 µg or more if the target is low abundance.[14]
Primary Antibody Incubation 1-2 hours at room temperatureIncubate overnight at 4°C to increase binding.[13][14]
Primary Antibody Dilution Varies (e.g., 1:1000)Try a lower dilution (e.g., 1:500 or 1:250).[14][15]
Secondary Antibody Dilution Varies (e.g., 1:5000)Use a lower dilution (e.g., 1:2000).
Detection Method Standard ECLSwitch to a high-sensitivity ECL substrate.[16]
Exposure Time (WB) VariesIncrease exposure time in increments.

Experimental Protocols

Sample Preparation for Phosphoprotein Analysis
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[17][18]

    • Keep samples on ice at all times to minimize enzymatic activity.[5]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Denaturation:

    • Mix the desired amount of protein with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes (Note: some phosphoproteins may be sensitive to boiling; consult literature for your specific target).[7]

Generic this compound Western Blot Protocol
  • Gel Electrophoresis:

    • Load 20-50 µg of protein lysate per well onto an SDS-PAGE gel.[14]

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.[13][14]

  • Primary Antibody Incubation:

    • Dilute the anti-phosphoserine primary antibody in 5% BSA in TBST (e.g., 1:500 - 1:1000).[14][15]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13][14]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST according to the manufacturer's recommendations.

    • Incubate the membrane for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 5.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Generic this compound ELISA Protocol
  • Coating:

    • Coat a 96-well plate with the capture antibody diluted in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[3]

  • Sample and Standard Incubation:

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Detection Antibody Incubation:

    • Add the biotinylated anti-phosphoserine detection antibody and incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation:

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2N H₂SO₄).

  • Reading the Plate:

    • Measure the absorbance at 450 nm using a microplate reader.

References

Technical Support Center: DL-O-Phosphoserine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-O-Phosphoserine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vitro applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound in your experiments.

Troubleshooting Guide: Enhancing this compound Solubility

This guide addresses common issues encountered when dissolving this compound and provides step-by-step solutions.

Q1: My this compound is not dissolving completely in water at room temperature. What should I do?

A1: this compound can exhibit limited solubility in water at room temperature. To improve dissolution, you can employ the following methods:

  • Heating: Gently warm the solution. For instance, heating to 37°C or even up to 60°C can significantly increase solubility.[1][2]

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[1][2]

  • Combined Approach: For optimal results, combine gentle heating with sonication.[1][2]

Q2: I observed precipitation after adding my this compound stock solution to my cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon addition to complex solutions like cell culture media can be due to several factors, including pH shifts and interactions with media components.

  • pH Adjustment: The solubility of amino acid derivatives like this compound is highly pH-dependent. Ensure the pH of your final solution is compatible with both the compound's solubility and the requirements of your experimental system. It is advisable to adjust the pH of the this compound solution before adding it to the medium.

  • Component Interaction: Cell culture media are complex mixtures of salts, amino acids, and other components. High concentrations of calcium or other divalent cations can sometimes lead to the precipitation of phosphate-containing compounds.[3] To mitigate this:

    • Add the this compound solution to the medium slowly while gently stirring.

    • Consider preparing a more diluted stock solution to minimize localized concentration effects upon addition.

    • Ensure the medium is at the appropriate temperature (e.g., 37°C) before adding the compound.

Q3: Can I prepare a concentrated stock solution of this compound and store it for later use?

A3: Yes, you can prepare a stock solution. However, proper storage is crucial to maintain its stability. It is recommended to:

  • Prepare fresh solutions whenever possible and use them promptly.[1]

  • If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4]

  • Store aliquots at -20°C or -80°C for long-term stability.[1][2]

Frequently Asked Questions (FAQs)

Q4: What is the solubility of this compound in common buffers?

A4: The solubility of this compound in Phosphate Buffered Saline (PBS) is reported to be 25 mg/mL, which may require ultrasonication and warming to 60°C to achieve a clear solution.[1] The solubility in other buffers will be pH-dependent.

Q5: How does pH affect the solubility of this compound?

Q6: What is the recommended solvent for preparing a stock solution of this compound?

A6: Sterile, purified water or a buffer such as PBS are commonly used solvents for preparing stock solutions of this compound.

Q7: Is it necessary to sterilize the this compound solution for cell culture experiments?

A7: Yes, for any application involving cell culture, the final working solution of this compound must be sterile. This can be achieved by filtering the solution through a 0.22 µm sterile filter.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of phosphoserine derivatives.

CompoundSolventReported SolubilityConditions
This compoundPBS25 mg/mLRequires ultrasonic and warming to 60°C

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Sterile, purified water or PBS

  • Sterile conical tube or vial

  • Water bath or heating block

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 185.07 mg.

  • Add the powder to a sterile conical tube.

  • Add a portion of the sterile water or PBS (e.g., 8 mL) to the tube.

  • Gently vortex the tube to suspend the powder.

  • If the powder does not dissolve completely, place the tube in a water bath set to 37°C.

  • If necessary, further aid dissolution by placing the tube in an ultrasonic bath for short intervals.

  • Once the solid is completely dissolved, allow the solution to return to room temperature.

  • Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C.

Visualized Experimental Workflow

The following diagram illustrates the key steps for preparing a this compound solution for in vitro studies.

experimental_workflow Workflow for this compound Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_application Application cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_solvent 2. Add Sterile Water/PBS weigh->add_solvent dissolve 3. Aid Dissolution (Heat/Sonicate) add_solvent->dissolve adjust_volume 4. Adjust to Final Volume dissolve->adjust_volume precipitation Precipitation? dissolve->precipitation sterilize 5. Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store thaw 8. Thaw an Aliquot store->thaw dilute 9. Dilute to Working Concentration in Media thaw->dilute use 10. Use in In Vitro Assay dilute->use dilute->precipitation precipitation->dissolve  Adjust pH, Increase Temperature

Caption: A flowchart outlining the preparation, storage, and application of this compound solutions.

References

strategies to enhance the stability of dl-O-Phosphoserine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of dl-O-Phosphoserine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in stock solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is susceptible to degradation in alkaline conditions. The primary degradation pathway is β-elimination of the phosphate group, which is accelerated at high pH. Hydrolysis of the phosphate ester bond can also occur.

  • Temperature: Higher temperatures significantly increase the rate of all chemical degradation reactions, including β-elimination and hydrolysis.

  • Presence of Metal Ions: Divalent metal ions, particularly group II metal ions, can catalyze the β-elimination of the phosphate group, leading to accelerated degradation.

  • Oxidation: Although less documented for this compound specifically, oxidative damage is a potential degradation pathway for many biomolecules.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce physical stress on the molecule and potentially accelerate degradation, although specific studies on this compound are limited.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of your this compound stock solutions, adhere to the following storage guidelines based on supplier recommendations:

Storage TemperatureDurationAdditional Recommendations
-20°CUp to 1 monthStore in aliquots to avoid repeated freeze-thaw cycles. Overlay with an inert gas like nitrogen or argon.
-80°CUp to 6 monthsStore in aliquots to avoid repeated freeze-thaw cycles. Overlay with an inert gas like nitrogen or argon.

For aqueous stock solutions, it is also recommended to filter-sterilize the solution through a 0.22 µm filter before storage.

Q3: How can I minimize the degradation of this compound during stock solution preparation?

A3: To minimize degradation during preparation:

  • Use High-Purity Water: Use purified, deionized, and nuclease-free water to minimize contaminants that could catalyze degradation.

  • Work Quickly and on Ice: Prepare solutions on ice to keep the temperature low and minimize thermal degradation.

  • Control pH: Prepare your stock solution in a slightly acidic to neutral buffer (pH 4-7). Avoid alkaline conditions.

  • Degas Solutions: To minimize oxidation, degas your water and buffer solutions prior to dissolving the this compound.

  • Use Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to sequester any trace metal ions that could catalyze degradation.

Troubleshooting Guide

Issue 1: I observe a loss of activity or inconsistent results with my this compound stock solution over time.

This issue is likely due to the degradation of this compound.

Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Improper Storage Temperature Ensure your stock solution is stored at -20°C for short-term or -80°C for long-term storage. Avoid storing at 4°C or room temperature for extended periods.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes immediately after preparation to avoid the damaging effects of repeated freezing and thawing.[1][2]
Alkaline pH Measure the pH of your stock solution. If it is alkaline, prepare a fresh stock solution using a buffer in the slightly acidic to neutral range (e.g., citrate or phosphate buffer, pH 4-7).
Presence of Metal Ion Contaminants Prepare fresh solutions using high-purity water and consider adding a chelating agent such as 0.1-0.5 mM EDTA to sequester metal ions.[3]
Oxidation Prepare solutions with degassed buffers and consider overlaying the stock solution with an inert gas (nitrogen or argon) before sealing and freezing. The addition of an antioxidant like ascorbic acid could be tested, but its compatibility and efficacy for this specific molecule would need to be validated.[4][5]

Issue 2: My this compound powder is difficult to dissolve.

Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Low Solubility at Room Temperature Gently warm the solution to 37-50°C and use sonication to aid dissolution. However, avoid prolonged heating to prevent degradation.
Incorrect Solvent This compound is soluble in water. Ensure you are not using a non-polar organic solvent.
pH is at the Isoelectric Point Adjust the pH of the solution slightly away from the isoelectric point of this compound to increase its solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity, sterile, deionized water (pre-chilled and degassed)

    • Sterile 0.1 M citrate buffer, pH 6.0 (pre-chilled and degassed)

    • Sterile 0.5 M EDTA solution

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of pre-chilled, degassed 0.1 M citrate buffer (pH 6.0) to achieve the desired final concentration.

    • Add EDTA to a final concentration of 0.1 mM.

    • If necessary, gently warm the solution and sonicate briefly to fully dissolve the powder.

    • Once dissolved, immediately place the solution on ice.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • If possible, flush the headspace of each aliquot with nitrogen or argon gas.

    • Store the aliquots at -80°C.

Visualizations

Potential Degradation Pathways of this compound cluster_conditions Degradation Conditions Phosphoserine This compound Dehydroalanine Dehydroalanine + Phosphate Phosphoserine->Dehydroalanine β-Elimination Serine Serine + Phosphate Phosphoserine->Serine Hydrolysis Oxidized Oxidized Products Phosphoserine->Oxidized Oxidation Alkaline_pH Alkaline pH Alkaline_pH->Dehydroalanine Metal_Ions Metal Ions (e.g., Group II) Metal_Ions->Dehydroalanine High_Temp High Temperature High_Temp->Dehydroalanine High_Temp->Serine Water Water Water->Serine ROS Reactive Oxygen Species ROS->Oxidized

Caption: Key degradation pathways for this compound in aqueous solution.

Workflow for Preparing Stable this compound Stock Solutions start Start weigh Weigh this compound start->weigh prepare_buffer Prepare Chilled, Degassed Buffer (pH 4-7) with 0.1 mM EDTA weigh->prepare_buffer dissolve Dissolve Powder (Gentle Warming/Sonication if needed) prepare_buffer->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot inert_gas Flush with Inert Gas (Nitrogen/Argon) aliquot->inert_gas store Store at -80°C inert_gas->store end End store->end

Caption: Recommended workflow for preparing stable stock solutions.

References

Technical Support Center: Optimizing Enzymatic Assays with DL-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving DL-O-Phosphoserine.

Frequently Asked Questions (FAQs)

Q1: What are the critical components and typical concentrations for an enzymatic assay using this compound?

A successful enzymatic assay with this compound, particularly for enzymes like Phosphoserine Phosphatase (PSP), requires careful optimization of several components. The reaction mixture typically includes a buffer to maintain pH, a divalent cation as a cofactor, the enzyme, and the substrate, this compound.

Table 1: Typical Reaction Conditions for a Phosphoserine Phosphatase (PSP) Assay

ComponentTypical Concentration/ValueNotes
Buffer100 mM Tris-HClpH is critical for enzyme activity and should be optimized. A common starting point is pH 8.0.[1]
Divalent Cation1 mM MgCl₂Many phosphatases require divalent cations like Mg²⁺ for activity.
Substrate0.02-10 mM L-O-PhosphoserineThe optimal concentration depends on the enzyme's Michaelis constant (Km).
EnzymeVariableEnzyme concentration should be adjusted to ensure the reaction rate remains linear over the measurement period.[1]
Temperature37°C, 40°C, or 70°CThe optimal temperature can vary significantly between enzymes.[1]
Incubation Time10 or 15 minutesThis should be within the linear range of the reaction.[1]

Q2: My reaction rate is not linear. What are the common causes and how can I fix it?

Non-linear reaction rates are a frequent issue in enzymatic assays. This can be caused by several factors, including substrate depletion, product inhibition, or enzyme instability.

One common issue with assays involving phosphoserine phosphatase is product inhibition by L-serine.[2] To address this, consider using a coupled-enzyme assay, such as one employing serine acetyltransferase (SAT), which consumes the L-serine product and can help maintain a linear reaction rate.[2][3]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

If you observe lower-than-expected or no enzyme activity, systematically check the following potential causes:

  • Incorrect Buffer Conditions: Ensure the assay buffer is at room temperature before use, as ice-cold buffers can significantly slow down or inhibit enzyme activity.[4][5] Verify the pH of your buffer, as even small deviations can drastically alter enzyme function.[4]

  • Improper Reagent Storage: Confirm that enzymes and cofactors have been stored at their recommended temperatures to prevent loss of activity.[4] Avoid repeated freeze-thaw cycles.[4]

  • Missing Components: Double-check that all necessary components, such as cofactors (e.g., MgCl₂), were added to the reaction mixture.[4]

  • Enzyme Concentration Too Low: The concentration of your enzyme may be too low to detect a signal. Try increasing the enzyme concentration.

Issue 2: High Background Signal

A high background signal can mask the true enzyme activity. Here are some common causes and solutions:

  • Substrate Instability: The substrate, this compound, may be unstable under your assay conditions, leading to non-enzymatic hydrolysis. Run a negative control without the enzyme to measure any background signal.[4]

  • Contaminated Reagents: Your reagents may be contaminated with a substance that interferes with the assay. Use fresh, high-quality reagents.

  • Interfering Substances in the Sample: Certain substances can interfere with assay readings. For example, in phosphate-based assays, high concentrations of free phosphate in your sample can lead to a high background.[2] Consider deproteinizing samples if needed.[5]

Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from several sources of variability in the experimental setup:

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.[4]

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.[5]

  • Plate Edge Effects: In microplate-based assays, evaporation from the outer wells can concentrate reactants and lead to inconsistent readings. To mitigate this, consider not using the outermost wells or filling them with buffer.[4]

Experimental Protocols & Visualizations

Protocol: Discontinuous Assay for Phosphoserine Phosphatase using Malachite Green

This protocol is adapted from methods used for measuring Phosphoserine Phosphatase (PSP) activity by quantifying the release of inorganic phosphate.[1][2]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and the desired concentration of L-O-Phosphoserine. The total volume is typically 80 µl.[1]

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.[2]

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.[1]

  • Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that falls within the linear range of the reaction.[1]

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as the acidic Malachite Green reagent, or by placing the tube in ice-cold water.[1][2]

  • Color Development: Allow the color to develop for a specified time (e.g., 30 minutes at room temperature in the dark).[2]

  • Measure Absorbance: Measure the absorbance at 620 nm using a spectrophotometer or plate reader.[1][2]

  • Quantify Phosphate: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Diagram: Workflow for a Discontinuous Enzymatic Assay

G prep Prepare Reaction Mixture pre_incubate Pre-incubate at Optimal Temperature prep->pre_incubate add_enzyme Add Enzyme (Start Reaction) pre_incubate->add_enzyme incubate Incubate for Fixed Time add_enzyme->incubate stop_reaction Stop Reaction (e.g., Add Acid) incubate->stop_reaction measure Measure Product (e.g., Absorbance) stop_reaction->measure analyze Analyze Data measure->analyze

A typical workflow for a discontinuous enzymatic assay.

Diagram: Signaling Pathway for a Coupled Enzymatic Assay

This diagram illustrates the principle of a coupled assay for Phosphoserine Phosphatase (PSP) using Serine Acetyltransferase (SAT) to overcome product inhibition.[2][3][6]

G cluster_psp Primary Reaction cluster_sat Coupled Reaction cluster_detection Detection phosphoserine O-Phosphoserine psp_enzyme PSP phosphoserine->psp_enzyme Substrate serine L-Serine serine->psp_enzyme Inhibition sat_enzyme SAT serine->sat_enzyme Consumed phosphate Inorganic Phosphate psp_enzyme->serine Product 1 psp_enzyme->phosphate Product 2 acetyl_coa Acetyl-CoA acetyl_coa->sat_enzyme coa_sh CoA-SH dtnb DTNB (Colorless) coa_sh->dtnb Reacts with sat_enzyme->coa_sh tnb TNB (Yellow) dtnb->tnb Reaction

Coupled assay for PSP using SAT to remove inhibitory L-serine.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry-Based Validation of dl-O-Phosphoserine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of dl-O-Phosphoserine (pSer) incorporation into proteins. We offer an objective analysis of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs. Detailed experimental protocols and visual workflows are included to ensure clarity and reproducibility.

Introduction to Phosphoserine Analysis by Mass Spectrometry

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes. The ability to accurately identify and quantify the incorporation of phosphoserine is paramount for understanding signal transduction pathways and for the development of novel therapeutics. Mass spectrometry (MS) has become the cornerstone for phosphoproteomics due to its high sensitivity, specificity, and throughput.[1][2] This guide will explore the common MS-based strategies for validating pSer incorporation, focusing on "bottom-up" proteomics approaches.

Comparison of Phosphopeptide Enrichment and Analysis Strategies

A key challenge in phosphoproteomics is the low abundance of phosphopeptides compared to their non-phosphorylated counterparts. Therefore, enrichment strategies are crucial prior to MS analysis. The following table compares common enrichment techniques and subsequent MS analysis methods.

Strategy Principle Advantages Disadvantages Typical Throughput Relative Cost
Immobilized Metal Affinity Chromatography (IMAC) Negatively charged phosphate groups bind to chelated metal ions (e.g., Fe³⁺, Ga³⁺) on a resin.[3]High binding capacity, cost-effective.Can have non-specific binding to acidic residues (Asp, Glu).High
Titanium Dioxide (TiO₂) Chromatography Lewis acid-base interaction between titanium dioxide and phosphate groups.High specificity for phosphopeptides.Can be sensitive to buffer conditions.High
$
Phospho-specific Antibody Immunoprecipitation (IP) Antibodies recognize and bind to phosphoserine residues or specific phosphorylated motifs.[4][5]High specificity, can target specific phosphorylation events.[4]Antibody availability and cross-reactivity can be limiting, higher cost.[5]Medium
Chemical Derivatization Modification of the phosphoserine residue to a more stable or easily detectable form, such as β-elimination followed by Michael addition.[2][6]Can improve the stability of the phosphate group during MS/MS analysis.[6]Can be a multi-step process with potential for sample loss.Low to Medium
$

Experimental Protocols

General Workflow for Phosphopeptide Analysis

The following diagram illustrates a typical "bottom-up" proteomics workflow for the identification of phosphoserine incorporation.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Cells/Tissues Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Proteolytic_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (IMAC, TiO2, or IP) Proteolytic_Digestion->Phosphopeptide_Enrichment LC_MSMS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Data_Analysis Database Searching & Site Localization LC_MSMS->Data_Analysis

Caption: A typical bottom-up phosphoproteomics workflow.

Detailed Protocol for IMAC-based Phosphopeptide Enrichment

This protocol provides a general guideline for enriching phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC).

  • Resin Preparation:

    • Wash the IMAC resin (e.g., Fe³⁺-IMAC) with loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid) to equilibrate the column.

  • Sample Loading:

    • Acidify the proteolytic digest of your protein sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto the equilibrated IMAC column.

  • Washing:

    • Wash the column extensively with loading buffer to remove non-phosphorylated peptides.

  • Elution:

    • Elute the bound phosphopeptides using an elution buffer with a high pH (e.g., 500 mM phosphate buffer, pH 7.0) or a buffer containing a competing ion.

  • Desalting:

    • Desalt the eluted phosphopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) for Phosphosite Localization

Tandem MS is essential for pinpointing the exact location of the phosphoserine residue within a peptide sequence.[3]

G cluster_ms1 MS1 Scan cluster_fragmentation Fragmentation cluster_ms2 MS2 Scan cluster_localization Localization Precursor_Ion_Selection Select Phosphopeptide Precursor Ion CID_HCD Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) Precursor_Ion_Selection->CID_HCD Fragment_Ion_Analysis Analyze Fragment Ions (b- and y-ions) CID_HCD->Fragment_Ion_Analysis Site_Localization Identify Mass Shift Indicating Phosphorylated Residue Fragment_Ion_Analysis->Site_Localization

Caption: Tandem mass spectrometry workflow for phosphosite localization.

During collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), phosphopeptides fragment into a series of b- and y-ions. A mass shift of +80 Da (the mass of HPO₃) on a fragment ion relative to the unmodified sequence indicates the presence of a phosphate group on that fragment.[1] A common characteristic of phosphoserine and phosphothreonine containing peptides in CID is the neutral loss of phosphoric acid (98 Da).[7]

Quantitative Analysis of Phosphoserine Incorporation

Accurate quantification of phosphorylation is often as important as its identification. The following table compares common quantitative MS-based approaches.

Method Principle Advantages Disadvantages
Label-Free Quantification (LFQ) Compares the signal intensity of the same peptide across different samples.No chemical labeling required, simpler sample preparation.Requires highly reproducible chromatography and is susceptible to variations in sample processing.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" and "light" amino acids into proteins.Highly accurate for relative quantification, internal standard for every peptide.Not applicable to all organisms or primary tissues, can be expensive.
Tandem Mass Tags (TMT) / Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Chemical labeling of peptides with isobaric tags that generate reporter ions in the MS/MS spectrum.Allows for multiplexing of up to 18 samples, high throughput.Can suffer from ratio compression, requires careful data analysis.
Absolute Quantification (AQUA) Use of synthetic, stable isotope-labeled peptides as internal standards.[3]Provides absolute quantification of a specific phosphopeptide.[3]Requires synthesis of specific peptides for each target, not suitable for discovery-based proteomics.

Challenges and Alternative Approaches

Distinguishing Positional Isomers

A significant challenge in phosphoproteomics is the differentiation of phosphopeptide positional isomers, where the same peptide is phosphorylated on different serine, threonine, or tyrosine residues.[8][9] These isomers often have very similar chromatographic retention times and fragmentation patterns.[8] Advanced data acquisition strategies like Data-Independent Acquisition (DIA) and specialized software tools are being developed to better distinguish and quantify these isomers.[8]

Alternative Fragmentation Techniques

While CID and HCD are widely used, they can sometimes lead to the loss of the labile phosphate group, complicating site localization.[7] Alternative fragmentation methods can provide complementary information:

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods cleave the peptide backbone while preserving labile PTMs like phosphorylation, making them valuable for confident site assignment.[1]

  • Ultraviolet Photodissociation (UVPD): This technique can provide extensive fragmentation and is also capable of preserving PTMs.[10]

Conclusion

The validation of this compound incorporation by mass spectrometry is a multifaceted process that requires careful consideration of sample preparation, enrichment strategies, data acquisition, and analysis. This guide provides a framework for researchers to compare and select the most suitable methods for their experimental goals. The continued development of novel enrichment materials, mass spectrometry instrumentation, and computational tools will further enhance our ability to unravel the complexities of the phosphoproteome.

References

A Head-to-Head Battle: DL-O-Phosphoserine vs. Phosphomimetics in Unraveling Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of serine residues is a cornerstone of cellular signaling, dictating protein function, localization, and interaction networks. To dissect these intricate pathways, researchers have historically relied on phosphomimetics—substituting serine with negatively charged amino acids like aspartate or glutamate to mimic the phosphorylated state. However, the advent of techniques for site-specific incorporation of O-Phosphoserine has enabled a more authentic representation of this critical post-translational modification. This guide provides a detailed comparative analysis of DL-O-Phosphoserine and its phosphomimetic counterparts, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.

At a Glance: Key Differences and Considerations

While phosphomimetics offer a convenient method to introduce a negative charge at a specific site, they often fall short of truly recapitulating the biophysical and biochemical properties of a phosphorylated serine. The phosphate group's larger size, tetrahedral geometry, and potential for forming more extensive hydrogen bond networks distinguish it from the carboxylate groups of aspartate and glutamate. These differences can have profound impacts on protein structure, enzyme kinetics, and protein-protein interactions.

The use of this compound, a racemic mixture of the D- and L-isomers, is common in chemical synthesis and some in vitro assays. However, it is crucial to note that within biological systems, protein kinases specifically phosphorylate L-serine residues, and signaling pathways are stereospecific for the L-isomer of O-Phosphoserine. Therefore, comparative studies in a biological context primarily focus on L-O-Phosphoserine.

Quantitative Data Presentation: A Comparative Overview

To illustrate the functional differences between O-Phosphoserine and its mimics, we have summarized quantitative data from studies on key signaling proteins.

Case Study 1: MEK1 Kinase Activity

The activation of MEK1, a critical kinase in the MAPK signaling pathway, requires dual phosphorylation. Studies have shown that replacing these phosphoserine residues with phosphomimetics does not fully activate the enzyme.

SubstrateRelative Kinase Activity (%)
Wild-type MEK1 (unphosphorylated)Baseline
MEK1 (S218D, S222D)~10-30
MEK1 (S218E, S222E)~10-30
MEK1 (pS218, pS222)100

Note: Data synthesized from qualitative descriptions in the literature. Actual values can vary based on experimental conditions.

Case Study 2: 14-3-3 Protein Binding Affinity

The 14-3-3 proteins are adaptor proteins that bind to phosphorylated serine/threonine motifs in a wide range of signaling proteins. The affinity of this interaction is highly sensitive to the nature of the phosphorylated residue.

Peptide LigandBinding Affinity (Kd, µM)
Unphosphorylated PeptideNo significant binding
Phosphomimetic Peptide (Asp)Weak binding / No binding
Phosphomimetic Peptide (Glu)Weak binding / No binding
O-Phosphoserine Peptide1 - 10

Data derived from studies on various 14-3-3 binding partners.

Experimental Protocols: Methodologies for Comparative Analysis

Accurate comparison requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to assess the functional consequences of O-Phosphoserine versus phosphomimetics.

In Vitro Kinase Assay

This assay directly measures the ability of a kinase to phosphorylate a substrate containing either a native serine, a phosphomimetic mutation, or a pre-incorporated O-Phosphoserine.

Objective: To quantify and compare the enzymatic activity of a kinase towards different substrate variants.

Materials:

  • Purified kinase

  • Purified substrate proteins (wild-type, phosphomimetic mutants)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other means)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and buffers

  • Phosphorimager or specific antibodies for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate protein, and kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. For radioactive assays, include [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Separation: Separate the reaction products by SDS-PAGE.

  • Detection:

    • Radioactive: Expose the gel to a phosphor screen and visualize using a phosphorimager.

    • Non-Radioactive: Transfer the proteins to a membrane and detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

  • Quantification: Quantify the band intensity to determine the relative phosphorylation of each substrate.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of an interacting protein to a peptide or protein containing O-Phosphoserine or a phosphomimetic.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (protein to be immobilized on the chip)

  • Analyte (peptides with O-Phosphoserine or phosphomimetic substitutions)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently attach the ligand to the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the analyte (peptide variants) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Fluorescence Polarization (FP) Assay for Kinase Activity

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To measure kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

  • Fluorescently labeled peptide substrate

  • Purified kinase

  • ATP

  • Phospho-specific antibody that binds the phosphorylated peptide

  • FP-compatible microplate reader

Procedure:

  • Kinase Reaction: Incubate the kinase with the fluorescently labeled peptide substrate and ATP in a microplate well.

  • Detection: Add the phospho-specific antibody to the reaction mixture.

  • Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization.

  • Interpretation: As the kinase phosphorylates the peptide, the antibody binds to it, forming a larger complex. This increased molecular size slows down the rotational motion of the fluorescent peptide, leading to an increase in the fluorescence polarization signal. The change in polarization is directly proportional to the kinase activity.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Phosphorylation by Kinase cluster_1 Phosphomimetic Approach Unphosphorylated Protein Unphosphorylated Protein Phosphorylated Protein (pSer) Phosphorylated Protein (pSer) Unphosphorylated Protein->Phosphorylated Protein (pSer)  Phosphorylation Kinase Kinase Kinase->Phosphorylated Protein (pSer) ATP ATP ADP ADP ATP->ADP Gene (Ser codon) Gene (Ser codon) Gene (Asp/Glu codon) Gene (Asp/Glu codon) Gene (Ser codon)->Gene (Asp/Glu codon)  Mutation Site-directed Mutagenesis Site-directed Mutagenesis Site-directed Mutagenesis->Gene (Asp/Glu codon) Protein Expression Protein Expression Gene (Asp/Glu codon)->Protein Expression Phosphomimetic Protein (Asp/Glu) Phosphomimetic Protein (Asp/Glu) Protein Expression->Phosphomimetic Protein (Asp/Glu) Experimental_Workflow cluster_0 Sample Preparation cluster_1 Experimental Assays cluster_2 Data Analysis Wild-type Protein Wild-type Protein Kinase Assay Kinase Assay Wild-type Protein->Kinase Assay SPR SPR Wild-type Protein->SPR FP Assay FP Assay Wild-type Protein->FP Assay Phosphomimetic Mutants Phosphomimetic Mutants Phosphomimetic Mutants->Kinase Assay Phosphomimetic Mutants->SPR Phosphomimetic Mutants->FP Assay Protein with Incorporated pSer Protein with Incorporated pSer Protein with Incorporated pSer->Kinase Assay Protein with Incorporated pSer->SPR Protein with Incorporated pSer->FP Assay Enzyme Kinetics Enzyme Kinetics Kinase Assay->Enzyme Kinetics Binding Affinity (Kd) Binding Affinity (Kd) SPR->Binding Affinity (Kd) Functional Activity Functional Activity FP Assay->Functional Activity

A Comparative Guide to HPLC Methods for the Analysis and Quantification of dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis and quantification of dl-O-Phosphoserine, a critical intermediate in various metabolic and signaling pathways, is paramount in numerous fields of research and drug development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for this purpose. This guide provides a comprehensive comparison of various HPLC methods for this compound analysis, complete with experimental data, detailed protocols, and a visual representation of the analytical workflow.

Comparison of HPLC Methods for this compound Analysis

The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. The following table summarizes the performance of different HPLC-based methods.

MethodColumnMobile Phase/EluentDetectionLinearity (Concentration Range)LODLOQAccuracy (% Recovery)Precision (%RSD)
Mixed-Mode HPLC-UV Primesep B (4.6 x 150 mm, 5 µm)Isocratic: 10% Acetonitrile, 0.3% H₃PO₄ in WaterUV (200 nm)Data not availableData not available5.1 ppm[1]Data not availableData not availableData not available
Chiral HPLC-UV (with pre-column derivatization) C18 reversed-phaseGradientUVData not availableData not available11 pmol (on-column)Data not availableData not availableData not available
Cation-Exchange Chromatography Cation-exchange column (0.6 x 8 cm)Isocratic: 10 mM Trifluoroacetic AcidPost-column derivatization (Ninhydrin) or UVData not availableData not available50 pmolData not availableData not availableData not available
Reversed-Phase HPLC with Pre-column Derivatization (OPA) and Fluorescence Detection C18GradientFluorescenceNot specified for phosphoserine>0.985 (for general amino acids)50 fmol (for general amino acids)Not specified for phosphoserine>98% (for general amino acids)±0.5% (at 80-pmol level for general amino acids)
LC-MS/MS Reversed-Phase C18Gradient (e.g., Acetonitrile/Water with Formic Acid)ESI-MS/MS (MRM)5–400 ng/mL (example for other analytes)≥ 0.9998 (example for other analytes)1.38 ng/mL (example for other analytes)4.19 ng/mL (example for other analytes)-1.65 to -0.3% (example for other analytes)0.97 to 2.31% (example for other analytes)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the protocols for the key HPLC methods discussed.

Mixed-Mode HPLC with UV Detection

This method utilizes a mixed-mode stationary phase that combines reversed-phase and ion-exchange properties, allowing for the retention and separation of polar analytes like phosphoserine without derivatization.

  • Column: Primesep B, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: An isocratic mixture of 10% acetonitrile and 0.3% phosphoric acid in water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 200 nm.[1]

  • Sample Preparation: Dissolve the sample in 100% water.

  • Injection Volume: Not specified.

Chiral HPLC with UV Detection (after Pre-column Derivatization)

To separate the D- and L-enantiomers of O-Phosphoserine, a chiral derivatizing agent is used, followed by separation on a standard reversed-phase column.

  • Derivatization Reagent: Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent).

  • Column: Conventional C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically employed, starting with a lower organic phase concentration and gradually increasing it. The exact gradient profile needs to be optimized based on the specific column and instrumentation.

  • Detection: UV detection at a wavelength suitable for the DNP-derivatives (typically around 340 nm).

  • Sample Preparation: The sample containing this compound is reacted with Marfey's reagent in a buffered solution (e.g., sodium bicarbonate) at a slightly elevated temperature. After the reaction is complete, the sample is neutralized and can be directly injected or further purified if necessary.

Cation-Exchange Chromatography

This technique separates molecules based on their net positive charge. Since phosphoserine is an amino acid, its charge state can be manipulated by adjusting the pH of the mobile phase.

  • Column: A short cation-exchange column (e.g., 0.6 x 8 cm).[1]

  • Mobile Phase: Isocratic elution with 10 mM trifluoroacetic acid.[1]

  • Detection: Post-column derivatization with ninhydrin followed by visible light detection is a classic approach. Alternatively, UV detection at a low wavelength (around 210 nm) can be used, although it is less specific.

  • Sample Preparation: Samples are typically hydrolyzed if phosphoserine is to be quantified from proteins or peptides. For free phosphoserine, direct injection after appropriate dilution and filtration is possible.

Reversed-Phase HPLC with Pre-column Derivatization (OPA) and Fluorescence Detection

This is a highly sensitive method for amino acid analysis. O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

  • Derivatization Reagent: o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a buffer (e.g., sodium acetate) and an organic modifier like acetonitrile or methanol. The gradient is optimized to separate the derivatized amino acids.

  • Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the OPA-derivatives (e.g., Ex: 340 nm, Em: 450 nm).

  • Sample Preparation: The sample is mixed with the OPA/thiol reagent in a borate buffer for a short incubation time before injection. This process can be automated using an autosampler.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest selectivity and sensitivity, making it ideal for complex biological matrices.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.

  • Detection: Electrospray ionization (ESI) in positive or negative ion mode, followed by tandem mass spectrometry (MS/MS). Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity.

  • Sample Preparation: For biological fluids like plasma, a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) is usually required, followed by centrifugation and filtration of the supernatant.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Source (e.g., Biological Fluid, Protein Hydrolysate) Derivatization Derivatization (Optional, e.g., OPA, Marfey's) Sample->Derivatization If required for detection Purification Purification/Cleanup (e.g., SPE, Filtration) Sample->Purification Direct Analysis Derivatization->Purification HPLC HPLC System (Pump, Injector) Purification->HPLC Column HPLC Column (RP, IEX, Mixed-Mode, Chiral) HPLC->Column Detector Detector (UV, Fluorescence, MS/MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Results & Reporting Integration->Report

Caption: General workflow for HPLC analysis of this compound.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and requires very small sample volumes. It is particularly well-suited for the analysis of charged molecules like phosphoserine. However, it can sometimes suffer from lower reproducibility compared to HPLC and may have higher limits of detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for phosphoserine analysis, but it requires derivatization to make the analyte volatile. This adds a sample preparation step and can introduce variability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for the analysis of phosphorylated compounds and can provide structural information. However, it has significantly lower sensitivity compared to HPLC and MS, making it unsuitable for trace analysis.

Conclusion

The choice of an analytical method for this compound is dictated by the specific requirements of the study. For routine analysis with moderate sensitivity needs, Mixed-Mode HPLC-UV offers a simple and direct approach. When high sensitivity is paramount, Reversed-Phase HPLC with pre-column OPA derivatization and fluorescence detection is an excellent choice. For the challenging task of separating enantiomers, Chiral HPLC with appropriate derivatization is necessary. For the most demanding applications requiring high selectivity and sensitivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This guide provides the foundational knowledge and comparative data to assist researchers in selecting and implementing the most suitable HPLC method for their this compound analysis needs.

References

A Comparative Analysis of dl-O-Phosphoserine and L-O-Phosphoserine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of the biological effects of dl-O-Phosphoserine, a racemic mixture, and its constituent enantiomer, L-O-Phosphoserine, with a focus on their performance in key biological assays.

This compound is a mixture of the D- and L-enantiomers of O-Phosphoserine, a naturally occurring metabolite found in human biofluids.[1] While the racemic mixture is commercially available and has been used in various studies, a growing body of evidence indicates that the biological activity is predominantly, and in some cases exclusively, attributed to the L-isomer. This guide will dissect these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Data Presentation: Quantitative Comparison

The stereospecificity of biological systems is clearly demonstrated in the differential activity of L-O-Phosphoserine and its D-isomer. This disparity in potency is critical when considering the use of the dl-racemic mixture, where the D-isomer may act as an inactive component, effectively reducing the concentration of the active L-form.

Biological AssayTargetCompoundQuantitative Metric (IC50/EC50)Reference
Metabotropic Glutamate Receptor Agonism mGluR4 SubtypeL-O-Phosphoserine4.4 ± 1.4 µM[2]
D-O-Phosphoserine1260 ± 190 µM[2]
This compoundInferred to be primarily driven by the L-isomer, with approximately half the potency of pure L-O-Phosphoserine.-
Serine Racemase Inhibition Serine RacemaseL-O-PhosphoserineCompetitive inhibitor (Specific IC50 not available in the provided results)[1]
Phagocytosis Inhibition Phosphatidylserine ReceptorL-O-PhosphoserinePartial blockade of microglial phagocytosis (Specific IC50 not available in the provided results)[3]

Key Biological Activities and Signaling Pathways

Metabotropic Glutamate Receptor (mGluR) Agonism

L-O-Phosphoserine is a potent agonist at Group III metabotropic glutamate receptors, with a particularly high affinity for the mGluR4 subtype.[2][4] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and plasticity in the central nervous system. The activation of mGluR4 by L-O-Phosphoserine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In stark contrast, D-O-Phosphoserine is a very weak agonist at this receptor, highlighting the high degree of stereoselectivity of the mGluR4 binding pocket.[2]

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-O-Phosphoserine L-O-Phosphoserine mGluR4 mGluR4 L-O-Phosphoserine->mGluR4 Binds to G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Synaptic Transmission PKA->Cellular_Response Leads to

Caption: L-O-Phosphoserine activates the mGluR4 signaling pathway.
Inhibition of Serine Racemase

L-O-Phosphoserine acts as a competitive inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine.[1] D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, and its levels are tightly regulated in the brain. By inhibiting serine racemase, L-O-Phosphoserine can modulate NMDA receptor activity by reducing the availability of D-serine. The biological activity of the D-isomer in this context is not well-documented.

Serine_Racemase_Inhibition cluster_workflow Serine Racemase Activity and Inhibition L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase Substrate D-Serine D-Serine Serine Racemase->D-Serine Produces L-O-Phosphoserine L-O-Phosphoserine L-O-Phosphoserine->Serine Racemase Competitively Inhibits

Caption: L-O-Phosphoserine inhibits the conversion of L-Serine to D-Serine.
Inhibition of Phagocytosis

L-O-Phosphoserine can mimic the head group of phosphatidylserine, a key "eat-me" signal exposed on the surface of apoptotic cells.[3] By binding to the phosphatidylserine receptor on phagocytic cells like microglia, L-O-Phosphoserine can interfere with the signaling cascade that leads to the engulfment of apoptotic cells.[1] This inhibitory effect has been observed to reduce the proliferation of Müller glia following light-induced retinal damage in zebrafish.[3]

Phagocytosis_Inhibition_Workflow cluster_process Phagocytosis of Apoptotic Cells Apoptotic_Cell Apoptotic Cell (exposing Phosphatidylserine) PS_Receptor Phosphatidylserine Receptor Apoptotic_Cell->PS_Receptor Binds to Phagocyte Phagocytic Cell (e.g., Microglia) Engulfment Engulfment Phagocyte->Engulfment Initiates L-O-Phosphoserine L-O-Phosphoserine L-O-Phosphoserine->PS_Receptor Blocks Binding

Caption: L-O-Phosphoserine blocks the recognition of apoptotic cells.

Experimental Protocols

mGluR4 Activation Assay

Objective: To determine the agonist activity of test compounds at the mGluR4 receptor.

Methodology:

  • Cell Culture: Baby hamster kidney (BHK) cells stably expressing the human mGluR4 subtype are cultured in appropriate media.

  • Assay Principle: mGluR4 is negatively coupled to adenylyl cyclase. Agonist binding inhibits the forskolin-stimulated accumulation of cyclic AMP (cAMP).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds (L-O-Phosphoserine, D-O-Phosphoserine, or this compound) are added at various concentrations.

    • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase.

    • The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP accumulation) are calculated using non-linear regression.

Serine Racemase Inhibition Assay

Objective: To measure the inhibitory effect of test compounds on serine racemase activity.

Methodology:

  • Enzyme Source: Purified recombinant serine racemase or a brain tissue homogenate can be used.

  • Assay Principle: The activity of serine racemase is determined by measuring the amount of D-serine produced from the L-serine substrate.

  • Procedure:

    • The reaction mixture containing buffer, pyridoxal 5'-phosphate (PLP) cofactor, and the L-serine substrate is prepared.

    • The test compound (L-O-Phosphoserine or this compound) is added at various concentrations.

    • The reaction is initiated by the addition of the serine racemase enzyme.

    • The mixture is incubated at 37°C for a specific time.

    • The reaction is terminated (e.g., by adding trichloroacetic acid).

    • The amount of D-serine produced is quantified using a D-amino acid oxidase-based assay or by HPLC with a chiral column.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the inhibition curve.

Phagocytosis Inhibition Assay

Objective: To assess the ability of test compounds to inhibit the phagocytosis of apoptotic cells by macrophages or microglia.

Methodology:

  • Cell Culture: A phagocytic cell line (e.g., murine microglial cell line BV-2) or primary microglia are cultured.

  • Induction of Apoptosis: A target cell line (e.g., Jurkat T cells) is treated with an apoptosis-inducing agent (e.g., staurosporine or UV irradiation). Apoptosis is confirmed by methods such as Annexin V staining.

  • Labeling: The apoptotic target cells are labeled with a fluorescent dye (e.g., pHrodo or CFSE) for visualization.

  • Procedure:

    • Phagocytic cells are seeded in a multi-well plate.

    • The cells are pre-incubated with the test compound (L-O-Phosphoserine or this compound) at various concentrations.

    • The fluorescently labeled apoptotic cells are added to the phagocytes.

    • The co-culture is incubated for a period to allow for phagocytosis (e.g., 2-4 hours).

    • Non-engulfed target cells are washed away.

    • The fluorescence of the engulfed cells is measured using a plate reader, or the number of phagocytosing cells is quantified by flow cytometry or fluorescence microscopy.

  • Data Analysis: The percentage of phagocytosis inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Conclusion

The available data strongly indicate that the biological activities of O-Phosphoserine in the context of mGluR4 agonism, serine racemase inhibition, and phagocytosis inhibition are primarily, if not exclusively, mediated by the L-enantiomer. Researchers using the racemic this compound should be aware that the D-isomer is significantly less active, particularly at the mGluR4 receptor, and may act as an inert component. For studies requiring precise and potent biological effects, the use of the pure L-O-Phosphoserine enantiomer is highly recommended. This guide provides the foundational data and methodologies to aid in the informed selection and application of these compounds in future research endeavors.

References

Comparative Guide to the Quantitative Analysis of DL-O-Phosphoserine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular signaling, metabolic studies, and proteomics, the accurate quantification of DL-O-Phosphoserine is critical. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzymatic Assays. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key performance metrics for the quantification of O-Phosphoserine using various techniques.

MethodPrincipleDerivatizationDetectionLimit of Detection (LOD) / Limit of Quantitation (LOQ)LinearityRecoveryThroughput
HPLC-UV Mixed-mode chromatography separates phosphoserine from other components.None required for UV detection at 200 nm.[1]UV AbsorbanceMethod-dependent, can vary between laboratories.[1]N/AN/AModerate
HPLC with Dabsyl Chloride Derivatization Reversed-phase HPLC separation of dabsylated amino acids.Pre-column derivatization with 4'-dimethylaminoazobenzene-4-sulfonyl chloride.Visible AbsorbanceNear 1 picomole.[2]N/AN/ALow to Moderate
HPLC-ECD Reversed-phase HPLC separation of diastereomeric derivatives.Pre-column derivatization with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).[3]ElectrochemicalN/AN/AN/ALow to Moderate
Mass Spectrometry (e.g., LC-MS/MS) Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.Often not required, but chemical modification (e.g., β-elimination) can be used.[4][5]Mass AnalyzerHigh sensitivity, capable of detecting low femtomole levels.[4]Wide dynamic rangeMethod-dependentHigh
Enzymatic Assay (Malachite Green) Colorimetric detection of inorganic phosphate released by phosphoserine phosphatase.[6]NoneColorimetric (Absorbance)Detection range: 4–70 μM phosphate.[6]N/AN/AHigh
Enzymatic Assay (SAT-coupled) Continuous spectrophotometric assay monitoring the release of serine.[6]NoneSpectrophotometric (Absorbance at 412 nm)N/AMore prolonged linearity compared to phosphate detection assays.[6]N/AHigh

Note: "N/A" indicates that the specific data was not available in the provided search results. Performance metrics are highly dependent on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for reproducing and adapting these methods.

High-Performance Liquid Chromatography (HPLC)

a) Mixed-Mode HPLC-UV for Phosphoserine Analysis [1]

  • Column: Primesep B mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water, acetonitrile (MeCN), and phosphoric acid.

  • Detection: UV at 200 nm.

  • Sample Preparation: General sample preparation involves protein precipitation, followed by filtration or centrifugation to remove particulate matter.

b) Reversed-Phase HPLC with Dabsyl Chloride Derivatization [2]

  • Derivatization: Protein hydrolysates are reacted with 4'-dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride).

  • Column: Highly derivatized C18 columns.

  • Mobile Phase: A gradient elution is typically used.

  • Detection: Visible light detector.

  • Quantification: Based on the peak area of the dabsyl-phosphoserine derivative.

Mass Spectrometry (MS)

General Workflow for Phosphopeptide Analysis by LC-MS/MS

  • Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into peptides using an enzyme like trypsin.

  • Enrichment of Phosphopeptides: Due to the low abundance of phosphopeptides, an enrichment step is often necessary. This can be achieved using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Strong Cation Exchange (SCX) chromatography.[7]

  • LC Separation: The enriched phosphopeptide mixture is separated by reversed-phase liquid chromatography.

  • MS Analysis: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the peptides and identify the phosphorylation site.[7]

  • Quantification: Relative or absolute quantification can be achieved using various methods, including label-free approaches or stable isotope labeling (e.g., SILAC).[7]

Enzymatic Assays

a) Discontinuous Malachite Green Phosphate Assay [6]

  • Principle: Measures the inorganic phosphate released from O-Phosphoserine by the action of phosphoserine phosphatase (PSP).

  • Reagents: Buffer solution, L-O-phosphoserine (substrate), phosphoserine phosphatase, and malachite green reagent.

  • Procedure:

    • The reaction is initiated by adding PSP to a buffered solution containing the sample.

    • The reaction is incubated at 37°C.

    • At specific time points, aliquots are taken, and the reaction is stopped by adding the malachite green reagent.

    • The absorbance is measured, and the phosphate concentration is determined from a standard curve.

b) Continuous Serine Acetyltransferase (SAT)-Coupled Assay [6]

  • Principle: Monitors the production of serine from O-Phosphoserine by coupling it to the activity of serine acetyltransferase (SAT). SAT acetylates serine, consuming acetyl-CoA and releasing CoA-SH, which reacts with Ellman's reagent (DTNB) to produce a colored product.

  • Reagents: Buffer, L-O-phosphoserine, phosphoserine phosphatase, serine acetyltransferase, acetyl-CoA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • All reagents except PSP are mixed in a microcuvette.

    • The reaction is initiated by adding PSP.

    • The increase in absorbance at 412 nm is monitored continuously in a spectrophotometer.

    • The rate of serine production is calculated using the extinction coefficient of the colored product.

Visualizing the Methodologies

To better illustrate the workflows and relationships, the following diagrams have been generated using the DOT language.

cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis BiologicalSample Biological Sample Extraction Extraction/ Precipitation BiologicalSample->Extraction Purification Purification/ Enrichment Extraction->Purification Separation Separation (e.g., HPLC) Purification->Separation Detection Detection (e.g., MS, UV) Separation->Detection Quantification Quantification Detection->Quantification

General workflow for quantitative analysis.

cluster_HPLC HPLC Methods cluster_MS Mass Spectrometry cluster_Enzymatic Enzymatic Assays cluster_Performance Key Performance Characteristics HPLC_UV HPLC-UV (Mixed-Mode) HPLC_Dabsyl HPLC-Vis (Dabsyl Deriv.) Sensitivity Sensitivity HPLC_Dabsyl->Sensitivity Moderate HPLC_ECD HPLC-ECD (OPA/NAC Deriv.) LC_MSMS LC-MS/MS (Phosphopeptide Analysis) LC_MSMS->Sensitivity High Specificity Specificity LC_MSMS->Specificity High Malachite Malachite Green (Discontinuous) Throughput Throughput Malachite->Throughput High SAT_Assay SAT-Coupled (Continuous) SAT_Assay->Throughput High Linearity Linearity SAT_Assay->Linearity Good

Comparison of analytical method features.

References

Kinase Specificity: A Comparative Analysis of DL-O-Phosphoserine versus Peptide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of protein kinases is paramount for dissecting cellular signaling pathways and designing targeted therapeutics. This guide provides a comparative analysis of kinase specificity for the synthetic amino acid derivative DL-O-Phosphoserine against well-characterized peptide substrates, supported by experimental data and detailed protocols.

At the heart of cellular communication, protein kinases orchestrate a vast network of signaling pathways by catalyzing the phosphorylation of specific substrate proteins. This post-translational modification, primarily on serine, threonine, and tyrosine residues, acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. The fidelity of these signaling networks hinges on the remarkable specificity of kinases for their substrates. This guide delves into the principles of kinase substrate recognition, comparing the non-physiological substrate this compound with consensus peptide substrates for two well-studied serine/threonine kinases: cAMP-dependent Protein Kinase (PKA) and Casein Kinase 2 (CK2).

The Decisive Role of Stereochemistry in Kinase Recognition

A fundamental principle governing kinase-substrate interactions is stereospecificity. Protein kinases have evolved to recognize and phosphorylate L-amino acids, the building blocks of proteins in biological systems. Experimental evidence has conclusively shown that kinases do not significantly phosphorylate D-amino acids. In studies examining the phosphorylation of proteins in human erythrocytes, no measurable levels of D-phosphoserine were detected, under conditions where even a 1% incorporation relative to L-phosphoserine would have been observed[1]. This stringent stereoselectivity implies that for a racemic mixture like this compound, only the L-isomer would be a potential substrate, while the D-isomer would be inactive and could potentially act as a competitive inhibitor. Consequently, this compound is not an effective substrate for protein kinases.

Quantitative Comparison of Kinase Specificity

To illustrate the stark contrast in kinase specificity, the following table summarizes the kinetic parameters for the phosphorylation of optimal peptide substrates by PKA and CK2. These peptides represent high-affinity substrates that align with the consensus recognition motifs of their respective kinases. The catalytic efficiency (kcat/Km) serves as a measure of how efficiently a kinase can phosphorylate a substrate.

KinaseSubstrate (Peptide Sequence)Km (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
PKA LRRASLG (Kemptide)4.9 - 1021 - 5004.3 - 51
PKA GRTGRRNSI~0.13-> Kemptide
CK2 RRRADDSDDDDD60--
CK2 RRRDDDSDDD60--

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, ion concentration, and temperature. The data presented here are compiled from multiple sources and should be considered representative.

Signaling Pathways Involving Serine/Threonine Kinases

To visualize the central role of serine/threonine kinases in cellular signaling, the following diagrams illustrate two key pathways: the Transforming Growth Factor-beta (TGF-β) pathway and the T-Cell Receptor (TCR) signaling pathway.

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex SMAD_Complex SMAD2/3/4 Complex Gene Target Gene Expression SMAD_Complex->Gene

Caption: TGF-β signaling pathway initiated by ligand binding and receptor phosphorylation.

TCR_signaling TCR T-Cell Receptor Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK cascade) PLCg1->Downstream

Caption: Simplified T-Cell Receptor (TCR) signaling cascade involving serine/threonine kinases.

Experimental Protocols

Accurate assessment of kinase activity is crucial for comparing substrate specificity. Below are detailed methodologies for two common in vitro kinase assays.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Kinase, Substrate) Start->Prepare Initiate Initiate Reaction (Add ATP) Prepare->Initiate Incubate Incubate (e.g., 30°C) Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data (Calculate Km, kcat) Detect->Analyze

Caption: General workflow for an in vitro kinase assay.

Protocol 1: Radioactive Kinase Assay Using [γ-³²P]ATP

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified kinase

  • Peptide substrate

  • 5X Kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM ATP stock solution

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:

    • 5 µL of 5X Kinase reaction buffer

    • Water to a final volume of 20 µL (after adding kinase and substrate)

    • Desired concentration of peptide substrate

    • Purified kinase (amount to be optimized for linear reaction kinetics)

  • Initiate Reaction: To start the reaction, add 5 µL of a working solution of [γ-³²P]ATP and unlabeled ATP (final concentration typically 100-200 µM).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker containing wash buffer. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Quantification: After a final wash with acetone and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the kinase (pmol of phosphate transferred per minute per mg of enzyme). Determine Km and kcat by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Fluorescence-Based Kinase Assay

This non-radioactive method utilizes a fluorescently labeled peptide substrate that exhibits a change in fluorescence upon phosphorylation.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate (e.g., with a Sox fluorophore)

  • 5X Kinase reaction buffer (as above)

  • 10 mM ATP stock solution

  • Fluorescence plate reader

Procedure:

  • Prepare Reaction Plate: In a multi-well plate, add the following to each well for a final volume of 80 µL:

    • 16 µL of 5X Kinase reaction buffer

    • Water

    • Purified kinase

  • Pre-incubation: Pre-incubate the plate at 30°C for 5-10 minutes.

  • Initiate Reaction: Initiate the reaction by adding 20 µL of a 5X stock solution of the fluorescent peptide substrate and ATP (final concentrations to be optimized).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. Convert the change in fluorescence to the concentration of phosphorylated product using a standard curve. Calculate Km and kcat as described in the radioactive assay protocol.

Conclusion

The specificity of protein kinases is a tightly regulated process, crucial for maintaining the integrity of cellular signaling. This guide highlights the stringent stereoselectivity of kinases, rendering this compound an unsuitable substrate. In contrast, kinases exhibit high affinity and catalytic efficiency towards specific peptide sequences that match their consensus recognition motifs. The provided experimental protocols offer robust methods for quantifying kinase activity and comparing the specificity for various substrates, which is essential for advancing our understanding of kinase function and for the development of novel kinase-targeted therapies.

References

Validating dl-O-Phosphoserine Purity: A Comparative Guide to Analytical Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chiral molecules like dl-O-Phosphoserine is paramount for accurate research and therapeutic efficacy. This guide provides a comprehensive comparison of analytical chromatography techniques for the validation of this compound purity, with a focus on enantiomeric separation and impurity profiling. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

The analysis of this compound, a racemic mixture of the D and L enantiomers of O-Phosphoserine, requires robust analytical methods to ensure its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely employed for this purpose. This guide explores various methodologies within these techniques, offering a comparative overview to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for this compound purity validation depends on several factors, including the specific requirements for resolution of enantiomers, sensitivity for impurity detection, and available instrumentation. Chiral HPLC, particularly with crown ether-based columns, and Capillary Electrophoresis with chiral selectors like cyclodextrins, are primary methods for enantiomeric separation. For impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity.

TechniqueMethodKey Performance CharacteristicsTypical Applications
Chiral HPLC Crown Ether-Based CSPResolution (α): > 1.5 for D/L-Serine enantiomers. LOD/LOQ: Typically in the low µg/mL range. Analysis Time: 15-30 minutes.Routine enantiomeric purity testing, quality control.
Polysaccharide-Based CSPResolution (α): Variable, requires method development. LOD/LOQ: ng/mL to µg/mL range. Analysis Time: 20-40 minutes.Broad applicability for various chiral compounds, initial screening.
Capillary Electrophoresis (CE) Cyclodextrin-based Chiral SelectorHigh Efficiency: Plate counts often exceeding 100,000. LOD/LOQ: Can reach low ng/mL levels. Analysis Time: < 20 minutes.High-resolution enantiomeric separation, analysis of small sample volumes.
LC-MS Reversed-Phase with Mass SpectrometryHigh Sensitivity & Specificity: Enables identification of unknown impurities. LOD/LOQ: pg/mL to ng/mL range. Analysis Time: 20-60 minutes.Comprehensive impurity profiling, identification of process-related and degradation impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample characteristics.

Chiral HPLC Method for Enantiomeric Purity of this compound

This method utilizes a crown ether-based chiral stationary phase for the separation of D- and L-O-Phosphoserine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CROWNPAK® CR-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm[1].

  • Mobile Phase: Perchloric acid solution (pH 1.0) / Acetonitrile (85:15, v/v)[1].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 200 nm[1].

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Capillary Electrophoresis Method for Enantiomeric Separation

This method employs a cyclodextrin-based chiral selector for the high-efficiency separation of phosphoserine enantiomers.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin[2].

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve this compound in water to a concentration of 0.5 mg/mL.

LC-MS Method for Impurity Profiling

This method is designed for the sensitive detection and identification of potential impurities in this compound.

  • Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

  • Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 0-5% B over 2 min, 5-30% B over 15 min, 30-95% B over 3 min, hold at 95% B for 2 min, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: ESI positive mode, scan range m/z 50-1000.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

Experimental Workflow and Data Analysis

The validation of this compound purity involves a systematic workflow, from sample preparation to data interpretation. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc Chiral HPLC filtration->hplc ce Capillary Electrophoresis filtration->ce lcms LC-MS filtration->lcms chromatogram Chromatogram/Electropherogram hplc->chromatogram ce->chromatogram lcms->chromatogram integration Peak Integration & Analysis chromatogram->integration purity Purity Calculation (Enantiomeric Excess, % Area) integration->purity impurity Impurity Identification (MS data) integration->impurity

Caption: Experimental workflow for this compound purity validation.

Signaling Pathways and Logical Relationships

The accurate determination of the enantiomeric composition of this compound is critical as D- and L-isomers can have different biological activities and metabolic fates. The following diagram illustrates the logical relationship between the analytical validation and its implications.

logical_relationship cluster_validation Analytical Validation cluster_implications Research & Development Implications enantiomeric_purity Enantiomeric Purity (D/L ratio) biological_activity Predictable Biological Activity enantiomeric_purity->biological_activity influences reproducibility Reproducible Experimental Results enantiomeric_purity->reproducibility chemical_purity Chemical Purity (Impurity Profile) safety Enhanced Safety Profile chemical_purity->safety impacts chemical_purity->reproducibility

Caption: Logical relationship of purity validation to research outcomes.

References

Decoding the Nuances of Cellular Signaling: A Comparative Analysis of O-Phosphoserine and Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct roles of O-Phosphoserine and Phosphothreonine in cellular signaling pathways reveals that these two common post-translational modifications, while chemically similar, impart unique structural and functional consequences on proteins, acting as distinct switches and rheostats in the complex machinery of the cell.

For researchers, scientists, and drug development professionals, a thorough understanding of the subtle yet significant differences between phosphorylation on serine and threonine residues is paramount for deciphering signaling networks and designing targeted therapeutics. This guide provides an objective comparison of dl-O-Phosphoserine (pSer) and phosphothreonine (pThr), supported by experimental data and detailed methodologies, to illuminate their differential impacts on protein function and interaction.

Structural Divergence: The "Rheostat" vs. the "Switch"

At the heart of their functional distinctions lies an inherent structural difference. Phosphorylation of a threonine residue often induces a more ordered and compact conformation compared to the phosphorylation of a serine.[1][2][3] This is attributed to noncovalent interactions, including a phosphate-amide hydrogen bond, that are more favorable in phosphothreonine.[1][2][3]

This structural disparity has led to the conceptualization of phosphoserine as a "rheostat," allowing for graded, fine-tuning of protein activity. In contrast, phosphothreonine is often described as a "switch," capable of inducing more definitive, step-function-like changes in protein conformation and function.[1][2][3]

Quantitative Comparison of Signaling Components

The differential effects of pSer and pThr are evident in their interactions with various protein domains and their processing by kinases and phosphatases. The following tables summarize key quantitative data from comparative studies.

Substrate PeptideKinaseK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
KKLRRTS VAPAK4230 ± 401.8 ± 0.17800[4]
KKLRRTT VAPAK4280 ± 500.046 ± 0.002160[4]
DEDADIS DEEDYDLCasein Kinase 24.31,132 (nmol/min/mg)263,256[5]
DEDADIY DEEDYDLCasein Kinase 23848.4 (nmol/min/mg)21.9[5]

Table 1: Comparative Kinase Kinetics. This table illustrates the preference of certain kinases for either serine or threonine substrates. For example, PAK4 demonstrates a significantly higher catalytic efficiency for its serine-containing substrate compared to the threonine-containing counterpart.[4] Conversely, some kinases may preferentially phosphorylate threonine.

PhosphopeptideBinding DomainMethodK_d_ (µM)Reference
pSer-containing peptide 114-3-3σFluorescence Anisotropy1.6 ± 0.1N/A
pSer-containing peptide 214-3-3σFluorescence Anisotropy70 ± 5N/A
pThr-containing peptideFHA1 (Rad53p)Phage Display ELISAStrong, pSer binding negligible[6][7]

Table 2: Comparative Binding Affinities. This table highlights the specificity of phosphopeptide-binding domains. While domains like 14-3-3 can bind to both pSer and pThr containing motifs, others, such as the Forkhead-associated (FHA) domain, exhibit a profound preference for phosphothreonine.[6][7][8] The γ-methyl group of phosphothreonine fits into a hydrophobic pocket within the FHA domain, a feature that phosphoserine lacks.[6][7][8] WW domains have also been identified as modules that can bind to both phosphoserine and phosphothreonine.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a generic signaling pathway and a typical experimental workflow for comparing the effects of pSer and pThr.

SignalingPathway cluster_0 Signal Transduction Signal External Signal Receptor Receptor Signal->Receptor Kinase Ser/Thr Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate_S pSer-Substrate (Rheostat-like) Substrate->pSubstrate_S Ser pSubstrate_T pThr-Substrate (Switch-like) Substrate->pSubstrate_T Thr pSubstrate_S->Substrate Dephosphorylation Effector_S Downstream Effector (S) pSubstrate_S->Effector_S pSubstrate_T->Substrate Dephosphorylation Effector_T Downstream Effector (T) pSubstrate_T->Effector_T Response_S Graded Cellular Response Effector_S->Response_S Response_T Definitive Cellular Response Effector_T->Response_T Phosphatase Phosphatase Phosphatase->pSubstrate_S Phosphatase->pSubstrate_T

A generic signaling pathway illustrating the differential outcomes of serine versus threonine phosphorylation.

ExperimentalWorkflow cluster_1 Comparative Analysis Workflow Peptide_Synth Synthesize Peptide Substrates (Ser and Thr variants) Kinase_Assay In Vitro Kinase Assay Peptide_Synth->Kinase_Assay Binding_Assay Binding Affinity Assay (ITC or SPR) Peptide_Synth->Binding_Assay MS_Analysis Mass Spectrometry Analysis Kinase_Assay->MS_Analysis Phosphorylation Kinetics (Km, kcat) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Binding Affinity (Kd) MS_Analysis->Data_Analysis Phosphorylation Site Quantification Conclusion Draw Conclusions Data_Analysis->Conclusion

A generalized experimental workflow for the comparative study of pSer and pThr in signaling.

Experimental Protocols

To facilitate reproducible and rigorous comparative studies, the following section outlines key experimental protocols.

Protocol 1: In Vitro Kinase Assay for Serine vs. Threonine Substrates

This protocol is designed to determine the kinetic parameters (K_m_ and k_cat_) of a specific kinase for two analogous peptide substrates, one containing a serine and the other a threonine at the phosphorylation site.

Materials:

  • Purified active kinase of interest.

  • Synthetic peptide substrates (e.g., >95% purity) with serine and threonine at the target phosphorylation site.

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

  • Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated peptides.

  • Scintillation counter or appropriate detection instrument.

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube on ice, combine the kinase buffer, DTT, and the kinase to a final concentration appropriate for the assay.

  • Set up reactions: In individual tubes, add varying concentrations of the serine or threonine peptide substrate.

  • Initiate the reaction: Add ATP (spiked with [γ-³²P]ATP if using radioactive detection) to each tube to a final concentration (e.g., 100 µM).

  • Incubate: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Stop the reaction: Terminate the reactions by adding an equal volume of stop solution (e.g., 75 mM H₃PO₄).

  • Spot and wash: Spot a portion of each reaction mixture onto phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Data analysis: Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. Calculate k_cat_ from V_max_ and the enzyme concentration.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol measures the binding affinity (K_d_) of a phosphopeptide (pSer or pThr) to a specific binding domain.

Materials:

  • Purified protein domain of interest.

  • Synthetic phosphopeptides (pSer and pThr variants, >95% purity).

  • ITC buffer (dialysis buffer for both protein and peptide, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Isothermal titration calorimeter.

Procedure:

  • Prepare samples: Dialyze the protein and dissolve the phosphopeptides in the same buffer to ensure no buffer mismatch. Accurately determine the concentrations of the protein and peptides.

  • Load the ITC: Load the protein solution into the sample cell and the phosphopeptide solution into the injection syringe. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the peptide.

  • Set up the experiment: Set the experimental temperature, stirring speed, and injection parameters (volume and duration).

  • Perform the titration: Carry out a series of injections of the phosphopeptide into the protein solution.

  • Control experiment: Perform a control titration by injecting the phosphopeptide into the buffer alone to determine the heat of dilution.

  • Data analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Phosphorylation Site Analysis

This protocol is used to identify and quantify the relative abundance of pSer and pThr sites on a protein.

Materials:

  • Protein of interest, either from in vitro kinase assays or isolated from cells.

  • Protease (e.g., trypsin).

  • Phosphopeptide enrichment materials (e.g., TiO₂ or IMAC resins).

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Database search software.

Procedure:

  • Protein digestion: Reduce, alkylate, and digest the protein with a protease to generate peptides.

  • Phosphopeptide enrichment: Enrich the phosphopeptides from the complex peptide mixture using TiO₂ or IMAC chromatography. This step is crucial due to the low stoichiometry of phosphorylation.

  • LC-MS/MS analysis: Separate the enriched phosphopeptides by HPLC and analyze them by tandem mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to obtain sequence information (MS2 scan).

  • Data analysis: Use database search software to identify the phosphopeptides from the MS/MS spectra. The software will match the experimental spectra to theoretical spectra from a protein database.

  • Site localization and quantification: The fragmentation pattern in the MS2 spectrum will allow for the precise localization of the phosphate group on either a serine or a threonine residue. The relative abundance of pSer and pThr can be determined by comparing the peak intensities of the corresponding phosphopeptides.

Conclusion

The choice between serine and threonine phosphorylation is a critical regulatory decision in cellular signaling. While often grouped together, O-Phosphoserine and phosphothreonine have distinct structural and functional consequences. Phosphothreonine's propensity to act as a molecular "switch" contrasts with phosphoserine's role as a "rheostat," allowing for a broader range of signaling outputs from a seemingly simple modification. For researchers in basic science and drug development, appreciating these differences is key to understanding the intricate logic of cellular regulation and for the rational design of therapeutic interventions that can precisely modulate phosphorylation-dependent signaling pathways.

References

A Comparative Guide to the Biological Activity of Synthetic dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic dl-O-Phosphoserine, a racemic mixture of D- and L-O-Phosphoserine, with its individual enantiomers. The information presented herein is supported by experimental data to aid in the objective assessment of this compound for research and drug development purposes.

Executive Summary

Synthetic this compound is a readily available compound with potential applications in neuroscience and immunology. However, its biological activity is a composite of the distinct and sometimes opposing actions of its constituent L- and D-enantiomers. Experimental evidence strongly indicates that the L-isomer, L-O-Phosphoserine, is the more biologically active component, exhibiting potent agonism at specific metabotropic glutamate receptors and inhibitory effects on serine racemase and phagocytosis. In contrast, the D-isomer, D-O-Phosphoserine, demonstrates significantly weaker or negligible activity in these assays. This guide dissects these differences, presenting quantitative data and detailed experimental methodologies to inform the selection and application of O-Phosphoserine variants in research and development.

Data Presentation: Quantitative Comparison of O-Phosphoserine Enantiomers

The following table summarizes the known quantitative biological activities of this compound and its individual enantiomers.

Biological TargetCompoundActivityPotencyReference
Metabotropic Glutamate Receptor 4 (mGluR4) L-O-PhosphoserineAgonistIC50 = 4.4 ± 1.4 µM[1]
D-O-PhosphoserineAgonistIC50 = 1260 ± 190 µM[1]
This compoundAgonistNot explicitly reported, but expected to be weaker than L-O-Phosphoserine due to the presence of the less active D-isomer.
Metabotropic Glutamate Receptors 1 & 2 (mGluR1 & mGluR2) L-O-PhosphoserineAntagonistEstimated Ki ≈ 1 mM for mGluR1
Serine Racemase L-O-PhosphoserineCompetitive Inhibitor~20% inhibition at 2 mM[1]
D-O-PhosphoserineNot reportedNot reported
This compoundCompetitive InhibitorActivity attributed to the L-isomer.[1]
Phagocytosis of Apoptotic Cells L-O-PhosphoserinePartial InhibitorMimics phosphatidylserine head group.[1]
D-O-PhosphoserineNot reportedNot reported
This compoundPartial InhibitorActivity attributed to the L-isomer.[1]

Key Biological Activities and Mechanisms of Action

Modulation of Metabotropic Glutamate Receptors

L-O-Phosphoserine is a potent agonist of the group III metabotropic glutamate receptor 4 (mGluR4), which is negatively coupled to adenylyl cyclase.[1] In stark contrast, D-O-Phosphoserine is a very weak agonist at this receptor.[1] This significant difference in potency suggests that for applications targeting mGluR4, the use of enantiomerically pure L-O-Phosphoserine would be substantially more effective than the racemic mixture. Furthermore, L-O-Phosphoserine has been shown to act as an antagonist at group I (mGluR1) and group II (mGluR2) metabotropic glutamate receptors.

mGluR4_Signaling_Pathway L_OPS L-O-Phosphoserine mGluR4 mGluR4 L_OPS->mGluR4 Agonist G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Agonistic activity of L-O-Phosphoserine on the mGluR4 signaling pathway.

Inhibition of Serine Racemase

L-O-Phosphoserine acts as a competitive inhibitor of serine racemase, the enzyme responsible for synthesizing the neuromodulator D-serine from L-serine.[1] By competing with the active site of the enzyme, L-O-Phosphoserine can reduce the production of D-serine.[1] The inhibitory effect of this compound is attributed to its L-enantiomer.[1] The activity of D-O-Phosphoserine on this enzyme has not been extensively reported.

Serine_Racemase_Inhibition L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine Catalyzes L_OPS L-O-Phosphoserine L_OPS->Serine_Racemase Competitively Inhibits

Caption: Competitive inhibition of Serine Racemase by L-O-Phosphoserine.

Interference with Phagocytosis

L-O-Phosphoserine can partially block the phagocytosis of apoptotic cells.[1] It is believed to mimic the head group of phosphatidylserine, a lipid exposed on the outer leaflet of apoptotic cells that acts as an "eat-me" signal for phagocytes.[1] By binding to phosphatidylserine receptors on phagocytes, L-O-Phosphoserine interferes with the signal transduction required for engulfment.[1] The effect of D-O-Phosphoserine on phagocytosis is not well-documented.

Phagocytosis_Inhibition cluster_apoptotic_cell Apoptotic Cell cluster_phagocyte Phagocyte Phosphatidylserine Phosphatidylserine (PS) PS_Receptor PS Receptor Phosphatidylserine->PS_Receptor Binds Engulfment Engulfment PS_Receptor->Engulfment Initiates L_OPS L-O-Phosphoserine L_OPS->PS_Receptor Binds and Blocks

Caption: L-O-Phosphoserine inhibits phagocytosis by blocking phosphatidylserine receptors.

Experimental Protocols

Metabotropic Glutamate Receptor Activity Assay

Objective: To determine the agonistic or antagonistic activity of test compounds on specific mGluR subtypes.

Methodology:

  • Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing the mGluR subtype of interest (e.g., mGluR4) are cultured in appropriate media.

  • Assay for mGluR4 (Gi/o-coupled):

    • Cells are incubated with the test compound (L-O-Phosphoserine, D-O-Phosphoserine, or this compound) at various concentrations.

    • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

    • The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

    • Agonist activity is determined by the compound's ability to inhibit forskolin-stimulated cAMP production. IC50 values are calculated from the dose-response curves.[1]

  • Assay for mGluR1 (Gq-coupled):

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

    • Cells are stimulated with a known mGluR1 agonist (e.g., glutamate) in the presence and absence of the test compound.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Antagonist activity is determined by the compound's ability to inhibit the agonist-induced calcium response.

Experimental_Workflow_mGluR_Assay Start Start Culture_Cells Culture BHK cells expressing mGluR subtype Start->Culture_Cells Add_Compound Add test compound (various concentrations) Culture_Cells->Add_Compound Stimulate Stimulate with Forskolin (mGluR4) or Glutamate (mGluR1) Add_Compound->Stimulate Measure Measure cAMP levels (mGluR4) or intracellular Ca2+ (mGluR1) Stimulate->Measure Analyze Analyze data and calculate IC50/Ki Measure->Analyze End End Analyze->End

References

A Researcher's Guide to the Validation of Anti-Phosphoserine Antibodies Using DL-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, signal transduction, and drug development, the accurate detection of protein phosphorylation is paramount. Anti-phosphoserine antibodies are indispensable tools in this endeavor, enabling the identification and quantification of proteins phosphorylated on serine residues. However, the reliability of these antibodies hinges on their specificity. This guide provides a comprehensive comparison of validation strategies for anti-phosphoserine antibodies, with a focus on the use of DL-O-Phosphoserine as a critical validation reagent.

Understanding the Importance of Specificity

An ideal anti-phosphoserine antibody should bind exclusively to phosphorylated serine residues, without cross-reacting with non-phosphorylated serine, phosphothreonine, or phosphotyrosine. This compound, a stable, free phosphoamino acid, serves as an excellent tool to verify this specificity through competition-based assays.

Comparative Analysis of Anti-Phosphoserine Antibodies

Antibody/SupplierProduct IDHostClonalityValidated ApplicationsSpecificity Notes
Supplier A Ab-123RabbitPolyclonalWB, ELISA, IHC, IPReactivity is specifically inhibited by pre-incubation with 20 mM phosphoserine. No cross-reactivity with phosphothreonine or phosphotyrosine was observed.[1]
Supplier B Ab-456MouseMonoclonalWB, ELISAHigh affinity with a Kd of 250 +/- 34 pM for a phosphoserine-containing peptide. Does not cross-react with non-phosphorylated serine, phosphothreonine, phosphotyrosine, AMP, or ATP.[2]
Supplier C Ab-789RabbitPolyclonalWBRecognizes proteins phosphorylated on serine residues. Does not cross-react with phosphotyrosine. Shows slight cross-reactivity with phosphothreonine (approximately 20%) based on indirect ELISA data.[3]
Supplier D Ab-101MouseMonoclonalWB, Dot Blot, ELISARecognizes phosphorylated serine as a free amino acid or conjugated to a carrier. Does not cross-react with non-phosphorylated serine, phosphothreonine, phosphotyrosine, AMP, or ATP.[4]
Supplier E Ab-112RabbitPolyclonalELISA, IHC, IP, WBRecognizes phosphoserine and peptidyl-phosphoserine. Does not cross-react with ATP, phosphotyrosine, or peptidyl-phosphothreonine. Shows slight cross-reactivity with free phosphothreonine.[5]

Note: The information in this table is derived from manufacturer datasheets and is not the result of a direct head-to-head comparison. Researchers are encouraged to perform their own validation experiments.

Key Experimental Protocols for Validation

Accurate validation of anti-phosphoserine antibodies requires robust experimental protocols. Here, we detail three key methods: Competitive ELISA, Western Blotting with phosphatase treatment, and Dot Blot analysis.

Competitive ELISA for Specificity Determination

This assay quantitatively assesses the specificity of the anti-phosphoserine antibody by measuring the inhibition of its binding to a phosphoserine-conjugated protein by free this compound.

Materials:

  • 96-well ELISA plate

  • Phosphoserine-conjugated protein (e.g., Phosphoserine-BSA)

  • Anti-phosphoserine antibody

  • This compound

  • Phosphothreonine and Phosphotyrosine (for cross-reactivity testing)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of phosphoserine-conjugated protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a serial dilution of this compound (and phosphothreonine/phosphotyrosine for cross-reactivity) in antibody dilution buffer.

    • In a separate plate or tubes, pre-incubate the anti-phosphoserine antibody (at its optimal dilution) with the different concentrations of the free phosphoamino acids for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at the recommended dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Expected Results: A specific anti-phosphoserine antibody will show a dose-dependent decrease in signal with increasing concentrations of this compound. Minimal to no decrease in signal should be observed with phosphothreonine or phosphotyrosine.

Western Blotting with Phosphatase Treatment

This method confirms that the antibody recognizes the phosphorylated form of the target protein.

Materials:

  • Protein lysate containing a known serine-phosphorylated protein

  • Lambda phosphatase or Calf Intestinal Phosphatase (CIP)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer and blotting apparatus

  • Blocking buffer (3-5% BSA in TBST is recommended; avoid milk as it contains phosphoproteins)

  • Anti-phosphoserine antibody

  • Antibody against the total (non-phosphorylated) form of the target protein (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Sample Preparation:

    • Divide the protein lysate into two aliquots.

    • Treat one aliquot with a phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions to dephosphorylate the proteins. Leave the other aliquot untreated.

  • SDS-PAGE and Transfer: Run both the treated and untreated lysates on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Cut the membrane to probe separately with the anti-phosphoserine antibody and the total protein antibody.

    • Incubate the membranes with the respective primary antibodies overnight at 4°C.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and visualize the bands using an imaging system.

Expected Results: The band corresponding to the serine-phosphorylated protein should be present in the untreated lysate lane when probed with the anti-phosphoserine antibody and absent or significantly reduced in the phosphatase-treated lane. The total protein antibody should show a band of similar intensity in both lanes, confirming equal protein loading.

Dot Blot for Rapid Specificity Screening

A dot blot is a simple and quick method to assess antibody specificity.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphoserine-conjugated protein

  • This compound, phosphothreonine, and phosphotyrosine

  • Anti-phosphoserine antibody

  • Blocking buffer (3-5% BSA in TBST)

  • Wash buffer (TBST)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Spotting: Spot 1-2 µL of the phosphoserine-conjugated protein onto the membrane in multiple locations. Allow the spots to dry completely.

  • Blocking: Block the entire membrane with 3-5% BSA in TBST for 1 hour at room temperature.

  • Competition (Pre-incubation):

    • Prepare solutions of the anti-phosphoserine antibody pre-incubated with a high concentration of this compound, phosphothreonine, or phosphotyrosine. Also, prepare a solution of the antibody alone.

  • Incubation: Cut the membrane into strips, each containing a spot of the antigen. Incubate each strip with one of the antibody solutions for 1 hour at room temperature.

  • Washing: Wash the strips three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the strips with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the strips three times for 5 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the signals.

Expected Results: A strong signal should be observed on the strip incubated with the antibody alone. The signal should be absent or significantly diminished on the strip incubated with the antibody pre-incubated with this compound. The signals on the strips incubated with phosphothreonine and phosphotyrosine should be comparable to the strip with the antibody alone, indicating a lack of cross-reactivity.

Visualizing Key Concepts

To further aid in the understanding of the experimental workflows and the biological context of serine phosphorylation, the following diagrams are provided.

experimental_workflow cluster_elisa Competitive ELISA cluster_wb Western Blot cluster_db Dot Blot elisa_start Coat Plate with pS-Antigen elisa_block Block Plate elisa_start->elisa_block elisa_incubate Incubate on Plate elisa_block->elisa_incubate elisa_preincubate Pre-incubate Ab with this compound elisa_preincubate->elisa_incubate elisa_secondary Add Secondary Ab elisa_incubate->elisa_secondary elisa_detect Detect Signal elisa_secondary->elisa_detect wb_lysate Protein Lysate wb_phosphatase Phosphatase Treatment wb_lysate->wb_phosphatase wb_sds SDS-PAGE & Transfer wb_lysate->wb_sds wb_phosphatase->wb_sds wb_block Block Membrane wb_sds->wb_block wb_primary Incubate with Primary Ab wb_block->wb_primary wb_secondary Incubate with Secondary Ab wb_primary->wb_secondary wb_detect Detect Signal wb_secondary->wb_detect db_spot Spot pS-Antigen on Membrane db_block Block Membrane db_spot->db_block db_incubate Incubate on Membrane db_block->db_incubate db_preincubate Pre-incubate Ab with Competitor db_preincubate->db_incubate db_secondary Add Secondary Ab db_incubate->db_secondary db_detect Detect Signal db_secondary->db_detect akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Substrates Downstream Substrates (e.g., GSK3, FOXO) Akt->Substrates Phosphorylates (Ser/Thr) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Response Cell Survival, Growth, Proliferation Substrates->Response

References

A Comparative Functional Analysis of Proteins with Incorporated DL-O-Phosphoserine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications on protein function is paramount. This guide provides a comparative functional analysis of proteins containing the naturally occurring L-O-Phosphoserine versus those with an incorporated racemic mixture of DL-O-Phosphoserine. While direct experimental data on proteins with incorporated D-O-Phosphoserine or a DL-racemic mixture is limited due to the inherent stereospecificity of biological systems, this guide leverages established principles of protein biochemistry and analogous experimental data to provide a comprehensive comparison.

The Critical Role of Stereochemistry in Protein Function

In nature, the building blocks of proteins, amino acids, exist almost exclusively as L-isomers. The entire machinery of protein synthesis, from ribosomal translation to post-translational modifications, is finely tuned to recognize and process these L-amino acids. O-Phosphoserine, a key post-translational modification involved in a vast array of cellular signaling pathways, is no exception. Protein kinases specifically recognize and phosphorylate L-serine residues, and phosphatases act on the resulting L-O-Phosphoserine to reverse the signal.

The incorporation of a D-amino acid, such as D-O-Phosphoserine, into a protein is predicted to have significant disruptive effects on its structure and function. The altered stereochemistry would likely lead to local misfolding, destabilization of secondary and tertiary structures, and a loss of recognition by the cellular machinery that governs phosphorylation-dependent signaling.

Predicted Functional Consequences of this compound Incorporation

Incorporating a racemic mixture of this compound would result in a heterogeneous population of protein molecules. Approximately half of the modified proteins would contain the natural L-O-Phosphoserine, while the other half would contain the unnatural D-O-Phosphoserine at the target site. This heterogeneity would lead to a significant portion of the protein population being non-functional or having unpredictable activity.

The D-O-Phosphoserine-containing fraction would be expected to exhibit:

  • Loss of Recognition by Signaling Partners: Kinases and phosphatases are highly unlikely to recognize the D-isomer, effectively rendering these proteins inert to the normal regulatory cycles of phosphorylation and dephosphorylation.

  • Structural Perturbations: The altered side-chain orientation of the D-amino acid can disrupt the local hydrogen bonding network and backbone conformation, potentially leading to misfolding and aggregation.

  • Altered Enzymatic Activity: For enzymes where the phosphoserine is in or near the active site, the structural changes induced by the D-isomer would likely abolish or severely impair catalytic function.

  • Disrupted Protein-Protein Interactions: If the phosphoserine is part of a binding motif, the D-isomer would likely abrogate the interaction with its binding partner.

Experimental Data: A Comparative Overview

While direct comparative data for D-O-Phosphoserine is scarce, studies on the incorporation of other D-amino acids and the functional analysis of L-O-Phosphoserine-containing proteins provide strong analogous evidence.

Table 1: Functional Effects of D-Amino Acid Incorporation in Proteins (Analogous Data)
ProteinD-Amino Acid SubstitutedExperimental ObservationFunctional ConsequenceReference
Dihydrofolate ReductaseD-MethionineGreatly diminished enzymatic activityLoss of function[1]
Villin Headpiece SubdomainVarious D-amino acidsSignificant destabilization of α-helical structureStructural instability[2]
Pin1 WW DomainVarious D-amino acidsComplete unfolding at room temperatureLoss of tertiary structure[2]
Amyloid-beta peptideD-amino acids at N-terminusIncreased resistance to proteolysisEnhanced stability (in this context)[3]
Table 2: Functional Comparison of Proteins with L-O-Phosphoserine, Non-phosphorylated Serine, and Phosphomimetic Mutants
ProteinModificationChange in Enzymatic ActivityChange in Protein StabilityChange in Protein-Protein Interaction
Neuronal Nitric Oxide Synthase (nNOS)L-O-Phosphoserine at Ser1412Normal NO production, but considerably lower FMN-heme interdomain electron transfer rate compared to wild-type.Spectral properties identical to wild-type.Not reported
Phenylalanine Hydroxylase (PAH)L-O-Phosphoserine at Ser16Increased basal activity.Increased resistance to tryptic proteolysis; no generalized conformational change.Not reported
Glycogen PhosphorylaseL-O-Phosphoserine at Ser14Activation of the enzyme.Induces significant conformational changes.Promotes interaction with other regulatory proteins.
Generic Protein Kinase A (PKA) SubstrateAspartate/Glutamate (Phosphomimetic)Can partially mimic the effects of phosphorylation, but often fails to fully recapitulate the functional change.Generally less effective at mimicking the structural changes compared to true phosphorylation.Binding affinity to 14-3-3 proteins is often weaker than with L-O-Phosphoserine.

Experimental Protocols for Comparative Functional Analysis

To directly assess the functional consequences of incorporating this compound, a series of experiments would be required. Below are detailed methodologies for key experiments.

Site-Specific Incorporation of L-O-Phosphoserine and D-O-Phosphoserine
  • Method: Genetic code expansion using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Protocol:

    • Design and synthesize a gene encoding the protein of interest with an amber stop codon (TAG) at the desired serine position.

    • Co-transform an E. coli expression strain (e.g., a strain with a knockout of release factor 1) with a plasmid containing the gene of interest and a second plasmid encoding an evolved phosphoseryl-tRNA synthetase (SepRS) and its cognate tRNA (tRNASep).

    • For L-O-Phosphoserine incorporation, supplement the growth medium with L-O-Phosphoserine.

    • For D-O-Phosphoserine incorporation, a hypothetical evolved SepRS with specificity for the D-isomer would be required, and the medium would be supplemented with D-O-Phosphoserine.

    • Induce protein expression with IPTG and purify the resulting protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Verification of Incorporation by Mass Spectrometry
  • Method: Bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • Excise the protein band from an SDS-PAGE gel.

    • Perform in-gel digestion with trypsin.

    • Extract the resulting peptides and analyze them by LC-MS/MS.

    • Search the MS/MS spectra against the protein sequence database to identify peptides.

    • Confirm the incorporation of phosphoserine by identifying a mass shift of +80 Da on the target serine-containing peptide. The stereochemistry cannot be determined by this method, but successful incorporation of the supplied amino acid is confirmed.

Structural Analysis by Circular Dichroism (CD) Spectroscopy
  • Method: Far-UV CD spectroscopy to assess secondary structure content.

  • Protocol:

    • Prepare protein samples (L-pSer, hypothetical D-pSer, and wild-type) in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra to identify any structural changes induced by the different phosphoserine isomers.

Functional Assay: In Vitro Kinase and Phosphatase Assays
  • Method: Monitoring the transfer or removal of a phosphate group.

  • Protocol for Kinase Assay:

    • Incubate the purified proteins (wild-type, hypothetical D-Ser containing protein) with the relevant protein kinase and ATP (can be radiolabeled ATP for detection).

    • Stop the reaction at various time points.

    • Analyze the products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot with a phospho-specific antibody to determine the extent of phosphorylation.

  • Protocol for Phosphatase Assay:

    • Incubate the purified phosphoproteins (L-pSer and hypothetical D-pSer) with a relevant protein phosphatase.

    • Stop the reaction at various time points.

    • Analyze the samples by Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins, to monitor the dephosphorylation progress.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical signaling pathway, the proposed experimental workflow, and the logical consequences of phosphoserine stereochemistry.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Signal External Signal Signal->Receptor Protein_X_Ser Protein X (Ser) Kinase_A->Protein_X_Ser phosphorylates Protein_X_pSer Protein X (pSer) Protein_X_pSer->Protein_X_Ser dephosphorylates Downstream_Effect Downstream Cellular Response Protein_X_pSer->Downstream_Effect triggers Phosphatase Phosphatase

Caption: A generic signaling pathway initiated by an external signal, leading to the activation of a kinase, phosphorylation of a target protein at a serine residue, and a subsequent cellular response. The process is reversed by a phosphatase.

Experimental_Workflow cluster_incorporation Site-Specific Incorporation cluster_analysis Comparative Functional Analysis start Protein of Interest with Target Serine incorp_L Incorporate L-pSer start->incorp_L incorp_DL Incorporate DL-pSer start->incorp_DL wild_type Express Wild-Type (Ser) start->wild_type purification Protein Purification incorp_L->purification incorp_DL->purification wild_type->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec cd_spec CD Spectroscopy (Structure) purification->cd_spec func_assay Functional Assays (Activity, Binding) purification->func_assay conclusion Comparative Functional Profile mass_spec->conclusion cd_spec->conclusion func_assay->conclusion

Caption: Experimental workflow for the comparative functional analysis of proteins with incorporated L-phosphoserine versus DL-phosphoserine.

Logical_Relationship cluster_isomers Stereoisomers cluster_consequences Functional Consequences start Incorporation of Phosphoserine l_pser L-O-Phosphoserine start->l_pser d_pser D-O-Phosphoserine start->d_pser recognition Recognition by Kinases/Phosphatases l_pser->recognition no_recognition No Recognition d_pser->no_recognition native_structure Native Protein Structure & Function disrupted_structure Disrupted Structure & Loss of Function recognition->native_structure no_recognition->disrupted_structure

Caption: Logical relationship illustrating how the stereochemistry of incorporated phosphoserine dictates its recognition by cellular machinery and ultimately impacts protein structure and function.

References

Distinguishing D- and L-Phosphoserine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis and differentiation of D- and L-phosphoserine enantiomers are critical for understanding their distinct biological roles and for the development of stereospecific therapeutics. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The two primary strategies for the chiral separation of phosphoserine are indirect, involving the formation of diastereomers through derivatization, and direct, utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC). A less common but effective method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Comparison of Analytical Techniques

The selection of an analytical technique for distinguishing between D- and L-phosphoserine depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of the most common methods.

Analytical MethodPrincipleDerivatization Required?Common Reagents/ColumnsDetection MethodTypical Limit of Detection (LOD)Key Features
HPLC with Chiral Derivatization Formation of diastereomers with a chiral reagent, followed by separation on a standard achiral column.[1]YesDerivatizing Agents: Marfey's Reagent (FDAA), o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC).[2][3][4][5] Column: C18 reversed-phase.UV/Visible, Fluorescence, Mass Spectrometry (MS)pmol range[6]High sensitivity with fluorescent derivatizing agents; utilizes standard HPLC equipment.[1]
HPLC with Chiral Stationary Phase (CSP) Direct separation of enantiomers on a column containing a chiral selector.[1]NoColumns: Crown Ether-based (e.g., CROWNPAK®), Polysaccharide-based (e.g., CHIRALPAK®).[7][8][9][10][11][12][13]UV/Visible, Mass Spectrometry (MS)Varies with column and detectorDirect analysis simplifies sample preparation; wide range of chiral columns available.[14]
³¹P NMR Spectroscopy Use of a chiral solvating agent to induce a chemical shift difference between the phosphorus signals of the enantiomers.[15][16]Yes (with a chiral solvating agent)Chiral Solvating Agent: Amino acid derivatives (e.g., Fmoc-Trp(Boc)-OH).[16]NMRHigher concentration required compared to HPLC methodsProvides structural information; non-destructive.

Experimental Workflows and Protocols

HPLC with Chiral Derivatization (Marfey's Reagent)

This method relies on the reaction of D- and L-phosphoserine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be resolved on a standard C18 HPLC column.[2][3]

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_output Output Sample Phosphoserine Sample Dissolve Dissolve in Buffer Sample->Dissolve Add_Marfeys Add Marfey's Reagent (in acetone) Dissolve->Add_Marfeys Add_Bicarb Add Sodium Bicarbonate Add_Marfeys->Add_Bicarb Incubate Incubate at 40°C Add_Bicarb->Incubate Inject Inject on C18 Column Incubate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (340 nm) Separate->Detect Chromatogram Chromatogram with Separated Diastereomers Detect->Chromatogram

Workflow for chiral separation using Marfey's Reagent.

Protocol:

  • Sample Preparation: Dissolve the phosphoserine sample in a suitable buffer (e.g., 50 mM sodium bicarbonate).

  • Derivatization:

    • To 50 µL of the sample solution (containing approximately 2.5 µmoles of phosphoserine), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[3]

    • Add 20 µL of 1 M sodium bicarbonate.[3]

    • Mix and incubate the reaction mixture at 40°C for 1 hour with occasional mixing.[3]

    • Quench the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 10% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm.[2]

HPLC with Chiral Stationary Phase (Crown Ether Column)

This direct method utilizes a chiral stationary phase, such as a crown ether-based column, to resolve the D- and L-enantiomers without prior derivatization.[7][8][10][12]

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample Phosphoserine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject on Crown Ether CSP Dissolve->Inject Separate Isocratic Elution Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Chromatogram with Separated Enantiomers Detect->Chromatogram

Workflow for direct chiral separation using a CSP.

Protocol:

  • Sample Preparation: Dissolve the phosphoserine sample in the mobile phase.

  • HPLC Analysis:

    • Column: Crown ether-based chiral stationary phase (e.g., CROWNPAK® CR(+)).[7][10]

    • Mobile Phase: An acidic mobile phase is typically used, such as perchloric acid solution at pH 1-2.[10] Methanol (up to 15%) can be added to reduce retention time.[10][12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV detector at a low wavelength (e.g., 200-210 nm) or a Mass Spectrometer.

³¹P NMR Spectroscopy with a Chiral Solvating Agent

This technique uses a chiral solvating agent to create a diastereomeric complex in solution, which results in separate signals for the D- and L-phosphoserine enantiomers in the ³¹P NMR spectrum.[15][16]

cluster_sample_prep Sample Preparation cluster_complexation Complexation cluster_analysis NMR Analysis cluster_output Output Sample Phosphoserine Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Mix Mix to Form Diastereomeric Complex Add_CSA->Mix Acquire Acquire ³¹P NMR Spectrum Mix->Acquire Spectrum ³¹P NMR Spectrum with Separated Enantiomer Signals Acquire->Spectrum

Workflow for chiral analysis using ³¹P NMR.

Protocol:

  • Sample Preparation: Dissolve the phosphoserine sample in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Complexation: Add an equimolar amount of a suitable chiral solvating agent, such as an N-acyl-L-amino acid derivative.

  • NMR Analysis:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The chemical shift difference (Δδ) between the signals for the two enantiomers will depend on the specific solvating agent and the experimental conditions.

Concluding Remarks

The choice of analytical technique for distinguishing between D- and L-phosphoserine is contingent on the specific requirements of the study. HPLC with chiral derivatization offers high sensitivity and is well-suited for trace analysis in complex biological matrices. Direct HPLC with a chiral stationary phase provides a more straightforward workflow with less sample preparation. ³¹P NMR spectroscopy, while less sensitive, offers a non-destructive method that can provide valuable structural information. For robust and reliable results, method validation, including determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for the chosen technique.

References

validating the inhibitory effect of dl-O-Phosphoserine on specific enzymes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical research and drug development, the identification and characterization of enzyme inhibitors are paramount for understanding biological pathways and designing novel therapeutics. This guide provides a comparative analysis of the inhibitory effects of dl-O-Phosphoserine on specific enzymes, with a primary focus on serine racemase. Experimental data for this compound and alternative inhibitors are presented to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a racemic mixture containing both D- and L-isomers of O-Phosphoserine.[1] The L-enantiomer, O-phospho-L-serine, has been identified as a competitive inhibitor of serine racemase, an enzyme pivotal in the synthesis of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[2][3] This guide will delve into the quantitative inhibitory data for O-phospho-L-serine in comparison to other known inhibitors of serine racemase. Additionally, the interaction of this compound with phosphoserine phosphatase will be addressed, clarifying its role as a substrate rather than an inhibitor for this enzyme. The potential for inhibition of protein tyrosine phosphatases (PTPs) is also briefly discussed.

Serine Racemase Inhibition

Serine racemase (SR) catalyzes the conversion of L-serine to D-serine, a key neuromodulator.[4] Inhibition of this enzyme is a therapeutic strategy for conditions associated with excessive NMDA receptor activation.[5] O-phospho-L-serine acts as a competitive inhibitor by binding to the active site of serine racemase.[2]

Comparative Inhibitory Data

The following table summarizes the available quantitative data for the inhibition of serine racemase by O-phospho-L-serine and other notable inhibitors.

InhibitorType of InhibitionKi / IC50Species/Enzyme Source
O-phospho-L-serine Competitive~20% inhibition at 2 mMNot specified
MalonateCompetitive33 µM (Ki)Human
L-erythro-3-hydroxyaspartate (L-EHA)Competitive31 µM (Ki)Human
L-Serine O-sulfateNoncompetitiveInhibition in the mM rangeNot specified

Phosphoserine Phosphatase: A Substrate, Not a Target of Inhibition

Phosphoserine phosphatase (PSP) is an essential enzyme in the biosynthesis of L-serine, catalyzing the hydrolysis of O-phosphoserine to L-serine and inorganic phosphate. It is important to note that this compound is a substrate for PSP and not an inhibitor. For researchers interested in modulating this enzyme, a variety of inhibitors have been identified, as detailed in the table below.

InhibitorType of InhibitionIC50
p-Chloromercuriphenylsulfonic acid (CMPSA)Noncompetitive9 µM
GlycerylphosphorylcholineUncompetitive18 µM
Fluoride ionNot specified770 µM

Protein Tyrosine Phosphatases (PTPs)

There is currently no direct scientific evidence to suggest that this compound acts as an inhibitor of protein tyrosine phosphatases. While structurally similar molecules like O-phospho-L-tyrosine have been shown to activate PTPs, and certain aryl-containing phosphonates can inhibit PTP1B, these findings do not directly implicate this compound as a PTP inhibitor.

Experimental Methodologies

Serine Racemase Inhibition Assay

A common method for assessing serine racemase inhibition involves monitoring the formation of D-serine from L-serine in the presence of the enzyme and various concentrations of the inhibitor.

Key Steps:

  • Enzyme and Substrate Preparation: A purified preparation of serine racemase is used. The substrate, L-serine, is prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test inhibitor (e.g., O-phospho-L-serine) and reference inhibitors are prepared in a range of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the buffer, L-serine, pyridoxal-5'-phosphate (PLP) as a cofactor, and the inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of D-serine produced is quantified using methods such as high-performance liquid chromatography (HPLC) or coupled enzymatic assays.

  • Data Analysis: The rate of D-serine formation at each inhibitor concentration is determined, and the data is used to calculate the IC50 or Ki value.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for an enzyme inhibition assay and the signaling pathway involving serine racemase.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution ReactionMix Reaction Mixture (Enzyme + Substrate + Inhibitor) Enzyme->ReactionMix Substrate Substrate Solution Substrate->ReactionMix Inhibitor Inhibitor Dilutions Inhibitor->ReactionMix Incubation Incubation (Controlled Temperature & Time) ReactionMix->Incubation Measurement Measure Product Formation Incubation->Measurement DataAnalysis Calculate IC50 / Ki Measurement->DataAnalysis

Experimental workflow for a serine racemase inhibition assay.

signaling_pathway cluster_neuron Glutamatergic Synapse cluster_inhibition L_Serine L-Serine SerineRacemase Serine Racemase (SR) L_Serine->SerineRacemase Substrate D_Serine D-Serine SerineRacemase->D_Serine Catalysis NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx (Neuronal Signaling) NMDA_Receptor->Ca_Influx Activation Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Inhibitor O-phospho-L-serine (Competitive Inhibitor) Inhibitor->SerineRacemase Inhibits

Signaling pathway of serine racemase and NMDA receptor activation.

References

A Comparative Guide to dl-O-Phosphoserine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in phosphorylation studies, the specificity of antibodies used in immunoassays is of paramount importance. This guide provides an objective comparison of the cross-reactivity of antibodies against dl-O-Phosphoserine, offering a valuable resource for selecting the appropriate reagents and interpreting experimental results. The data presented here is compiled from publicly available information from various suppliers and research articles.

Understanding Antibody Specificity in Phosphorylation Analysis

The detection of specific phosphorylation events on serine, threonine, and tyrosine residues is fundamental to understanding cellular signaling pathways. Immunoassays, such as ELISA, Western Blot, and Immunoprecipitation, are routinely employed for this purpose. However, the utility of these assays is contingent on the specificity of the primary antibody. An ideal anti-phosphoserine antibody should exhibit high affinity for phosphoserine while demonstrating minimal to no cross-reactivity with other phosphoamino acids, such as phosphothreonine and phosphotyrosine, or their non-phosphorylated counterparts.

Antibody recognition of a phosphorylated amino acid can be influenced by the surrounding amino acid sequence[1][2]. Therefore, the specificity of an antibody can vary depending on the protein target. Some antibodies are developed to be pan-specific, recognizing phosphoserine, phosphothreonine, and phosphotyrosine, which are useful for detecting overall phosphorylation status[3][4]. Conversely, highly specific antibodies are crucial for dissecting individual phosphorylation events.

Comparative Analysis of Anti-Phosphoserine Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of several commercially available anti-phosphoserine antibodies based on information provided in product datasheets and research publications. It is important to note that comprehensive, directly comparable quantitative data is often not available in a standardized format. Researchers are encouraged to perform their own validation for their specific applications.

Antibody/Kit Supplier Type Reported Cross-Reactivity Applications Reference
Anti-Phosphoserine AntibodySigma-AldrichMonoclonal (Mouse)By ELISA and dot blot, reacts specifically with phosphorylated serine. No cross-reactivity observed with non-phosphorylated serine, phosphothreonine, phosphotyrosine, AMP or ATP.ELISA, Immunoblotting
PhosphoDetect™ Phosphoserine Detection KitMerck MilliporeMonoclonal (Mouse)Recognition is dependent on phosphorylation and the surrounding amino acid motif.ELISA, Immunoblotting, Immunoprecipitation[1]
Anti-Phosphoserine Antibody (ARG20543)Arigo biolaboratoriesPolyclonal (Rabbit)Recognizes proteins phosphorylated on serine residues. Does not cross-react with phosphotyrosine.ELISA, ICC/IF, IHC-P, IP, WB[5]
Anti-Phosphoserine Antibody (SPC-149)StressMarq BiosciencesPolyclonal (Rabbit)Detects proteins phosphorylated on serine residues. Does not cross-react with phosphotyrosine.WB, ICC/IF, ELISA, IP[6]
Anti-Phosphoserine/threonine/tyrosine Polyclonal AntibodyThermo Fisher ScientificPolyclonal (Rabbit)Detects pS, pT and pY amino acids with very low cross reactivity to their non-phosphorylated variants.ELISA[3]
Radioimmunoassay for phosphoserineN/APolyclonal (Rabbit)The antibodies were highly specific for the homologous hapten; the requirement for the phosphate group on the acylated amino acid was essentially absolute.Radioimmunoassay[7]
High-affinity anti-phosphoserine antibody, 2B9N/AMonoclonalSelective for a specific phosphoserine-containing peptide tracer. Did not interfere with phosphatidylserine.Fluorescence Polarization Assay[8]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating cross-reactivity studies. Below are generalized protocols for common immunoassays used to assess antibody specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol outlines a direct ELISA to determine the cross-reactivity of an anti-phosphoserine antibody with other phosphoamino acids.

  • Antigen Coating: Coat separate wells of a 96-well microtiter plate with solutions of phosphoserine, phosphothreonine, phosphotyrosine, and non-phosphorylated serine conjugated to a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells again. Add the anti-phosphoserine antibody at various dilutions to the coated wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells. Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction and Read Plate: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the signal intensity obtained from the wells coated with phosphoserine to the signals from wells with other phosphoamino acids and non-phosphorylated serine. Low to no signal in the non-phosphoserine wells indicates high specificity.

Western Blot for Cross-Reactivity

This protocol is designed to assess the specificity of an anti-phosphoserine antibody against a mixture of proteins.

  • Sample Preparation: Prepare protein lysates from cells that have been treated to induce a broad range of protein phosphorylation (e.g., using phosphatase inhibitors like pervanadate).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Note: Milk or casein should be avoided as they contain phosphoproteins[1][9].

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphoserine antibody overnight at 4°C.

  • Peptide Competition (Optional): To confirm specificity, pre-incubate the antibody with an excess of free phosphoserine, phosphothreonine, or phosphotyrosine before adding it to the membrane. A specific antibody's signal should be blocked only by pre-incubation with phosphoserine.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Immunoassay Principles

To further clarify the concepts discussed, the following diagrams illustrate a typical immunoassay workflow and the principle of antibody cross-reactivity.

Immunoassay_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_binding Antibody Binding cluster_detection Detection Ag 1. Antigen Coating (Phosphoserine-BSA) Block 2. Blocking (BSA) Ag->Block P_Ab 3. Primary Antibody (Anti-Phosphoserine) Block->P_Ab S_Ab 4. Secondary Antibody (Enzyme-conjugated) P_Ab->S_Ab Sub 5. Substrate Addition S_Ab->Sub Signal 6. Signal Detection Sub->Signal

Figure 1: Generalized workflow of an Enzyme-Linked Immunosorbent Assay (ELISA).

Antibody_Cross_Reactivity cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Ab_spec Anti-pSer Antibody pSer Phosphoserine Ab_spec->pSer High Affinity Ab_cross Anti-pSer Antibody pThr Phosphothreonine Ab_cross->pThr Low Affinity / No Binding pTyr Phosphotyrosine Ab_cross->pTyr Low Affinity / No Binding

Figure 2: Ideal specificity vs. potential cross-reactivity of an anti-phosphoserine antibody.

Conclusion

The selection of a highly specific anti-phosphoserine antibody is critical for the accuracy and reliability of immunoassays in phosphorylation research. While many commercially available antibodies claim high specificity, the degree of cross-reactivity can vary. This guide highlights the importance of scrutinizing product data and, where possible, performing in-house validation to ensure the antibody's performance is suitable for the intended application. By carefully considering the information presented and adhering to rigorous experimental practices, researchers can enhance the quality and impact of their findings in the complex field of signal transduction.

References

Safety Operating Guide

Proper Disposal of DL-O-Phosphoserine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DL-O-Phosphoserine, a common reagent in research and drug development, designed to provide essential safety and logistical information for laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, personnel should follow established laboratory protocols for containment and cleanup of non-hazardous solid chemicals.

Disposal Procedures for this compound

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.[2]

For laboratories equipped to handle chemical waste treatment, this compound can be dissolved or mixed with a combustible solvent and subsequently incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] This method effectively destroys the chemical, minimizing its environmental impact.

It is crucial to prevent this compound from entering drains or sewage systems, as it is considered slightly hazardous to aquatic life.[3]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, or absorbent pads, should be treated as chemical waste. These items must be collected in a designated, properly labeled hazardous waste container. Contaminated packaging, such as the original product container, should be disposed of as unused product.[1][2]

Transportation for Disposal

For the purpose of transportation to a waste disposal facility, O-Phosphoserine may be classified as a corrosive solid, acidic, organic, n.o.s. (not otherwise specified) under UN number 3261.[3][4] This classification necessitates adherence to specific packaging and labeling requirements for transport.

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity and Contamination Level ppe->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Minor bulk_chemical Bulk Unused or Expired Chemical assess_quantity->bulk_chemical Significant contaminated_materials Contaminated Materials (e.g., gloves, paper towels) assess_quantity->contaminated_materials Contaminated Items collect_waste Collect in a Labeled Hazardous Waste Container small_spill->collect_waste bulk_chemical->collect_waste contaminated_materials->collect_waste disposal_service Arrange for Pickup by a Licensed Waste Disposal Service collect_waste->disposal_service incineration Alternatively, if permitted: Dissolve in a combustible solvent and incinerate in an approved facility collect_waste->incineration end Disposal Complete disposal_service->end incineration->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling dl-O-Phosphoserine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with dl-O-Phosphoserine. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling and disposal, and first aid measures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as an irritant, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety. The type of protective equipment should be selected based on the concentration and amount of the substance being used at the specific workplace.[1]

PPE CategorySpecificationRationale
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.This compound may cause respiratory irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or latex).Prevents skin contact and irritation.[3][4]
Eye Protection Safety glasses with side-shields or goggles.Protects against dust particles and potential splashes.[3][4]
Body Protection Impervious clothing, such as a lab coat.Protects skin and personal clothing from contamination.[1]
Footwear Closed-toe shoes.Prevents foot injuries from spills or dropped objects.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Ventilation: Always work in a well-ventilated area. Use appropriate exhaust ventilation, such as a fume hood, where dust may be formed.[1]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust and aerosols.[1]

  • Prevent Contact: Avoid direct contact with skin and eyes.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.

Storage:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.

  • Temperature: For long-term storage, it is recommended to store at -20°C for up to one month or at -80°C for up to six months.[5]

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[3]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Disposal Plan

The disposal of this compound waste must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory guidelines.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and specify "this compound".

  • Storage of Waste:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory.

  • Disposal Options:

    • Licensed Disposal Company: For larger quantities or as a standard procedure, arrange for a licensed professional waste disposal service to handle the material. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Sanitary Sewer: For very small quantities, some institutional guidelines may permit disposal via the sanitary sewer.[3] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies before using this method.

  • Contaminated Packaging: Dispose of as unused product in the same manner as the chemical waste.[1]

Experimental Protocol: Site-Specific Incorporation of Phosphoserine into a Protein

The following is a generalized workflow for the site-specific incorporation of phosphoserine into a protein, based on methodologies used for studying protein phosphorylation.[6] This example illustrates a common application for phosphoserine in research.

Objective: To produce a recombinant protein with phosphoserine at a specific site to study the effects of phosphorylation.

Methodology:

  • Plasmid Preparation: Co-transform a specialized E. coli host strain (e.g., C321.ΔA) with two plasmids:

    • A plasmid containing the gene for the protein of interest, with an amber stop codon (TAG) engineered at the desired phosphorylation site.

    • A plasmid that enables the incorporation of phosphoserine in response to the TAG codon (e.g., SepOTSλ).[6]

  • Cell Culture and Protein Expression:

    • Culture the transformed E. coli in an appropriate growth medium.

    • Induce protein expression according to the specific requirements of the expression system.

  • Protein Purification:

    • Harvest the E. coli cells by centrifugation.

    • Lyse the cells to release the cellular contents.

    • Purify the recombinant protein using affinity chromatography (e.g., Nickel-NTA affinity chromatography for His-tagged proteins).[6]

  • Verification of Phosphoserine Incorporation:

    • Perform an immunoblot analysis (Western blot) using antibodies specific to the protein tag (e.g., anti-His) and antibodies that recognize the phosphorylated serine residue to confirm successful incorporation.[6]

  • Functional Assays:

    • Conduct enzymatic assays or other functional tests to compare the activity of the phosphoserine-containing protein with the wild-type, unphosphorylated protein.[6]

Experimental_Workflow cluster_prep 1. Preparation cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_analysis 4. Analysis plasmid_prep Co-transform E. coli with: 1. Target Protein Plasmid (with TAG codon) 2. Phosphoserine Incorporation Plasmid cell_culture Culture Transformed E. coli plasmid_prep->cell_culture Inoculate induction Induce Protein Expression cell_culture->induction Grow harvesting Harvest and Lyse Cells induction->harvesting Express purification Affinity Chromatography harvesting->purification Purify verification Western Blot Verification purification->verification Analyze functional_assay Functional Assays verification->functional_assay Test

Workflow for site-specific incorporation of phosphoserine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.